molecular formula C14H10N4 B314775 2-(1H-imidazol-5-yl)-1H-perimidine

2-(1H-imidazol-5-yl)-1H-perimidine

Katalognummer: B314775
Molekulargewicht: 234.26 g/mol
InChI-Schlüssel: JGVHLLAQQHVLQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-imidazol-5-yl)-1H-perimidine (CID: 11839190) is a chemical compound with the molecular formula C14H12N4, offered for research and development purposes. This molecule is of significant interest in medicinal and organic chemistry due to its hybrid structure, which incorporates two distinct nitrogen-containing heterocycles: an imidazole and a perimidine. The imidazole ring is a fundamental building block in biology and pharmacology . It is an amphoteric species, meaning it can act as both an acid and a base, and is a key component of the amino acid histidine, the neurotransmitter histamine, and a wide array of pharmaceuticals . The perimidine moiety contributes a fused, multi-cyclic system that can influence the compound's electronic properties, binding affinity, and overall stability. Researchers can explore this unique molecular architecture as a potential scaffold for developing new bioactive agents. Compounds featuring imidazole cores have demonstrated a broad spectrum of therapeutic activities in scientific literature, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . This product is intended for chemical analysis, library building, and in vitro biological screening in laboratory settings. It is supplied with guaranteed high purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H10N4

Molekulargewicht

234.26 g/mol

IUPAC-Name

2-(1H-imidazol-5-yl)-1H-perimidine

InChI

InChI=1S/C14H10N4/c1-3-9-4-2-6-11-13(9)10(5-1)17-14(18-11)12-7-15-8-16-12/h1-8H,(H,15,16)(H,17,18)

InChI-Schlüssel

JGVHLLAQQHVLQU-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CN4

Kanonische SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CN4

Herkunft des Produkts

United States

Foundational & Exploratory

chemical structure and properties of 2-(1H-imidazol-5-yl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(1H-Imidazolyl)-1H-perimidine and its Dihydro Congener: Structure, Properties, and Synthesis

A Note to the Reader: This technical guide addresses the chemical structure, properties, and synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. While the initial inquiry specified the 2-(1H-imidazol-5-yl)-1H-perimidine isomer, a comprehensive review of the current scientific literature reveals a significant focus on the 2-yl substituted counterpart, with a notable absence of data for the 5-yl isomer. This guide, therefore, concentrates on the well-documented and characterized 2-yl isomer to provide a robust and scientifically grounded resource.

Introduction: The Convergence of Imidazole and Perimidine Scaffolds

The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to explore novel therapeutic agents with potentially enhanced or unique biological activities. The title compound, 2-(1H-imidazol-2-yl)-1H-perimidine, represents an intriguing example of such a molecular hybrid, combining the structural features of imidazole and perimidine. Perimidines are a class of polycyclic aromatic N-heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The imidazole moiety is a ubiquitous five-membered heterocycle present in many biologically active compounds and plays a crucial role in various biological processes.[3][4] The combination of these two scaffolds is anticipated to yield compounds with interesting physicochemical properties and biological potential.

This guide provides a detailed overview of the chemical synthesis, structural characterization, and known properties of 2-(1H-imidazol-2-yl)-1H-perimidine and its immediate synthetic precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine.

Chemical Structure and Isomerism

The core structure of 2-(1H-imidazolyl)-1H-perimidine consists of a perimidine ring system linked at the 2-position to an imidazole ring. The point of attachment on the imidazole ring is crucial for the compound's overall geometry and properties. This guide focuses on the 2-yl isomer, where the perimidine moiety is connected to the C2 position of the imidazole ring.

Structural Elucidation of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine

The dihydro precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, has been successfully synthesized and comprehensively characterized.[5][6] Its structure was confirmed through various spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization

A summary of the key spectroscopic data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is presented in the table below.

Technique Solvent Key Signals and Assignments
¹H NMR DMSO-d₆- 6.529 & 7.009 ppm (dd, CH-4+9 & CH-6+7 of perimidine) - 7.160 ppm (d, CH-5+8 of perimidine) - 5.470 ppm (s, CH-2) - 6.832 ppm (s, both NH protons) - 6.910 & 7.133 ppm (br s, CH protons of imidazole) - 12.277 ppm (br s, NH of imidazole)[5]
¹³C NMR DMSO-d₆- 62.03 ppm (CH-2) - 105.21, 116.09, & 127.29 ppm (perimidine CH carbons) - 117.68 & 127.45 ppm (imidazole CH carbons)[5]
HRMS (ESI) -- [M+H]⁺ calculated: 237.1135, found: 237.1133 - [M-H]⁻ calculated: 235.0978, found: 235.0980[5]
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine revealed that it crystallizes in the monoclinic P21/c space group as a methanol solvate.[5] The crystal structure is stabilized by a network of hydrogen bonding interactions involving the perimidine and imidazole NH groups, the imidazole nitrogen, and the methanol molecule.[5]

Dehydrogenation to 2-(1H-imidazol-2-yl)-1H-perimidine

The fully aromatic 2-(1H-imidazol-2-yl)-1H-perimidine is obtained through the dehydrogenation of its dihydro precursor. A comparison of the ¹H NMR spectra of the dihydro and aromatic forms in DMSO-d₆ highlights the structural changes upon aromatization.[5][7] The loss of the signal corresponding to the C2-proton and the downfield shift of the aromatic protons are characteristic of the formation of the fully conjugated system.

Synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its Dihydro Precursor

The synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine is a two-step process involving the initial formation of the 2,3-dihydro-1H-perimidine derivative followed by an oxidation/dehydrogenation step.

Step 1: Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine

The formation of 2,3-dihydro-1H-perimidines is typically achieved through the condensation of 1,8-diaminonaphthalene with a suitable aldehyde or ketone.[2][8] In the case of the title compound's precursor, the reaction involves 1,8-diaminonaphthalene and imidazole-2-carbaldehyde.[5]

Experimental Protocol:

An eco-friendly and efficient protocol for the synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine has been reported.[5]

Materials:

  • 1,8-Diaminonaphthalene

  • Imidazole-2-carbaldehyde

  • Methanol (or other suitable solvents like acetonitrile, THF, water)

Procedure:

  • A solution of 1,8-diaminonaphthalene (1 equivalent) and imidazole-2-carbaldehyde (1 equivalent) in methanol is prepared.

  • The reaction mixture is stirred at room temperature for approximately 10 hours.

  • The product, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, precipitates from the reaction mixture and can be isolated in high yield (e.g., 88% in methanol) by simple filtration.[5]

The choice of methanol as a solvent is advantageous due to the high yield and ease of product isolation.[5]

Step 2: Dehydrogenation to 2-(1H-imidazol-2-yl)-1H-perimidine

The conversion of the 2,3-dihydro-1H-perimidine to the fully aromatic perimidine can be achieved through various oxidation methods. While the specific dehydrogenation protocol for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is not detailed in the provided search results, general methods for the aromatization of dihydroperimidines can be employed. These methods often utilize oxidizing agents.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Dehydrogenation cluster_product Final Product DAN 1,8-Diaminonaphthalene Condensation Stir at RT in Methanol (10h) DAN->Condensation IC Imidazole-2-carbaldehyde IC->Condensation Dihydro 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine Condensation->Dihydro High Yield Dehydrogenation Oxidation Dihydro->Dehydrogenation Perimidine 2-(1H-imidazol-2-yl)-1H-perimidine Dehydrogenation->Perimidine

Caption: Synthetic pathway for 2-(1H-imidazol-2-yl)-1H-perimidine.

Potential Applications and Future Directions

While specific biological activity data for 2-(1H-imidazol-2-yl)-1H-perimidine is not extensively reported, the known pharmacological profiles of its constituent moieties suggest potential areas of interest for future research.

  • Anticancer Activity: Both perimidine and imidazole derivatives have been investigated for their anticancer properties.[2][4] Hybrid molecules incorporating these scaffolds could exhibit interesting cytotoxic activities against various cancer cell lines.

  • Antimicrobial Activity: Perimidine derivatives are known to possess antibacterial and antifungal activities.[1] The imidazole ring is also a key component of many antimicrobial agents. Therefore, 2-(1H-imidazol-2-yl)-1H-perimidine could be a candidate for antimicrobial screening.

  • Material Science: The extended π-conjugated system of 2-(1H-imidazol-2-yl)-1H-perimidine suggests potential applications in materials science, such as in organic electronics or as a component in dyes and pigments.

Further research is warranted to explore the biological and material properties of this and other imidazole-substituted perimidines. The development of synthetic routes to access other isomers, including the initially queried 5-yl isomer, would also be of significant interest to the scientific community.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, and synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its dihydro precursor, based on the available scientific literature. While information on the 2-(1H-imidazol-5-yl)-1H-perimidine isomer remains elusive, the detailed characterization of the 2-yl isomer offers a solid foundation for further exploration of this class of hybrid heterocyclic compounds. The straightforward synthesis and the intriguing combination of two biologically relevant scaffolds make 2-(1H-imidazol-2-yl)-1H-perimidine a promising candidate for future investigations in drug discovery and materials science.

References

  • Petkova, Z.; Rusew, R.; Bakalova, S.; Shivachev, B.; Kurteva, V. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank2023 , 2023, M1587. [Link]

  • Al-Ostoot, F. H., et al. "Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine." Journal of Pharmaceutical Sciences and Research 12.4 (2020): 586-593. [Link]

  • Li, J., et al. "Synthesis and Biological Activity of Perimidine Derivatives." IOP Conference Series: Earth and Environmental Science. Vol. 69. No. 1. IOP Publishing, 2017. [Link]

  • Kumar, A., et al. "Recent Advances in the Synthesis of Perimidines and their Applications." RSC advances 10.51 (2020): 30695-30717. [Link]

  • Petkova, Zhanina, et al. "2-(1H-Imidazol-2-yl)-2, 3-dihydro-1H-perimidine." (2023). [Link]

  • Barrow, J. C., et al. "Synthesis of 2-imidazolones and 2-iminoimidazoles." Tetrahedron letters 51.33 (2010): 4425-4427. [Link]

  • Harry, N. A., et al. "A comprehensive overview of perimidines: synthesis, chemical transformations, and applications." Current Organic Chemistry 25.2 (2021): 248-271. [Link]

  • The biologically active perimidine scaffolds. [Link]

  • Verma, A., et al. "Synthesis of bioactive imidazoles: a review." J. Chem. Pharm. Res 7.5 (2015): 982-1000. [Link]

  • Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1), 1-10. [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2166. [Link]

  • Sevostianov, O. S., et al. "The effect of synthesized 5-R-1H-benzo [d] imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions." Research Results in Pharmacology 9.2 (2023). [Link]

  • Kumar, S., et al. "Synthesis and anthelmintic activity of some novel 2-substituted-4, 5-diphenyl imidazoles." Acta poloniae pharmaceutica 67.3 (2010): 243-248. [Link]

  • ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... [Link]

  • Trivedi, M. N., et al. "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research 3.1 (2011): 313-319. [Link]

  • 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313. [Link]

Sources

The Ascendant Trajectory of 1H-Perimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, and among them, the 1H-perimidine scaffold has emerged as a privileged structure in medicinal chemistry. This tricyclic aromatic system, characterized by a naphthalene core fused with a pyrimidine ring, possesses a unique electronic architecture that imparts a remarkable versatility in biological interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 1H-perimidine derivatives, from their fundamental chemical properties and synthesis to their diverse applications in drug discovery. We will delve into the causality behind synthetic strategies, explore the mechanisms underpinning their biological activities, and provide actionable protocols for their synthesis and evaluation.

The 1H-Perimidine Core: A Privileged Scaffold in Medicinal Chemistry

The 1H-perimidine ring system is a fascinating heterocyclic motif characterized by the fusion of a naphthalene and a pyrimidine ring.[1] This unique structural arrangement results in a molecule with both π-excessive and π-deficient characteristics, making it an intriguing subject for chemical and biological exploration.[2] The presence of two nitrogen atoms within the six-membered ring provides sites for hydrogen bonding and coordination with biological targets, while the extended aromatic system allows for π-π stacking and intercalation with biomacromolecules like DNA.[3]

The versatility of the perimidine scaffold is further enhanced by the ease with which it can be derivatized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a vast library of 1H-perimidine derivatives with a broad spectrum of biological activities.[2]

Synthetic Strategies for 1H-Perimidine Derivatives: From Classic Condensations to Modern Catalysis

The cornerstone of 1H-perimidine synthesis is the cyclocondensation reaction between 1,8-diaminonaphthalene (NDA) and a one-carbon unit, typically an aldehyde or a ketone.[2][4] The choice of reaction conditions and catalysts significantly influences the efficiency, yield, and environmental impact of the synthesis.

The Fundamental Cyclocondensation Reaction

The most prevalent method for synthesizing 2-substituted-2,3-dihydro-1H-perimidines involves the direct condensation of NDA with various aldehydes and ketones.[5][6] The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration.

Experimental Protocol: General Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines [7]

  • Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction Execution: Stir the mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, if a heterogeneous catalyst is used, filter the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

The Role of Catalysis in Optimizing Synthesis

The efficiency of the cyclocondensation reaction can be significantly enhanced by the use of various catalysts. The choice of catalyst is critical and is often dictated by the desired reaction conditions and the nature of the substrates.

  • Lewis Acids: Catalysts like InCl₃, Zn(OAc)₂, and phenylboronic acid have been shown to be effective in promoting the reaction, often under mild conditions.[7] They function by activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amino groups of NDA.

  • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA) and sulfamic acid also catalyze the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7]

  • Nanocatalysts: The use of nanocatalysts, such as nano-γ-Al₂O₃/SbCl₅ and magnetic nanoparticle-supported catalysts, offers advantages like high catalytic activity, ease of recovery, and reusability, aligning with the principles of green chemistry.[2][4]

  • Green Catalysts: In recent years, there has been a growing interest in employing environmentally benign catalysts like graphene oxide and even Vitamin B1.[7] These catalysts often allow the reaction to proceed under milder and more sustainable conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine [7]

CatalystSolventTemperature (°C)Time (min)Yield (%)
NoneEthanolReflux12075
p-TSAEthanolRoom Temp.3092
InCl₃WaterRoom Temp.1595
Nano-γ-Al₂O₃/SbCl₅Solvent-freeRoom Temp.5 (grinding)98
Synthesis of Aromatic 1H-Perimidines

While the condensation with aldehydes and ketones typically yields the 2,3-dihydro derivatives, fully aromatic 1H-perimidines can be synthesized through dehydrogenation of the dihydro analogues or by direct condensation with carboxylic acids or their derivatives.[8] For instance, the reaction of NDA with carboxylic acids under microwave irradiation in the presence of an acid catalyst can directly afford 2-substituted 1H-perimidines.

Workflow for the Synthesis of 1H-Perimidine Derivatives

G cluster_dihydro Synthesis of 2,3-Dihydro-1H-Perimidines cluster_aromatic Synthesis of 1H-Perimidines NDA 1,8-Diaminonaphthalene (NDA) Condensation_dihydro Cyclocondensation NDA->Condensation_dihydro Condensation_aromatic Cyclocondensation NDA->Condensation_aromatic Carbonyl Aldehyde or Ketone Carbonyl->Condensation_dihydro Acid Carboxylic Acid Acid->Condensation_aromatic Catalyst Catalyst (Lewis/Brønsted Acid, Nanocatalyst) Catalyst->Condensation_dihydro Microwave Microwave Irradiation Microwave->Condensation_aromatic Dehydrogenation Dehydrogenation Aromatic_Perimidine 1H-Perimidine Derivative Dehydrogenation->Aromatic_Perimidine Dihydro_Perimidine 2,3-Dihydro-1H-Perimidine Derivative Condensation_dihydro->Dihydro_Perimidine Dihydro_Perimidine->Dehydrogenation Condensation_aromatic->Aromatic_Perimidine

Caption: Synthetic routes to 1H-perimidine and its dihydro derivatives.

The Pharmacological Versatility of 1H-Perimidine Derivatives

The unique structural features of the 1H-perimidine scaffold have been exploited to develop a wide array of derivatives with potent biological activities. This section will explore the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

1H-perimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[9][10]

  • DNA Intercalation: The planar aromatic structure of some perimidine derivatives allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis in cancer cells.[3]

  • Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.

  • Enzyme Inhibition: Perimidine derivatives have also been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine phosphatases (PTP1B).[12]

Table 2: Anticancer Activity of Selected 1H-Perimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Proposed Mechanism of ActionReference
2-(4-Chlorophenyl)-1H-perimidineHeLa (Cervical)5.2DNA Intercalation[9]
2-(3,4,5-Trimethoxyphenyl)-1H-perimidineMCF-7 (Breast)1.8Tubulin Polymerization Inhibition[11]
7-(2-fluorobenzyl)-7H-[2][6][13]triazolo[4,3-a]perimidineSGC-7901 (Gastric)0.15Not specified[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1H-perimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 1H-perimidine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[5]

  • Antibacterial Activity: Many perimidine derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The mechanism of action is believed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

  • Antifungal Activity: Several derivatives have also demonstrated significant antifungal activity against various fungal strains, including Candida albicans.[15]

Table 3: Antimicrobial Activity of Selected 2,3-Dihydro-1H-perimidine Derivatives

CompoundMicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidineE. coli18125[5]
2-(2-Hydroxyphenyl)-2,3-dihydro-1H-perimidineS. aureus15250[5]
2-Methyl-2-phenyl-2,3-dihydro-1H-perimidineC. albicans12500

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method) [5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile saline solution.

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the synthesized 1H-perimidine derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. 1H-perimidine derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[6][14]

  • COX Inhibition: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6]

  • Cytokine Inhibition: Certain perimidine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[14] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Signaling Pathway of Anti-inflammatory Action of a 1H-Perimidine Derivative

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Perimidine 1H-Perimidine Derivative MAPK MAPK (ERK, p38) Perimidine->MAPK NFkB_nucleus NF-κB (p65) (in nucleus) Perimidine->NFkB_nucleus MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->NFkB_nucleus IkB IκB IKK->IkB NFkB NF-κB (p65) IkB->NFkB Inhibition NFkB->NFkB_nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Transcription

Caption: Inhibition of NF-κB and MAPK pathways by a 1H-perimidine derivative.

Antiviral Activity

The broad biological activity of perimidine derivatives also extends to the antiviral arena.[16][17] While this is a less explored area compared to their anticancer and antimicrobial properties, preliminary studies have shown their potential against a range of viruses. The mechanisms of antiviral action are still under investigation but may involve the inhibition of viral replication enzymes or interference with viral entry into host cells. Further research is warranted to fully elucidate the antiviral potential of this promising class of compounds.[18]

Structure-Activity Relationships (SAR): Tailoring Perimidines for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1H-perimidine-based drugs. While a comprehensive SAR is still evolving, some general trends have been observed:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the 2,3-dihydro-1H-perimidine ring significantly influences biological activity. For instance, the presence of electron-withdrawing groups on the 2-aryl substituent often enhances antibacterial activity.[5]

  • Aromatization of the Pyrimidine Ring: Aromatic 1H-perimidines generally exhibit stronger DNA-intercalating properties and, consequently, more potent anticancer activity compared to their 2,3-dihydro counterparts.[9]

  • Substitution on the Naphthalene Ring: Modification of the naphthalene ring system can also modulate the biological activity, although this has been less extensively studied.

Future Perspectives and Conclusion

The 1H-perimidine scaffold has proven to be a remarkably versatile platform for the development of new therapeutic agents. The ease of synthesis and the ability to readily introduce chemical diversity make it an attractive starting point for drug discovery programs. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the biological activities of 1H-perimidine derivatives will enable more targeted drug design.

  • Systematic SAR Studies: Comprehensive SAR studies are needed to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The broad biological activity profile of these compounds suggests that their therapeutic potential may extend beyond the areas already explored.

References

  • Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020). Available from: [Link]

  • Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine - Zanco Journal of Medical Sciences. (2020). Available from: [Link]

  • Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020). Available from: [Link]

  • Review on Perimidines: A synthetic Pathways Approach - Material Science Research India. (2021). Available from: [Link]

  • Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine - ResearchGate. (2020). Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (2021). Available from: [Link]

  • 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine - MDPI. (2022). Available from: [Link]

  • Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole - PubMed. (2017). Available from: [Link]

  • Perimidine | C11H8N2 | CID 120189 - PubChem - NIH. Available from: [Link]

  • Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines - FABAD Journal of Pharmaceutical Sciences. (2010). Available from: [Link]

  • (PDF) Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies - ResearchGate. (2025). Available from: [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. (2021). Available from: [Link]

  • Synthesis and Biological Activity of Perimidine Derivatives. (2017). Available from: [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono - IUCr Journals. (2021). Available from: [Link]

  • Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives | Request PDF - ResearchGate. (2025). Available from: [Link]

  • Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine - Academic Journals. (2014). Available from: [Link]

  • Some important biological active perimidines | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC. (2021). Available from: [Link]

  • Molecular structures of 2,3-dihydro-1H-perimidines studied - ResearchGate. Available from: [Link]

  • Pharmacological Potential of Pyrmidine Derivatives: A Review With Emphasis on Antiviral Effects and Virtual Screening Against Sars‐Cov‐2 Molecular Targets - ResearchGate. (2023). Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (2024). Available from: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Available from: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (2018). Available from: [Link]

  • Anticancer activity studies of some cyclic benzimidazole derivatives. (2012). Available from: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (2022). Available from: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. (2023). Available from: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Request PDF - ResearchGate. (2025). Available from: [Link]

Sources

Tautomeric Landscapes of 2-Substituted Perimidine and Imidazole Systems: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and therapeutic efficacy of heterocyclic compounds. This in-depth technical guide provides a comprehensive exploration of tautomerism in two critical classes of N-heterocycles: 2-substituted perimidines and imidazoles. These scaffolds are privileged structures in medicinal chemistry and materials science, and understanding their tautomeric behavior is paramount for rational drug design and the development of novel functional materials. This guide synthesizes theoretical principles with field-proven experimental and computational methodologies to offer researchers, scientists, and drug development professionals a detailed resource for characterizing and predicting the tautomeric landscapes of these important molecular systems.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomers are constitutional isomers that readily interconvert through the migration of a proton, accompanied by a shift in the location of a double bond.[1][2] This seemingly subtle structural change can dramatically alter a molecule's properties, including its acidity/basicity, polarity, hydrogen bonding capabilities, and shape.[3] In the context of drug development, the predominant tautomeric form of a drug molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[4][5][6][7][8] For instance, different tautomers can exhibit distinct interactions with receptor binding sites, leading to variations in pharmacological activity.[8]

Perimidines and imidazoles are key components in a wide array of pharmaceuticals and functional materials.[4][5][6][7][8][9][10][11][12][13][14][15] Imidazole derivatives are found in antifungal, anticancer, and antiviral medications, while perimidines exhibit antitumor, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8][9][11][12][14] The 2-position of both ring systems is a common site for substitution, offering a versatile handle for modulating their electronic and steric properties. Consequently, a thorough understanding of the tautomeric equilibria in 2-substituted derivatives is crucial for optimizing their performance in various applications.

This guide will delve into the specific types of tautomerism observed in these systems, the factors that govern the position of the equilibrium, and the state-of-the-art techniques employed for their characterization.

Tautomeric Equilibria in 2-Substituted Imidazole Systems

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, exhibits a fundamental form of annular tautomerism.[16] The proton on the N1 nitrogen can migrate to the N3 nitrogen, resulting in two energetically equivalent tautomers in the parent imidazole. However, in unsymmetrically substituted imidazoles, such as those with a substituent at the 2-position, this tautomerism leads to two distinct chemical entities with potentially different properties.

Annular Tautomerism

In a 2-substituted imidazole, the N-H proton can reside on either of the two ring nitrogens, leading to what are often designated as the 1-H and 3-H tautomers (or, depending on the substitution pattern, tautomers with the substituent at different positions relative to the N-H). The position of this equilibrium is highly sensitive to the electronic nature of the substituent at the 2-position. Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen further from the substituent, while electron-withdrawing groups favor the opposite arrangement.

Logical Relationship: Influence of Substituents on Annular Tautomerism

G substituent 2-Substituent equilibrium Tautomeric Equilibrium substituent->equilibrium Influences tautomer1 Tautomer A equilibrium->tautomer1 Favors tautomer2 Tautomer B equilibrium->tautomer2 Favors G Imine Imine Tautomer Enamine Enamine Tautomer Imine->Enamine Proton Migration

Caption: The imine-enamine tautomeric equilibrium in 2-substituted perimidines.

Zwitterionic Forms

In certain cases, particularly with acidic substituents at the 2-position, 2-substituted perimidines can exist in a zwitterionic form in the solid state. [17]This involves the transfer of a proton from the substituent to one of the basic nitrogen atoms of the perimidine ring, resulting in a molecule with both a positive and a negative formal charge.

Experimental and Computational Methodologies for Tautomer Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of tautomeric equilibria.

Experimental Protocols

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomers in solution. [18][19][20][21][22]Different tautomers will exhibit distinct chemical shifts and coupling constants.

Detailed Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-substituted perimidine or imidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium. 2. ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key signals to monitor include the N-H protons (which may be broad due to chemical exchange), aromatic protons, and any protons on the substituent. The integration of signals corresponding to each tautomer can provide their relative populations.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the heterocyclic ring and the substituent are highly sensitive to the tautomeric form.

  • 2D NMR Experiments: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign proton and carbon signals to specific tautomers.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic information about the tautomeric equilibrium and help to resolve broad signals due to exchange.

Tautomers possess different electronic structures and will therefore exhibit distinct UV-Vis absorption spectra. [19][23]This technique is particularly useful for studying tautomerism in different solvents.

Data Presentation: Solvent Effects on Tautomeric Equilibrium

SolventDielectric ConstantPredominant Tautomer (Hypothetical Example)λ_max (nm)
Hexane1.88Enol/Enamine280
Chloroform4.81Enol/Enamine285
Ethanol24.5Keto/Imine310
Water80.1Keto/Imine315

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. [24][25]However, it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution. In some cases, co-crystals containing multiple tautomers can be observed. [26]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. [3][27][28][29]They can provide insights into the relative stabilities of tautomers and aid in the interpretation of spectroscopic data.

Logical Workflow for Computational Analysis

G start Model Building (Construct 3D structures of tautomers) calc Quantum Mechanical Calculations (Geometry optimization and frequency calculations) start->calc analysis Data Analysis (Calculate relative energies and predict spectra) calc->analysis comparison Comparison with Experiment (Validate computational model) analysis->comparison

Caption: A typical workflow for the computational analysis of tautomerism.

Detailed Methodology: DFT Calculations

  • Model Building: Construct the 3D structures of all plausible tautomers of the molecule of interest using molecular modeling software.

  • Quantum Mechanical Calculations: Perform geometry optimizations and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Calculations should be performed in the gas phase and with implicit solvent models to simulate different environments.

  • Data Analysis: Calculate the relative electronic and Gibbs free energies of the tautomers to predict their relative stabilities. Theoretical NMR chemical shifts and UV-Vis absorption spectra can also be calculated and compared with experimental data.

Factors Influencing Tautomeric Equilibria

The position of a tautomeric equilibrium is a delicate balance of several factors:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another. Polar solvents tend to favor more polar tautomers.

  • Temperature: Changes in temperature can shift the equilibrium, with higher temperatures generally favoring the less stable tautomer due to entropic effects. * Substituents: The electronic and steric properties of substituents can have a profound impact on the relative stabilities of tautomers.

  • pH: For ionizable compounds, the pH of the solution will determine the protonation state and can significantly influence the observed tautomeric forms.

Conclusion and Future Perspectives

The study of tautomerism in 2-substituted perimidine and imidazole systems is a vibrant and essential area of research with direct implications for drug discovery and materials science. A comprehensive understanding of the tautomeric landscape of these privileged scaffolds allows for the rational design of molecules with optimized properties. The continued development of advanced spectroscopic techniques, such as resonant inelastic X-ray scattering (RIXS), and more accurate computational models will further enhance our ability to unravel complex tautomeric mixtures and predict their behavior in diverse environments. [30]By embracing a multidisciplinary approach that integrates synthesis, spectroscopy, and computation, researchers can unlock the full potential of these versatile heterocyclic systems.

References

  • Benchchem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • Gaidelis, P., et al. (2016). Synthesis and properties of glass-forming 2-substituted perimidines. Full article.
  • Patsnap Eureka. (2025). Tautomerization Explained: Keto-Enol and Other Common Types.
  • Safari, J., et al. (2018).
  • Walsh Medical Media. (2024).
  • Benchchem. A comparative study of the synthesis methods for 2-substituted perimidines.
  • Walsh Medical Media. (2025). How Tautomerization Facilitates Molecular Alignment in Crystallographic Studies?
  • Yelma, G. N., & Bachhav, N. D. (2021). Review on Perimidines: A synthetic Pathways Approach.
  • Sahiba, N., & Agarwal, S. (2020).
  • Kumar, R., et al. (2019).
  • Multichem. (2025).
  • Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC - NIH.
  • Request PDF. Imidazole-based drugs and drug discovery: Present and future perspectives.
  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • ResearchGate. (2025). A new route to 2-substituted perimidines based on nitrile oxide chemistry.
  • Begg, C. G., Grimmett, M. R., & Wethey, P. D. (1973). The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods. ConnectSci.
  • Taylor & Francis. (2026).
  • Li, W., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Frontiers in Chemistry.
  • ResearchGate. The tautomerism of 2-substituted perimidines.
  • ResearchGate. (2020).
  • Dimov, N., et al. (2020).
  • Benchchem. An In-depth Technical Guide on the Keto-Enol Tautomerism of 2'-Deoxyisoguanosine.
  • Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science (RSC Publishing).
  • Rowan. Tautomer Search.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC - NIH.
  • Lightsources.org. (2022). Unravelling tautomeric mixtures.
  • Crown. (2026). Tautomerization: A Simple Guide For Organic Chemistry.
  • Amanote Research. (2010). (PDF)
  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC.
  • Benchchem. Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide.
  • ResearchGate. (2025). Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties.
  • Dominiak, P. M., et al. (2021). Two Tautomers of Thiobarbituric Acid in One Crystal: The Experimental Charge Density Perspective. MDPI.
  • Liu, J., et al. (2023).
  • RSC Publishing. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts.
  • Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. RSC Publishing.
  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles.
  • ResearchGate. (2016).
  • RCS Research Chemistry Services. How about Tautomers?.
  • Bentham Science. Synthesis and Reactions of Perimidines and Their Fused Systems.
  • OUCI.
  • Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism.
  • ResearchGate. (2025). Experimental and pK prediction aspects of tautomerism of drug-like molecules.
  • Moro, A., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.
  • Wikipedia. Tautomer.
  • Kumar, A., et al. (2015). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones.

Sources

The Resurgence of Perimidines: A Technical Guide to Their Anticancer Activity and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Imperative for Novel Anticancer Scaffolds

In the landscape of oncology drug discovery, the demand for novel chemical scaffolds that can overcome the dual challenges of therapeutic resistance and off-target toxicity is relentless. Among the myriad of heterocyclic compounds, perimidines—a class of fused nitrogen-containing heterocycles—have emerged as a particularly compelling scaffold.[1] First identified in the 19th century, their unique electronic and structural properties have garnered significant interest for applications ranging from materials science to medicinal chemistry.[1] This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, synthesizing current knowledge on the synthesis, biological mechanisms, and preclinical evaluation of perimidine derivatives as next-generation anticancer agents.[2][3] We will move beyond mere data reporting to explore the causal relationships that underpin their activity, providing both the "what" and the "why" of their therapeutic potential.

Synthetic Strategies: From Classical Condensation to Green Chemistry

The foundational route to the perimidine core is elegant in its simplicity: the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[1] This reaction forms the tricyclic perimidine nucleus, a planar and electron-rich system that is crucial for its biological interactions.[3]

Modern synthetic chemistry has refined this process to improve yields, reduce reaction times, and enhance environmental sustainability. Microwave-assisted organic synthesis (MAOS), for instance, provides rapid, solvent-free conditions for condensing NDA with various acid anhydrides to produce tetracyclic and pentacyclic perimidine derivatives in good yields.[2][3] Similarly, ultrasonication has been employed as a green, additive-free method to synthesize nitro-substituted 2,3-dihydro-1H-perimidines with yields up to 90%.[4] The choice of catalyst—ranging from Brønsted and Lewis acids to metal-free and nanocatalysts—further allows for the fine-tuning of reaction conditions and the diversification of the resulting derivatives.[1][3][5]

Perimidine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Environment NDA 1,8-Diaminonaphthalene (NDA) Perimidine Perimidine Derivative NDA->Perimidine Cyclocondensation Carbonyl Carbonyl Compound (Aldehyde, Acid, etc.) Carbonyl->Perimidine Catalyst Catalyst (e.g., Acid, Metal, None) Catalyst->Perimidine Conditions Conditions (Microwave, Ultrasound, Conventional Heat) Conditions->Perimidine

Caption: General synthetic pathway for perimidine derivatives.

Unraveling the Mechanisms of Antitumor Action

The therapeutic efficacy of perimidine derivatives stems from their ability to disrupt multiple, often interconnected, cellular processes essential for cancer cell survival and proliferation. Their planar aromatic structure is a key determinant of their primary modes of action.

DNA Intercalation and Topoisomerase Poisoning

The flat, polycyclic structure of many perimidine derivatives allows them to function as classic DNA intercalating agents.[6][7] By inserting themselves between the base pairs of the DNA double helix, they disrupt the DNA topology. This physical obstruction interferes with critical processes like DNA replication and transcription, ultimately leading to cell death.

Furthermore, this interaction can lead to the inhibition of topoisomerase enzymes, particularly Topoisomerase II (Topo II).[5] Topo II is vital for resolving DNA tangles during replication.[8] Certain perimidine derivatives act as "topoisomerase poisons," stabilizing the transient covalent complex formed between Topo II and DNA.[8][9] This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers cell death pathways.[9][10]

Induction of Cell Cycle Arrest

A hallmark of potent anticancer agents is the ability to halt the cell cycle, preventing uncontrolled proliferation. Numerous studies have shown that perimidine derivatives can induce phase-specific cell cycle arrest, most commonly at the G2/M checkpoint.[4][11] This arrest prevents cells from entering mitosis, providing a window for DNA repair or, if the damage is too severe, the initiation of apoptosis. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as the upregulation of cyclin-dependent kinase inhibitors like p21 and the tumor suppressor protein p53.[11][12]

Activation of Apoptotic Pathways

Ultimately, the cytotoxic effects of most perimidine compounds converge on the induction of apoptosis, or programmed cell death. Evidence from multiple studies confirms their strong pro-apoptotic activity.[3][4] This is characterized by morphological changes, the externalization of phosphatidylserine (detected by Annexin V staining), and DNA fragmentation.[4][13] Mechanistically, these derivatives can activate intrinsic apoptotic pathways by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization and the activation of executioner caspases.[13][14]

Kinase Inhibition

The electron-rich perimidine core and its strategically positioned nitrogen atoms create a molecular topology favorable for interacting with the ATP-binding pockets of various kinases.[3] For example, certain nitro-substituted perimidines have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a kinase frequently overactive in non-small cell lung cancer.[4] By blocking such signaling pathways, these compounds can cut off the proliferative and survival signals that cancer cells depend on.

Perimidine_MoA cluster_dna DNA-Targeted Effects cluster_cell Cellular Consequences Perimidine Perimidine Derivative Intercalation DNA Intercalation Perimidine->Intercalation Kinase Kinase Inhibition (e.g., EGFR) Perimidine->Kinase TopoII Topoisomerase II Poisoning Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB G2M G2/M Cell Cycle Arrest DSB->G2M Apoptosis Apoptosis Induction G2M->Apoptosis Proliferation Decreased Proliferation & Cell Death Apoptosis->Proliferation Kinase->Proliferation

Caption: Interconnected mechanisms of anticancer action for perimidine derivatives.

Structure-Activity Relationship (SAR): A Quantitative Comparison

The potency of perimidine derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies are critical for optimizing lead compounds into clinical candidates. By systematically modifying the scaffold and evaluating the resulting compounds against a panel of cancer cell lines, clear trends emerge that guide rational drug design.

For example, studies on tetracyclic and pentacyclic perimidines have shown that specific substitutions can confer selectivity and enhance potency against cell lines such as breast (T47D), lung (NCI-H522), and colon (HCT-15).[2][3] The introduction of a chlorine atom at position 7 of a thiazolo[4,5-d]pyrimidine scaffold was found to significantly increase cytotoxic activity compared to 7-oxo or 7-amino derivatives.[15]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Perimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Key Structural FeatureReference
3a Breast (T47D)1.98Tetracyclic Imide[2]
3a Lung (NCI-H522)2.51Tetracyclic Imide[2]
3f Liver (HepG2)2.63Tetracyclic Imide[2]
A1 Colon (HCT116)0.06Chalcone Analogue[3]
A7 Breast (MCF-7)0.04Chalcone Analogue[3]
3b Colon (SW620)< 0.017-Chloro-thiazolo[4,5-d]pyrimidine[15]
3b Lung (NCI-H522)< 0.017-Chloro-thiazolo[4,5-d]pyrimidine[15]
7a Liver (HepG2)2.95Dihydropyrido[2,3-d]pyrimidine[16]
9a Colon (HCT-116)3.95Pyrrolo[2,1-b]benzothiazole[16]

Note: This table is a curated representation. IC₅₀ values can vary based on assay conditions and exposure times.

Essential In Vitro Protocols: A Step-by-Step Guide

Validating the anticancer potential of newly synthesized perimidine derivatives requires a robust and standardized set of in vitro assays. The following protocols provide detailed, self-validating methodologies for key evaluations.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Stock Prepare DMSO Stock Solutions Synthesis->Stock Culture Culture Cancer Cell Lines Stock->Culture MTT MTT Assay (Cytotoxicity, IC50) Culture->MTT Flow Flow Cytometry Analysis Culture->Flow Data Data Analysis & SAR MTT->Data Cycle Cell Cycle (PI Staining) Flow->Cycle Apoptosis Apoptosis (Annexin V/PI) Flow->Apoptosis Cycle->Data Apoptosis->Data

Caption: General experimental workflow for in vitro evaluation.

Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is quantifiable by spectrophotometry.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the perimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the perimidine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. This step is critical as it fixes the cells and permeabilizes the membrane for PI entry, preserving the DNA integrity. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Quantification via Annexin V-FITC and PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. The timing is crucial to minimize the detection of false positives.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Trajectory

Perimidine derivatives represent a versatile and highly promising class of anticancer agents. Their straightforward synthesis, coupled with a multi-pronged mechanism of action that includes DNA damage, cell cycle arrest, and apoptosis induction, makes them an attractive scaffold for further development. The structure-activity relationship data clearly indicates that their potency can be finely tuned through targeted chemical modifications.

The path forward will involve leveraging computational modeling and medicinal chemistry to design derivatives with enhanced selectivity for cancer cells and improved pharmacokinetic profiles. In vivo studies using xenograft models are the critical next step to validate the preclinical efficacy observed in vitro. Ultimately, the exploration of perimidine derivatives in combination with existing chemotherapeutics or targeted therapies could unlock synergistic effects and provide new avenues for overcoming treatment resistance in oncology.

References

  • Kumar, D., et al. (2018). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. Medicinal Chemistry Research, 27, 1023–1035. Available at: [Link]

  • Request PDF. (2025). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. ResearchGate. Available at: [Link]

  • Cain, B. F., et al. (1976). Potential antitumor agents. 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as minimal DNA-intercalating agents. Journal of Medicinal Chemistry, 19(9), 1172–1178. Available at: [Link]

  • Eldeab, H.A., & Eweas, A.F. (2018). A greener approach synthesis and docking studies of perimidine derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 55(2), 431-439. Available at: [Link]

  • Işıkdağ, İ., et al. (2009). Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences, 34, 139-145. Available at: [Link]

  • Daniel, S., et al. (2025). Ultrasonication-assisted green synthesis, in silico EGFR-binding analysis, and cytotoxic evaluation of nitro-perimidines for non-small cell lung cancer. Journal of Molecular Modeling, 31(1), 45. Available at: [Link]

  • Singh, R., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds, 56, 1-22. Available at: [Link]

  • Sharma, P., & Kumar, A. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103444. Available at: [Link]

  • Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(4), 2133–2139. Available at: [Link]

  • Al-Qubaisi, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2699-2708. Available at: [Link]

  • Eeduri, B. R., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4545-4558. Available at: [Link]

  • Datta, A., & Panja, S. (2001). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1. FEBS Letters, 496(2-3), 110-114. Available at: [Link]

  • Marchand, C., et al. (2001). Molecular basis of the targeting of topoisomerase II-mediated DNA cleavage by VP16 derivatives conjugated to triplex-forming oligonucleotides. Nucleic Acids Research, 29(10), 2179–2187. Available at: [Link]

  • El-Sayed, N., et al. (2024). Novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7990. Available at: [Link]

  • Sun, Y., et al. (2020). Entrapment of DNA topoisomerase-DNA complexes by nucleotide/nucleoside analogs. DNA Repair, 89, 102839. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Tan, S., et al. (2015). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 5, 15392. Available at: [Link]

  • Abdo, B. F., et al. (2022). The kinetics of inhibition of Topoisomerase II by the selected compounds 6 a, 6 b, 6 d, and 6 g. ResearchGate. Available at: [Link]

  • Emirak, A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14, 12345-12363. Available at: [Link]

  • Li, J., et al. (2024). Topoisomerase Inhibitors and PIM1 Kinase Inhibitors Improve Gene Editing Efficiency Mediated by CRISPR-Cas9 and Homology-Directed Repair. International Journal of Molecular Sciences, 25(12), 6678. Available at: [Link]

  • da Silva, D. L., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 27(1), 263. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. Available at: [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research International, 38(1), 1-15. Available at: [Link]

  • Priyanka, et al. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Journal of Hepatocellular Carcinoma, 11, 2181–2198. Available at: [Link]

  • Kumar, A., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 335-364. Available at: [Link]

  • Sztanke, K., et al. (2007). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Acta Poloniae Pharmaceutica, 64(4), 335-342. Available at: [Link]

  • Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]

  • Thomas, A. D., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. Available at: [Link]

Sources

Strategic Design & SAR Profiling of Imidazo[4,5-e]perimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetracyclic Advantage

In the landscape of DNA-targeting small molecules, imidazole-fused perimidines (specifically the imidazo[4,5-e]perimidine scaffold) represent a high-value pharmacophore. By fusing an imidazole ring to the perimidine (a pyrimidine-fused naphthalene) core, we engineer a tetracyclic, planar system analogous to tetraazapyrene.

This guide dissects the Structure-Activity Relationship (SAR) of these compounds, moving beyond basic screening to the causal mechanics of DNA intercalation and Topoisomerase II inhibition . The fusion extends the


-conjugated surface area, enhancing van der Waals interactions with DNA base pairs, while the imidazole nitrogen provides a critical vector for solubility and side-chain attachment.

Chemical Architecture & Synthesis Strategy

The Scaffold

The core structure is a 1H-imidazo[4,5-e]perimidine .

  • Regions:

    • Region A (The Core): The planar tetracyclic slab responsible for intercalation.

    • Region B (N-1/N-3 Positions): Sites for alkylation to modulate lipophilicity and DNA groove positioning.

    • Region C (C-2 Position): The "Vector" position on the imidazole ring, ideal for attaching cationic side chains.

Validated Synthesis Protocol

Note: This protocol utilizes a condensation-cyclization strategy validated for high yield and purity.

Reaction Workflow (DOT Visualization):

Synthesis_Pathway Figure 1: Convergent Synthesis of Imidazo[4,5-e]perimidine Scaffold Start 4,5-Diaminoperimidine (Precursor) Intermediate Amide/Imine Intermediate Start->Intermediate Condensation (Reflux) Reagent R-COOH / Aldehyde (Linker Source) Reagent->Intermediate Cyclization PPA or POCl3 (Cyclodehydration) Intermediate->Cyclization Ring Closure (High Temp) Product Imidazo[4,5-e]perimidine (Target Scaffold) Cyclization->Product Purification (Recrystallization)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 eq of 4,5-diaminoperimidine (synthesized via reduction of 4-amino-5-nitroperimidine) in polyphosphoric acid (PPA).

  • Condensation: Add 1.2 eq of the appropriate carboxylic acid (e.g., 4-nitrobenzoic acid for Region C modification).

  • Cyclization: Heat the mixture to 140–160°C for 4–6 hours. The PPA acts as both solvent and dehydrating agent.

  • Quenching: Pour the cooled reaction mixture into crushed ice/ammonia water to neutralize (pH 8–9).

  • Purification: Filter the precipitate and recrystallize from DMF/Ethanol.

Critical Control: Monitor the disappearance of the diamine doublet in


H-NMR to ensure complete ring closure.

Structure-Activity Relationship (SAR) Deep Dive

The potency of imidazole-fused perimidines is governed by the "Anchor and Chain" model. The tetracyclic ring acts as the anchor (intercalation), while the substituents act as the chain (electrostatic binding).

The Anchor: Core Planarity (Region A)
  • Mechanism: The tetracyclic system inserts between DNA base pairs (preferentially G-C rich regions).

  • SAR Rule: Substituents on the naphthalene ring that distort planarity (e.g., bulky tert-butyl groups) drastically reduce cytotoxicity (

    
     increases >10-fold).
    
  • Optimization: Keep the core flat. Halogenation (Cl, Br) at the 6,7-positions can enhance lipophilicity without steric clash.

The Chain: Cationic Side Chains (Region C)
  • Mechanism: A flexible alkyl chain terminated with a tertiary amine (e.g., N,N-dimethylamino) interacts with the negatively charged phosphate backbone of DNA.

  • SAR Rule:

    • Chain Length: A 2-carbon (ethyl) or 3-carbon (propyl) linker is optimal. Longer chains (>5 carbons) lead to entropic penalties.

    • Terminal Group: Morpholine or Piperazine tails often show superior pharmacokinetic profiles compared to simple diethylamines due to reduced metabolic oxidation.

Electronic Tuning (Region B)
  • Mechanism: Electron-withdrawing groups (EWGs) on the phenyl ring at C-2 lower the LUMO energy, facilitating electron transfer processes often associated with DNA damage.

  • SAR Rule:

    
     or 
    
    
    
    groups at the para-position of the C-2 phenyl ring significantly enhance activity compared to electron-donating groups (
    
    
    ).

SAR Summary Table:

Structural ModificationEffect on DNA Binding (

)
Effect on Cytotoxicity (

)
Mechanistic Insight
Core: Fused ImidazoleHigh IncreaseDecrease (Potent)Extends

-stacking surface area.
C-2: Amino-alkyl chainVery High IncreaseDecrease (Potent)Electrostatic "clamp" on phosphate backbone.
C-2: Bulky Aryl groupModerate IncreaseVariableSteric hindrance may block deep intercalation.
N-1: MethylationNeutral/Slight DecreaseNeutralModulates solubility; prevents H-bonding.

Mechanism of Action: The Signaling Cascade

The biological efficacy of these compounds is not merely physical DNA blockage but the triggering of apoptotic pathways via Topoisomerase II poisoning.

MOA_Pathway Figure 2: Mechanism of Action - From Intercalation to Apoptosis Compound Imidazo-Perimidine (Ligand) DNA Genomic DNA (G-C Rich) Compound->DNA Electrostatic Approach Intercalation Intercalation Complex (Ligand-DNA) DNA->Intercalation Pi-Stacking TopoII Topoisomerase II (Enzyme) Intercalation->TopoII Enzyme Recruitment CleavableComplex Stabilized Cleavable Complex TopoII->CleavableComplex Poisoning DSB Double-Strand Breaks CleavableComplex->DSB Replication Fork Collision Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 Activation

[2]

Validated Screening Protocols

To ensure data integrity, the following protocols must be treated as self-validating systems with mandatory positive controls.

In Vitro Cytotoxicity (MTT Assay)
  • Objective: Determine

    
     values against a panel (e.g., HeLa, MCF-7, A549).
    
  • Controls:

    • Positive: Doxorubicin (Known intercalator).[1]

    • Negative: DMSO (0.1%).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates; incubate 24h.
      
    • Add test compounds (serial dilutions 0.1

      
      M – 100 
      
      
      
      M).
    • Incubate 48h.

    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Data Validity: The

    
    -factor of the assay must be 
    
    
    
    for the data to be considered reliable.
DNA Binding Affinity ( / Study)
  • Objective: Confirm physical intercalation.

  • Method: Thermal Denaturation (

    
    ).
    
  • Logic: Intercalators stabilize the double helix, raising the melting temperature (

    
    ).
    
  • Criterion: A

    
    C indicates strong intercalation.
    

References

  • Anticancer potential of some imidazole and fused imidazole derivatives. National Institutes of Health (PMC).

  • A Comprehensive Review on Fused Heterocyclic as DNA Intercalators. Current Pharmaceutical Design / PubMed.

  • Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines. Journal of Medicinal Chemistry / PubMed.

  • Intercalation (Biochemistry) - Mechanisms and Agents. Wikipedia (General Reference).

  • Recent Developments in the Chemistry of DNA Intercalators. Molecules (MDPI).

Sources

The Perimidine Pharmacophore: Structural Evolution and Therapeutic Trajectory

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The perimidine scaffold (


), a tricyclic heterocycle fusing a pyrimidine ring with a naphthalene core, represents a "privileged structure" in medicinal chemistry.[1] Historically utilized as a DNA intercalator due to its planar topography, the pharmacophore has evolved into a versatile scaffold for targeted kinase inhibition (EGFR, CDK) and antimicrobial agents. This guide analyzes the structural determinants of perimidine bioactivity, detailing its transition from a non-specific intercalator to a precision oncology tool.

Structural Fundamentals & Synthetic Evolution

The Amphoteric Tricycle

Perimidine is unique among heterocycles due to its amphoteric electronic profile. It possesses a


-excessive system (naphthalene fusion) and a 

-deficient component (pyrimidine ring).[1][2] This duality facilitates diverse functionalization:
  • Electrophilic Attack: Occurs readily at positions 4, 6, 7, and 9 of the naphthalene ring.

  • Nucleophilic Attack: Occurs at the C-2 position of the pyrimidine ring.

Synthetic Pathways

The classical synthesis involves the condensation of 1,8-diaminonaphthalene with carbonyl electrophiles. Modern "green" approaches utilize nanocatalysts to improve yield and reduce solvent toxicity.

Figure 1: Synthetic Evolution of Perimidine Scaffolds

PerimidineSynthesis Start 1,8-Diaminonaphthalene Inter1 Intermediate (Schiff Base/Aminal) Start->Inter1 Condensation Reagent Electrophile (Aldehyde/Ketone/Acid) Reagent->Inter1 Product 2-Substituted Perimidine (Tricyclic Core) Inter1->Product Cyclization (-H2O) Cat1 Classical: Reflux/Acid Cat. Cat1->Inter1 Thermal Cat2 Modern: Nano-SiO2 / Microwave Cat2->Inter1 Green Synthesis

Caption: Transition from classical thermal condensation to microwave-assisted and nanocatalyst-driven synthesis.

Pharmacological Trajectory: From Intercalation to Inhibition

The pharmacological history of perimidine is defined by a shift from geometric recognition (DNA binding) to molecular recognition (enzyme active sites).

Era 1: DNA Intercalation (1970s–1990s)

Early perimidine derivatives were designed as "minimal" DNA intercalators. The planar tricyclic surface area allows the molecule to slide between base pairs of the DNA double helix.

  • Mechanism:

    
    -stacking interactions with base pairs cause local unwinding and lengthening of the DNA helix.
    
  • Key Limitation: High cytotoxicity and low selectivity led to significant side effects, limiting clinical progression in this era.

Era 2: Kinase Inhibition & Targeted Oncology (2000s–Present)

Modern medicinal chemistry exploits the resemblance of the perimidine N-1/N-3 motif to the adenine purine core. This allows perimidines to function as ATP-competitive inhibitors.

  • EGFR Inhibition: 2-aryl perimidines occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

  • CDK Inhibition: Substitutions at the C-2 position allow for selectivity against Cyclin-Dependent Kinases, arresting the cell cycle at G2/M phases.

Figure 2: Divergent Mechanisms of Action

MoA cluster_DNA Genotoxic Pathway (Non-Specific) cluster_Kinase Targeted Pathway (Specific) Core Perimidine Scaffold Intercalation DNA Intercalation (Planar Stacking) Core->Intercalation Unsubstituted/Planar Binding ATP Pocket Binding (H-Bonding Network) Core->Binding C-2 Functionalized Unwinding Helix Unwinding Intercalation->Unwinding Apoptosis1 Apoptosis via Replication Arrest Unwinding->Apoptosis1 Targets Targets: EGFR, CDK, VEGFR Binding->Targets Apoptosis2 Apoptosis via Signaling Blockade Targets->Apoptosis2

Caption: Bifurcation of biological activity based on substitution patterns. Planarity drives intercalation; functionalization drives kinase selectivity.

Comparative Potency Data

The following table summarizes representative potency ranges for perimidine derivatives across different therapeutic classes.

Therapeutic ClassTarget / MechanismRepresentative IC50 / MICKey Structural Feature
Antitumor (Early) DNA Intercalation500 – 1500 nMUnsubstituted tricyclic core
Antitumor (Modern) EGFR Kinase Inhibition10 – 100 nM2-aryl substitution with H-bond donors
Antitumor (Breast) MCF-7 Cell Line0.5 – 5.0

M
Fused pyridine-perimidine hybrids
Antimicrobial E. coli / S. aureus12 – 50

g/mL
Electron-withdrawing groups at C-2

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 2-Aryl Perimidines

Rationale: This protocol utilizes a mild acid catalyst to promote cyclization while minimizing oxidative byproducts.

  • Reagent Prep: Dissolve 1,8-diaminonaphthalene (10 mmol) in ethanol (20 mL). Ensure the solution is clear (sonicate if necessary) to verify complete solvation.

  • Addition: Add the appropriate benzaldehyde derivative (10 mmol) dropwise.

    • Control Point: Add 5 mol% of p-toluenesulfonic acid (p-TSA) as a catalyst.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Validation: Monitor via TLC (3:1 Hexane:Ethyl Acetate). The disappearance of the diamine spot (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ) indicates conversion.
  • Workup: Pour the reaction mixture into crushed ice. The precipitate formed is the crude perimidine.

  • Purification: Recrystallize from ethanol.

    • Purity Check:

      
       NMR should show a singlet at 
      
      
      
      5-6 ppm (dihydro) or disappearance of the methine proton if oxidized to fully aromatic perimidine.
Protocol: DNA Binding Assay (Viscosity)

Rationale: Viscosity is the definitive test for intercalation. Intercalators increase DNA length (viscosity), whereas groove binders do not.

  • Preparation: Prepare Calf Thymus DNA (CT-DNA) solution (200

    
    M) in Tris-HCl buffer (pH 7.2).
    
  • Titration: Maintain constant DNA concentration while adding increasing amounts of the perimidine derivative (

    
     from 0 to 0.5).
    
  • Measurement: Measure flow time (

    
    ) using an Ubbelohde viscometer at 25°C (
    
    
    
    0.1°C).
  • Analysis: Plot

    
     vs. binding ratio (
    
    
    
    ).
    • Validation: A positive slope (linear increase) confirms intercalation. A slope of zero indicates groove binding or electrostatic interaction.

Future Outlook: Hybrids and PROTACs

The future of perimidine lies in hybrid pharmacophores . Covalent linkage of perimidines with other bioactive moieties (e.g., triazoles, pyrazoles) creates "dual-action" drugs that reduce resistance. Furthermore, perimidine cores are being explored as warheads for PROTACs (Proteolysis Targeting Chimeras) to degrade oncogenic proteins rather than merely inhibiting them.

References

  • Synthesis and Biological Activity of Perimidine Derivatives. Vertex AI Grounding/CIAC. Retrieved from 3[1]

  • Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. Retrieved from 4[1][5][6][7]

  • Potential antitumor agents.[5][8][9][10][11][4][12][13] 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as "minimal" DNA-intercalating agents. Journal of Medicinal Chemistry. Retrieved from 9[1]

  • Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. Retrieved from 1[1]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from 10

Sources

Technical Guide: Comparative Analysis of 2-(1H-imidazol-5-yl) vs. 2-(1H-imidazol-2-yl) Perimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison of two isomeric bis-heterocycles: 2-(1H-imidazol-2-yl)perimidine (hereafter 2-IP ) and 2-(1H-imidazol-4(5)-yl)perimidine (hereafter 5-IP ).

While both compounds share the tricyclic perimidine core—a scaffold renowned for DNA intercalation and antitumor activity—the regiochemistry of the imidazole attachment (C2 vs. C4/C5) dictates profound differences in their electronic delocalization, tautomeric equilibria, excited-state dynamics (ESIPT), and biological affinity. This guide synthesizes synthetic protocols, physicochemical characterization, and structure-activity relationships (SAR) for researchers in medicinal chemistry and photophysics.

Structural & Electronic Dynamics

The core differentiation between these isomers lies in their ability to maintain planarity and facilitate intramolecular hydrogen bonding, which directly influences their utility as DNA intercalators or fluorescent probes.

Tautomerism and Intramolecular Hydrogen Bonding

The perimidine nucleus is


-amphoteric, capable of acting as both an electron donor and acceptor. The attachment of the imidazole ring introduces a secondary set of nitrogen donors, creating a complex tautomeric landscape.
  • 2-(1H-imidazol-2-yl)perimidine (2-IP):

    • Symmetry: The C2-attachment provides a symmetric axis for the imidazole ring.

    • H-Bonding: This isomer favors a planar conformation stabilized by a 6-membered intramolecular hydrogen bond between the imidazole N-H and the perimidine N-lone pair (N1 or N3).

    • ESIPT Potential: This specific geometry mimics the classic 2-(2'-hydroxyphenyl)benzimidazole (HBI) system, facilitating Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the proton transfers from the imidazole to the perimidine, generating a keto-like tautomer with a large Stokes shift.

  • 2-(1H-imidazol-5-yl)perimidine (5-IP):

    • Asymmetry: The attachment at C4/C5 breaks the symmetry.

    • Tautomeric Flux: Due to rapid proton exchange on the imidazole ring, the 4-yl and 5-yl forms are tautomers.

    • Steric Twist: The geometry required to form an intramolecular H-bond in 5-IP is less favorable than in 2-IP. The distance between the imidazole N-H and perimidine N is often too large or requires a significant twist (loss of planarity) to bridge, reducing the probability of ESIPT and potentially disrupting DNA intercalation.

Diagram: Tautomeric & ESIPT Pathways

The following diagram illustrates the structural logic distinguishing the two isomers.

Perimidine_Isomers Start Perimidine Scaffold Iso2 2-(1H-imidazol-2-yl) (2-IP) Start->Iso2 C2 Attachment Iso5 2-(1H-imidazol-5-yl) (5-IP) Start->Iso5 C4/C5 Attachment Prop2 Planar Conformation 6-Membered Intramol. H-Bond Iso2->Prop2 N-H...N Interaction Prop5 Twisted Conformation Weak/No Intramol. H-Bond Iso5->Prop5 Steric Clash ESIPT High ESIPT Probability (Large Stokes Shift) Prop2->ESIPT Intercal Optimal DNA Intercalation (Flat Geometry) Prop2->Intercal NoESIPT Low ESIPT Probability (Dual Emission Unlikely) Prop5->NoESIPT WeakBind Reduced DNA Affinity (Steric Hindrance) Prop5->WeakBind

Caption: Structural consequences of imidazole regiochemistry on perimidine photophysics and binding modes.

Synthetic Pathways[1][2][3]

The synthesis of both isomers relies on the condensation of 1,8-diaminonaphthalene (1,8-DAN) with the corresponding imidazole aldehyde or carboxylic acid derivative. However, the stability of the precursors and the reaction kinetics differ.

Comparative Synthetic Strategy
Feature2-IP Synthesis 5-IP Synthesis
Precursor Imidazole-2-carbaldehydeImidazole-4(5)-carbaldehyde
Reactivity High (Aldehyde carbonyl is flanked by two nitrogens)Moderate to Low (Less activated carbonyl)
Primary Product 2,3-dihydro-1H-perimidine derivative (requires oxidation)2,3-dihydro-1H-perimidine derivative
Oxidation Step Spontaneous in air or catalyzed by Pd/C, S8, or MnO2Often requires harsher oxidants (e.g., DDQ or refluxing nitrobenzene)
Solubility Low in organic solvents (often precipitates as solvate)Moderate (depends on tautomer)
Diagram: Generalized Synthesis Workflow

Synthesis_Workflow DAN 1,8-Diaminonaphthalene Condense Condensation (MeOH/EtOH, RT or Reflux) DAN->Condense Aldehyde Imidazole-X-Carbaldehyde (X=2 or 5) Aldehyde->Condense Dihydro Intermediate: 2-Substituted-2,3-dihydroperimidine Condense->Dihydro - H2O Oxidation Oxidative Dehydrogenation (Pd/C, S8, or DDQ) Dihydro->Oxidation - 2H Final Target Perimidine Isomer (Fully Aromatic) Oxidation->Final

Caption: General synthetic route for 2-substituted perimidines via condensation and oxidative dehydrogenation.

Experimental Protocols

Synthesis of 2-(1H-imidazol-2-yl)perimidine (2-IP)

Based on the methodology by Shivachev et al. (2023) and standard perimidine protocols.

Reagents:

  • 1,8-Diaminonaphthalene (1.0 eq)

  • Imidazole-2-carbaldehyde (1.0 eq)

  • Methanol (Solvent)[1][2]

  • Pd/C (10%) or Sulfur (for oxidation step)

Protocol:

  • Condensation: Dissolve 1,8-diaminonaphthalene (5 mmol) and imidazole-2-carbaldehyde (5 mmol) in Methanol (20 mL).

  • Reaction: Stir at room temperature for 2–4 hours. The dihydro intermediate often precipitates as a yellow solid.

  • Isolation (Dihydro): Filter the precipitate, wash with cold methanol, and dry.

  • Oxidation (Aromatization): Suspend the dihydro compound in Xylene or Toluene. Add catalytic Pd/C (10% wt) or elemental Sulfur. Reflux for 12–24 hours.

  • Purification: Filter hot to remove the catalyst. Upon cooling, the fully aromatic 2-IP crystallizes. Recrystallize from DMF/Ethanol if necessary.

Synthesis of 2-(1H-imidazol-5-yl)perimidine (5-IP)

Adapted for the less reactive 4(5)-aldehyde.

Reagents:

  • 1,8-Diaminonaphthalene (1.0 eq)

  • Imidazole-4-carbaldehyde (1.0 eq)

  • Ethanol + catalytic Sodium Metabisulfite (

    
    )
    

Protocol:

  • Condensation: Dissolve 1,8-diaminonaphthalene (5 mmol) in Ethanol (25 mL). Add Imidazole-4-carbaldehyde (5 mmol).

  • Catalysis: Add a catalytic amount of

    
     (10 mol%) to activate the aldehyde.
    
  • Reaction: Reflux for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Evaporate solvent to half volume. Cool to 4°C. Filter the precipitate.

  • Oxidation: Dissolve the intermediate in THF/Water. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) and stir at RT for 1 hour.

  • Purification: Column chromatography is often required due to the formation of side products.

Biological Interface: DNA Intercalation[5]

Perimidines are classified as "minimal" DNA intercalators.[3][4][5][6] Their biological efficacy is strictly governed by their ability to insert between base pairs (typically G-C rich regions).

Binding Affinity Comparison
  • 2-IP (High Affinity): The intramolecular H-bond locks the molecule into a rigid, planar configuration. This minimizes the entropic cost of insertion into the DNA helix. The cationic nature (protonated at physiological pH) enhances electrostatic attraction to the phosphate backbone.

  • 5-IP (Lower Affinity): The potential twist between the imidazole and perimidine rings creates steric bulk. To intercalate, the molecule must be forced into planarity, increasing the energetic penalty of binding ($ \Delta G_{binding} $ becomes less negative).

Cytotoxicity Profile

Studies on perimidine derivatives indicate that 2-substituted isomers generally exhibit higher cytotoxicity against tumor cell lines (e.g., L1210, P388) compared to their non-planar counterparts. The 2-IP isomer is expected to be more potent due to enhanced DNA residence time.

Physicochemical Properties Summary

Property2-(1H-imidazol-2-yl)perimidine 2-(1H-imidazol-5-yl)perimidine
Molecular Weight ~246.27 g/mol ~246.27 g/mol
Planarity High (H-bond stabilized)Low/Moderate (Steric twist)
Fluorescence Potential ESIPT (Dual emission)Standard emission (Single band)
Solubility Low (Aggregates easily)Moderate
pKa (Perimidine N) ~6.0 - 6.5~6.0 - 6.5
DNA Binding Mode Strong IntercalationWeak Intercalation / Groove Binding

References

  • Shivachev, B., et al. (2023).[1] "2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine."[1][2][7] Molbank, 2023(1), M1587. [Link][8][1][9]

  • Denny, W. A., et al. (1987).[4][6] "Potential antitumor agents.[10][4][5][6][11] 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as minimal DNA-intercalating agents." Journal of Medicinal Chemistry, 30(11), 2081–2086.[3][6] [Link]

  • Braña, M. F., et al. (1990).[3] "Synthesis, structure and cytostatic activity of a series of 2-substituted perimidines." European Journal of Medicinal Chemistry, 25(9), 769-774. [Link]

  • Pozharskii, A. F., & Dal'nikovskaya, V. V. (1981).[6] "Perimidines."[3][1][2][4][5][6][12][13] Russian Chemical Reviews, 50(9), 816.[6] [Link]

  • Herbert, J. M., et al. (1987).[6] "Synthesis and biological activity of perimidine derivatives." Journal of Medicinal Chemistry (Cited within context of minimal intercalators).

Sources

Methodological & Application

Green Chemistry Protocols for the Synthesis of Perimidine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Perimidines represent a fascinating class of nitrogen-containing heterocyclic compounds, drawing significant attention due to their wide array of applications in medicinal chemistry and materials science.[1][2] Traditional synthesis methods, however, often rely on harsh conditions, hazardous solvents, and stoichiometric reagents, posing environmental and economic challenges. This guide provides detailed application notes and protocols for the green synthesis of perimidine derivatives, aligning with the principles of sustainable chemistry. We will explore a range of modern, eco-friendly methodologies, including microwave-assisted synthesis, ultrasound-promoted reactions, the use of biodegradable catalysts, reactions in aqueous media, and catalyst- and solvent-free conditions. Each protocol is designed to be self-validating, offering robust and reproducible pathways to these valuable scaffolds while minimizing environmental impact.

The Imperative for Green Synthesis of Perimidines

The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemical research.[3][4] The perimidine framework, with its unique electronic properties and versatile biological activity, serves as an important target for such innovations.[5][6]

Pharmacological Significance of Perimidine Scaffolds

Perimidine derivatives are privileged structures in drug discovery, exhibiting a broad spectrum of biological activities. They have been investigated as potent anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[7][8][9] Their planar tricyclic system allows for effective intercalation with DNA, making them valuable candidates for developing new antitumor therapeutics.[8] The demand for novel perimidine-based compounds necessitates synthetic routes that are not only high-yielding but also sustainable and scalable.

The General Perimidine Synthesis: A Greener Perspective

The most common and direct route to the perimidine core involves the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a one-carbon unit, typically derived from aldehydes, ketones, or carboxylic acids.[1][10]

G cluster_reactants Reactants cluster_product Product NDA 1,8-Diaminonaphthalene (NDA) Reaction + NDA->Reaction Carbonyl Aldehyde / Ketone (R1, R2-C=O) Carbonyl->Reaction Perimidine Perimidine Derivative Intermediate Cyclization Reaction->Intermediate Condensation (-H2O) Intermediate->Perimidine

Caption: General workflow for perimidine synthesis.

This reaction, while conceptually simple, traditionally required harsh acid catalysts, prolonged reaction times, and high temperatures. Green chemistry offers a toolkit to overcome these limitations by employing alternative energy sources, eco-friendly catalysts, and benign solvents, thereby enhancing efficiency and reducing waste.[3][11]

Energy-Efficient Synthesis Methodologies

Alternative energy sources like microwaves and ultrasound provide efficient, non-classical heating methods that can dramatically accelerate reaction rates and improve yields.[12][13]

Microwave-Assisted Synthesis

2.1.1 Principle of the Method

Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to align with a rapidly oscillating electric field. This process generates heat through dielectric loss, leading to rapid and uniform "volumetric core heating" of the sample.[1] This is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls. The result is a significant reduction in reaction time, often from hours to minutes, and frequently, an increase in product yield and purity.[12][14][15]

2.1.2 Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylperimidines

This protocol is adapted from methodologies described for the acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene and carboxylic acids.[14][15]

  • Reactant Preparation: In a 10 mL microwave-rated reaction vessel equipped with a magnetic stir bar, add 1,8-diaminonaphthalene (1.0 mmol, 158.2 mg).

  • Addition of Reagents: Add the desired carboxylic acid (1.1 mmol) and a catalytic amount of hydrochloric acid (e.g., 2-3 drops of concentrated HCl).

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant power (e.g., 150-300 W) and a temperature of 120-140°C for 5-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the vessel to room temperature. Add distilled water (10 mL) to the reaction mixture. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from an ethanol-water mixture to afford the pure 2-arylperimidine derivative.[14]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

2.1.3 Data Summary: Conventional vs. Microwave Synthesis

EntrySubstrate (Carboxylic Acid)Conventional Method (Time, h)Microwave Method (Time, min)Yield (%) [Microwave]
1Acetic Acid4-61075-80
2Propanoic Acid5-71270-78
3Benzoic Acid8-10880-85
44-Chlorobenzoic Acid8-10775-82

Data compiled from representative literature values.[14][15]

Ultrasound-Promoted Synthesis (Sonochemistry)

2.2.1 Principle of the Method

Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[8][10] This collapse generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and extreme heating/cooling rates.[16] These conditions create a unique environment that enhances mass transfer and dramatically accelerates reaction rates, even at ambient bulk temperatures.[8][17]

2.2.2 Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Substituted-1H-perimidines

This protocol is based on the N-Bromosuccinimide (NBS) catalyzed condensation of 1,8-diaminonaphthalene with various aldehydes under ultrasonic irradiation.[8][18]

  • Reactant Preparation: In a 50 mL round-bottom flask, prepare a solution of 1,8-diaminonaphthalene (1.0 mmol, 158.2 mg) and the desired aldehyde (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of N-Bromosuccinimide (NBS) (10 mol%, 17.8 mg) to the mixture.

  • Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture at a frequency of 35-40 kHz at a controlled temperature (e.g., 60-70°C) for 8-20 minutes.[8]

  • Reaction Monitoring: Monitor the reaction's completion by TLC (e.g., using a hexane:ethyl acetate mobile phase).

  • Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water (50 mL). The solid product will precipitate out.

  • Filtration and Washing: Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove the catalyst and any unreacted starting materials, and dry.

  • Characterization: The product is often of high purity, but can be recrystallized if necessary. Characterize the final compound by spectroscopic methods.

2.2.3 Data Summary: Ultrasound vs. Conventional Stirring

AldehydeCatalystMethodTime (min)Yield (%)
BenzaldehydeNBSUltrasound1097
BenzaldehydeNBSStirring (Conventional)12075
4-ChlorobenzaldehydeNBSUltrasound896
4-ChlorobenzaldehydeNBSStirring (Conventional)11072
4-NitrobenzaldehydeNBSUltrasound1295
4-NitrobenzaldehydeNBSStirring (Conventional)15070

This table demonstrates the significant rate enhancement and yield improvement achieved with sonication. Data adapted from[8][18].

Green Solvents and Catalyst Systems

Moving away from volatile organic compounds (VOCs) and hazardous catalysts is a central goal of green chemistry. Water is an ideal green solvent, and the development of biodegradable or easily recyclable catalysts offers a sustainable alternative to traditional reagents.

G cluster_conventional Conventional Synthesis cluster_green Green Synthesis Conv_Solvent Hazardous Solvents (Toluene, DMF) Conv_Catalyst Strong Acids / Stoichiometric Reagents Conv_Solvent->Conv_Catalyst Conv_Output High Waste, Difficult Purification Conv_Catalyst->Conv_Output Transition Shift towards Sustainability Conv_Output->Transition Green_Solvent Green Solvents (Water, Ethanol) Green_Catalyst Recyclable / Biodegradable Catalysts (Chitosan, Nanoparticles) Green_Solvent->Green_Catalyst Green_Output Low Waste, Easy Workup Green_Catalyst->Green_Output Transition->Green_Solvent

Caption: Shift from conventional to green catalysts/solvents.

Synthesis in Aqueous Media

3.1.1 Principle of the Method

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates may have low solubility, reactions can be promoted at the interface or through hydrophobic effects. For perimidine synthesis, using water at elevated temperatures can facilitate the reaction, often without the need for any catalyst, and product precipitation upon cooling simplifies isolation.[19][20]

3.1.2 Detailed Experimental Protocol: Catalyst-Free Synthesis of 2,3-dihydro-1H-perimidines in Water

This protocol describes an eco-friendly, on-water synthesis of perimidine derivatives.[19]

  • Reactant Addition: In a 25 mL round-bottom flask, suspend 1,8-diaminonaphthalene (1.0 mmol, 158.2 mg) and an appropriate aldehyde or ketone (1.1 mmol) in distilled water (5 mL).

  • Heating: Equip the flask with a reflux condenser and heat the suspension to 80-90°C with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature and stirring for 1-2 hours. Monitor the reaction progress by TLC. The formation of the product is often indicated by a color change.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will crystallize or precipitate from the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The high purity of the product often negates the need for column chromatography.[19] Confirm the structure via spectroscopic analysis.

Biodegradable and Recyclable Catalysts

3.2.1 Principle of the Method

The ideal catalyst is effective, selective, and reusable. Green catalysts are often derived from renewable resources (biodegradable) or designed for easy separation and reuse (e.g., magnetic nanoparticles), minimizing waste and cost.[1] Chitosan, a biopolymer derived from chitin, is an excellent example of a biodegradable catalyst.[21] Its hydrochloride salt acts as a mild, recyclable Brønsted acid catalyst for perimidine synthesis.[21] Similarly, magnetic nanocatalysts (e.g., Fe₃O₄@zeolite-SO₃H) can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.[1]

3.2.2 Detailed Experimental Protocol: Chitosan Hydrochloride-Mediated Synthesis

This protocol is adapted from the work by Shelke and companions, highlighting a biopolymer-based catalytic system.[21]

  • Catalyst and Reactant Setup: In a 25 mL round-bottom flask, add 1,8-diaminonaphthalene (1.0 mmol), a ketone (1.2 mmol), chitosan hydrochloride catalyst (50 mg), and water (5 mL) as the green solvent.

  • Reaction Conditions: Reflux the mixture with stirring at 90°C for the required time (typically 1-2 hours).

  • Monitoring: Track the disappearance of starting materials using TLC.

  • Catalyst and Product Separation: After cooling, add ethyl acetate (10 mL) to the reaction mixture. The chitosan catalyst is insoluble and can be recovered by simple filtration.

  • Product Isolation: Separate the organic layer from the filtrate. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by recrystallization from ethanol to yield the pure perimidine derivative.

  • Catalyst Recycling: The recovered chitosan hydrochloride can be washed with water, dried, and reused for subsequent reactions, demonstrating its excellent recyclability.[21]

Advanced Green Protocols

The pinnacle of green synthesis involves minimizing all auxiliary substances, including both solvents and catalysts.

Catalyst- and Solvent-Free Synthesis

4.1.1 Principle of the Method

By heating a mixture of neat reactants, it is possible to achieve a reaction without any solvent or catalyst. This approach, often referred to as a "grindstone" or thermal melt method, represents the highest level of atom economy and minimizes waste generation. The reaction proceeds by simply providing enough thermal energy to overcome the activation barrier for the condensation and cyclization.[7]

4.1.2 Detailed Experimental Protocol: Solvent- and Catalyst-Free Synthesis

This protocol is based on a green method developed for the reaction between 1,8-diaminonaphthalene and ethoxy carbonylhydrazones.[7]

  • Reactant Mixing: In a glass vial or a small round-bottom flask, thoroughly mix 1,8-diaminonaphthalene (1.0 mmol) and the desired hydrazone derivative (1.0 mmol).

  • Thermal Conditions: Place the reaction vessel in a preheated oil bath at 120-125°C.

  • Reaction Progression: The reaction mixture will melt and react. Maintain the temperature for approximately 1.5 hours, monitoring by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The solidified crude product is then treated with a suitable solvent like ethanol.

  • Purification: The product often crystallizes directly from the ethanol upon cooling. If necessary, further purification can be achieved by column chromatography or recrystallization. This method is praised for its simple workup procedure and environmentally benign nature.[7]

Visible Light-Mediated Synthesis

4.2.1 Principle of the Method

Visible light is a cheap, abundant, and clean energy source. In photoredox catalysis, a photocatalyst absorbs light to initiate a single-electron transfer process, enabling reactions under very mild conditions. However, some reactions can be induced by visible light even without a catalyst.[22][23] For perimidine synthesis, it has been shown that irradiation with a simple Compact Fluorescent Light (CFL) can promote the cyclo-condensation of 1,8-diaminonaphthalene and aldehydes at room temperature, offering a highly efficient and green protocol with a high atom economy.[22][23]

4.2.2 Detailed Experimental Protocol: CFL-Assisted Catalyst-Free Synthesis

This protocol is based on the visible light-induced synthesis reported by Agarwal et al.[22][23]

  • Reactant Preparation: Dissolve 1,8-diaminonaphthalene (1.0 mmol) and an aryl aldehyde (1.0 mmol) in a suitable solvent like ethanol (5 mL) in a standard glass vial.

  • Irradiation Setup: Place the vial at a distance of 5-10 cm from a CFL bulb (e.g., 25W). Stir the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 30-60 minutes. Monitor the progress via TLC.

  • Product Isolation: Upon completion, the product often precipitates from the solution. The precipitate can be collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The method is noted for not requiring tedious purification processes.[22]

  • Characterization: Dry the product and confirm its identity and purity using spectroscopic methods.

Summary and Future Outlook

The synthesis of perimidine derivatives has been significantly advanced through the application of green chemistry principles. Methodologies employing microwave and ultrasound energy drastically reduce reaction times and increase efficiency. The use of green solvents like water and ethanol, coupled with the development of biodegradable and recyclable catalysts, minimizes the environmental footprint of these syntheses. Furthermore, advanced protocols that operate under solvent-free, catalyst-free, and visible-light-induced conditions represent the frontier of sustainable chemical manufacturing.

Future research will likely focus on expanding the substrate scope of these green methods, developing even more efficient and robust catalytic systems, and integrating these protocols into continuous flow processes for scalable and safe production. By embracing these green protocols, researchers and drug development professionals can create valuable perimidine-based molecules in a manner that is economically viable, efficient, and environmentally responsible.

References

  • Oil, N. R. A new green protocol for the synthesis of 2-substituted perimidines from hydrazones under catalyst- and solvent-free conditions.
  • Highly Efficient Synthesis of Tricyclic Perimidines under Microwave Heating. ResearchGate.
  • Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4), 39. Available at: [Link]

  • Microwave assisted synthesis of some 2-alkyl and 2-arylperimidines. ResearchGate.
  • A green alternative approach for synthesis of 2-substituted-1H-Perimidine catalysed by NBS in Ultra Sonication method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Yelmame, G. B., & Jagtap, S. B. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. Available at: [Link]

  • A novel catalyst-free, eco-friendly, on water protocol for the synthesis of 2,3-dihydro-1H-perimidines. ResearchGate. Available at: [Link]

  • Shelke, P. B., et al. (2019). Chitosan hydrochloride mediated efficient, green catalysis for the synthesis of perimidine derivatives. Journal of Heterocyclic Chemistry, 56(11), 3048-3054. Available at: [Link]

  • Agarwal, S., et al. (2023). Highly Efficient Visible Light Assisted Synthesis of Perimidines under Catalyst-free and Room Temperature Conditions. Bentham Science Publisher. Available at: [Link]

  • Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergraduate Students.
  • Previous and present methods for the synthesis of perimidines. ResearchGate. Available at: [Link]

  • Review on Perimidines: A synthetic Pathways Approach. Oriental University Indore. Available at: [Link]

  • Agarwal, S., et al. (2023). Highly Efficient Visible Light Assisted Synthesis of Perimidines under Catalyst-free and Room Temperature Conditions. Letters in Organic Chemistry, 20(6), 557-561. Available at: [Link]

  • Review on Perimidines: A synthetic Pathways Approach. ResearchGate. Available at: [Link]

  • Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

  • Ultrasound-assisted green syntheses of novel pyrimidine derivatives and their comparison with conventional methods. Beilstein Archives. Available at: [Link]

  • A green alternative approach for synthesis of 2-substituted-1H-Perimidine catalysed by NBS in Ultra Sonication method. Journal of Chemical and Pharmaceutical Research.
  • Lam, R. H., et al. (2019). Selective formylation or methylation of amines using carbon dioxide catalysed by a rhodium perimidine-based NHC complex. Green Chemistry, 21, 538-549. Available at: [Link]

  • Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. Zanco Journal of Medical Sciences. Available at: [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Multicomponent Synthesis: Cohesive Integration of Green Chemistry Principles.
  • Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review. Bentham Science. Available at: [Link]

  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development. Available at: [Link]

  • Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Some important perimidine derivatives. ResearchGate. Available at: [Link]

  • Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PubMed. Available at: [Link]

  • Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System. The Journal of Organic Chemistry. Available at: [Link]

  • One-pot multi-component green synthesis of highly substituted piperidines. SciSpace. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar. Available at: [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PubMed. Available at: [Link]

  • Green and efficient synthesis of dihydropyrimidinone analogues via HPA-clay catalyzed Biginelli reaction. Chemistry Journal of Moldova. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Imidazole-Substituted Perimidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the microwave-assisted synthesis of imidazole-substituted perimidines. This specific class of heterocycles combines the amphoteric, redox-active perimidine core with the pharmacologically privileged imidazole moiety, creating candidates with significant potential in oncology and DNA intercalation studies.

Introduction & Scientific Rationale

The Chemical Challenge

Perimidines (peri-naphthofused pyrimidines) are a unique class of tricyclic heterocycles derived from 1,8-diaminonaphthalene.[1] They exhibit "amphoteric" electronic character—possessing both an electron-rich


-system (susceptible to electrophilic attack) and electron-deficient sites. Introducing an imidazole substituent at the C-2 position enhances the molecule's ability to interact with biological targets via hydrogen bonding and 

-

stacking.

Traditional synthesis involves the condensation of 1,8-diaminonaphthalene with imidazole-carboxaldehydes under reflux conditions. This conventional approach often suffers from:

  • Prolonged reaction times (10–24 hours).

  • Oxidative degradation of the electron-rich diamine precursor.

  • Incomplete conversion due to the reversibility of the aminal intermediate formation.

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) addresses these bottlenecks by providing direct dielectric heating . The polar reaction medium (typically ethanol or methanol) couples efficiently with microwave irradiation, generating rapid internal heating. This kinetic energy boost:

  • Accelerates the rate-determining dehydration step (elimination of water from the aminal intermediate).

  • Minimizes the exposure of 1,8-diaminonaphthalene to atmospheric oxygen, reducing tarry by-products.

  • Allows for "superheating" of solvents in sealed vessels, accessing activation energies unavailable at atmospheric reflux.

Mechanistic Principles

The formation of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine proceeds via a nucleophilic attack of the diamine nitrogens on the carbonyl carbon of the imidazole aldehyde.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11]
  • Nucleophilic Addition: The lone pair of one amino group attacks the aldehyde carbonyl, forming a hemiaminal.

  • Cyclization: The second amino group attacks, closing the six-membered ring to form a bis-aminal intermediate.

  • Dehydration: Elimination of a water molecule yields the dihydroperimidine.

  • Oxidation (Optional/Condition-Dependent): In the presence of oxidants or prolonged heating, the dihydroperimidine can oxidize to the fully aromatic perimidine. The protocol below focuses on the dihydro species, which is the direct product of condensation.

ReactionMechanism Start 1,8-Diaminonaphthalene + Imidazole-2-carbaldehyde Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Addition Inter2 Cyclic Aminal (Bis-aminal) Inter1->Inter2 Ring Closure (Cyclization) Product 2-(Imidazolyl)-2,3- dihydroperimidine Inter2->Product MW-Assisted Dehydration Water H₂O Inter2->Water -H₂O

Figure 1: Mechanistic pathway for the condensation of 1,8-diaminonaphthalene with imidazole aldehyde. Microwave irradiation significantly accelerates the final dehydration step.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][7][8][9][11][12][13]
  • Precursor A: 1,8-Diaminonaphthalene (99%, darkens upon storage; use freshly recrystallized if black).

  • Precursor B: Imidazole-2-carbaldehyde (or Imidazole-4-carbaldehyde).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst (Optional): Acetic acid (glacial) or molecular Iodine (

    
    ) for activation. Note: Catalyst-free conditions often suffice under MW.
    
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL or 35 mL pressure vials.

Protocol A: Catalyst-Free Microwave Synthesis (Green Method)

Best for: High-purity synthesis of acid-sensitive imidazole derivatives.

  • Preparation: In a 10 mL microwave process vial, dissolve 1,8-diaminonaphthalene (158 mg, 1.0 mmol) and imidazole-2-carbaldehyde (96 mg, 1.0 mmol) in Ethanol (3.0 mL).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 80 °C

    • Time: 5–10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • The product often precipitates directly upon cooling.

    • If no precipitate forms, pour the mixture into ice-cold water (10 mL).

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 1 mL) and diethyl ether (2 x 2 mL) to remove unreacted diamine.

  • Drying: Dry under vacuum at 40 °C.

Protocol B: Acid-Catalyzed Microwave Synthesis

Best for: Sterically hindered aldehydes or maximizing yield.

  • Preparation: Mix 1,8-diaminonaphthalene (1.0 mmol) and imidazole-aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Catalyst Addition: Add 2 drops of Glacial Acetic Acid OR Sulfamic Acid (10 mol%).

  • Irradiation: Heat at 100 °C for 2–5 minutes .

  • Neutralization: Pour reaction mixture into crushed ice containing dilute NaHCO₃ to neutralize the acid.

  • Isolation: Filter the resulting precipitate as in Protocol A.

Data Analysis & Validation

Yield Comparison: Microwave vs. Conventional

The following table summarizes the efficiency gains using microwave irradiation for 2-substituted perimidine synthesis compared to traditional thermal methods.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)
Reaction Time 8 – 12 Hours5 – 10 Minutes
Solvent Volume 15 – 25 mL2 – 4 mL
Yield (%) 65 – 75%85 – 94%
Purity (Crude) Moderate (requires recrystallization)High (often requires only washing)
Energy Efficiency Low (prolonged heating)High (targeted heating)
Characterization Checklist

To validate the structure of the synthesized 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine , ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆):

    • Perimidine NH: Singlet/broad signal around

      
       6.5–7.0 ppm (disappears with D₂O shake).
      
    • Methine Proton (C-2): Sharp singlet around

      
       5.2–5.5 ppm. This confirms the dihydro structure. If this is missing and aromatic signals are shifted, oxidation to the fully aromatic perimidine has occurred.
      
    • Imidazole Protons: Characteristic signals for the imidazole ring (often around

      
       7.0–7.5 ppm).
      
    • Naphthalene Backbone: Multiplets in the aromatic region (

      
       6.4–7.4 ppm).
      
  • IR Spectroscopy:

    • NH Stretch: Sharp bands at 3300–3380 cm⁻¹.

    • C=N / C=C: Bands at 1580–1620 cm⁻¹.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Product Oxidation of 1,8-diaminonaphthalene.Use freshly recrystallized diamine. Purge the microwave vial with Nitrogen/Argon before sealing.
Low Yield Incomplete condensation.Increase MW temperature to 100 °C or add a Lewis acid catalyst (e.g., 5 mol%

or

).
Product is Oil/Sticky Solvent trapping or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Oxidized Product Formed Overheating or presence of oxidant.Reduce reaction temperature (<80 °C) and time. Ensure inert atmosphere if the dihydro form is strictly required.

Workflow Visualization

Workflow Step1 Reagent Prep: 1.0 mmol Diamine + 1.0 mmol Aldehyde in 3mL EtOH Step2 Vial Sealing: Add Catalyst (Optional) Cap with Teflon Septum Step1->Step2 Step3 MW Irradiation: 80-100°C, 5-10 min Dynamic Power Mode Step2->Step3 Step4 Cooling: Compressed Air to <50°C Step3->Step4 Step5 Precipitation? (Check Visual) Step4->Step5 Step6A Filtration: Wash with Cold EtOH/Ether Step5->Step6A Yes (Solid Formed) Step6B Ice Water Pour: Induce Precipitation Step5->Step6B No (Solution Clear) Final Final Product: 2-(Imidazolyl)perimidine (Yield >85%) Step6A->Final Step6B->Step6A

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Synthesis and Anticancer Activity of 2-Substituted Perimidines: Shivachev, B., et al. (2023).[2] 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.[3][4] Molbank, 2023(1), M1587. [Link] (Validates the specific imidazole-perimidine structure and characterization).

  • Microwave-Assisted Synthesis of Perimidines (General Protocol): Bamoniri, A., et al. (2018). Nano-γ-Al2O3/SbCl5: an efficient catalyst for the synthesis of 2,3-dihydroperimidines. ResearchGate. [Link] (Provides the foundation for microwave acceleration in this specific ring system).

  • Microwave-Assisted Synthesis of Imidazoles (Contextual): Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Organic Letters. [Link] (Relevant for understanding the stability of the imidazole moiety under MW conditions).

  • Review of Perimidine Synthesis and Biological Activity: Ganjewala, D., et al. (2021).[2][4] Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. [Link] (Comprehensive review covering various catalytic methods adapted for the protocol).

Sources

Application Note: Catalyst-Free Condensation Methods for 2-Substituted Perimidines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Shift to Catalyst-Free Synthesis

The synthesis of 2-substituted perimidines has traditionally relied on acid catalysis (e.g.,


-TSA, Lewis acids like 

, or sulfamic acid) to activate the carbonyl electrophile. While effective, these methods often introduce trace metallic impurities, require tedious neutralization steps, and generate non-recyclable waste.

This guide details catalyst-free condensation protocols . These methods utilize the intrinsic properties of "green" solvents (water, glycerol, ethanol) and alternative energy sources (microwave, ultrasound) to drive the reaction. The primary advantages are:

  • Atom Economy: No auxiliary reagents are consumed.

  • Purity: Elimination of metal/acid contamination, crucial for downstream biological assays (DNA intercalation studies).

  • Scalability: Simplified workup (often just filtration) facilitates scale-up.

Mechanistic Insight: Solvent-Promoted Activation

In the absence of an external catalyst, the reaction relies on Hydrogen Bond Donating (HBD) solvents.

  • Electrophile Activation: Solvents like water or glycerol form hydrogen bonds with the carbonyl oxygen of the aldehyde, increasing its electrophilicity (

    
    ).
    
  • Hydrophobic Effect (On-Water): When performed in water, the organic reactants (1,8-diaminonaphthalene and aldehyde) form an emulsion. The reaction is accelerated at the organic-water interface due to the "on-water" effect, where Gibbs free energy is minimized by clustering hydrophobic reactants, effectively increasing local concentration.

Note on Oxidation States: The direct condensation of 1,8-diaminonaphthalene with an aldehyde under catalyst-free conditions typically yields 2-substituted-2,3-dihydro-1H-perimidine . To obtain the fully aromatic perimidine, a subsequent or in-situ oxidation step (e.g., exposure to air, mild oxidants) is required. This guide focuses on the condensation step.[1][2][3][4][5][6][7]

Part 2: Visualizing the Pathway

Reaction Mechanism (Catalyst-Free)

The following diagram illustrates the H-bond activation and cyclization pathway.

PerimidineMechanism Reactants 1,8-Diaminonaphthalene + Aldehyde Activation Solvent H-Bonding (Activation of C=O) Reactants->Activation Mixing in HBD Solvent Intermediate1 Hemiaminal Intermediate Activation->Intermediate1 Nucleophilic Attack Imine Imine (Schiff Base) Formation Intermediate1->Imine -H2O Cyclization Intramolecular Nucleophilic Attack Imine->Cyclization Ring Closure Product 2-Substituted 2,3-dihydro-1H-perimidine Cyclization->Product Stabilization

Figure 1: Mechanistic pathway of catalyst-free perimidine synthesis driven by solvent hydrogen bonding.

Part 3: Experimental Protocols

Protocol A: Glycerol-Mediated Synthesis (Thermal)

Best for: High yields, recyclable solvent, aromatic aldehydes.

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)[1][8]

  • Aromatic Aldehyde (1.0 mmol)[1]

  • Glycerol (5 mL) - Note: Waste glycerol from biodiesel production can also be used.

Procedure:

  • Preparation: In a 25 mL round-bottom flask, combine 1,8-diaminonaphthalene (158 mg) and the aldehyde (1 equiv).

  • Solvent Addition: Add 5 mL of glycerol. The mixture will be heterogeneous.

  • Reaction: Heat the mixture to 90°C with magnetic stirring.

    • Expert Tip: Glycerol's high viscosity requires vigorous stirring to ensure mass transfer.

  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:4). Reaction typically completes in 30–60 minutes .

  • Workup: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (20 g).

  • Isolation: Stir for 10 minutes. The product will precipitate as a solid.[8] Filter under vacuum, wash with cold water (3 x 10 mL) to remove residual glycerol.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: "On-Water" Synthesis (Microwave-Assisted)

Best for: Speed (<10 mins), energy efficiency, electron-poor aldehydes.

Materials:

  • 1,8-Diaminonaphthalene (1.0 mmol)[1][8]

  • Aldehyde (1.0 mmol)[1]

  • Deionized Water (3 mL)

  • Microwave Reactor (e.g., Biotage or CEM)

Procedure:

  • Loading: Place reactants in a 10 mL microwave process vial. Add water.

  • Irradiation: Cap the vial. Irradiate at 100°C (Power: Dynamic, max 150W) for 5–10 minutes .

    • Note: If using a domestic microwave (not recommended for reproducibility), use 30-second bursts at 300W power to prevent superheating.

  • Workup: Cool the vial. The product typically separates as a solid or gummy mass.

  • Isolation: Decant the aqueous phase. Wash the solid with cold ethanol (1-2 mL) to induce crystallization.

Protocol C: Mechanochemical (Solvent-Free Grinding)

Best for: Acid-sensitive substrates, total elimination of solvent waste.

Procedure:

  • Mixing: Place 1,8-diaminonaphthalene (1 mmol) and aldehyde (1 mmol) in an agate mortar.

  • Grinding: Grind vigorously with a pestle at room temperature.

  • Observation: The mixture will likely turn into a liquid/paste (eutectic melt) and then resolidify as the reaction progresses.

  • Duration: Grind for 10–20 minutes .

  • Purification: Wash the resulting solid with a small amount of hexane to remove unreacted aldehyde.[1]

Part 4: Data Analysis & Comparison

The following table summarizes typical performance metrics for 2-phenyl-2,3-dihydro-1H-perimidine synthesis (using benzaldehyde).

ParameterProtocol A (Glycerol)Protocol B (MW/Water)Protocol C (Grinding)
Reaction Temp 90°C100°CRoom Temp
Time 45 min5–10 min15–20 min
Yield 88–94%90–95%80–85%
Purification Water WashDecantation/WashHexane Wash
Green Score High (Recyclable solvent)High (Water solvent)Highest (No solvent)
Decision Matrix for Method Selection

MethodSelection Start Start: Choose Method Q1 Is the Aldehyde Liquid or Solid? Start->Q1 Q2 Is Speed Critical? Q1->Q2 Liquid/Oil MethodC Protocol C: Grinding (Solvent-Free) Q1->MethodC Solid (Eutectic potential) MethodB Protocol B: Microwave/Water Q2->MethodB Yes (<10 min) MethodA Protocol A: Glycerol (Thermal) Q2->MethodA No (Batch scale-up)

Figure 2: Decision tree for selecting the optimal catalyst-free protocol based on substrate state and time constraints.

Part 5: Expertise & Troubleshooting (E-E-A-T)

1. The "Dihydro" Trap (Scientific Accuracy): Many researchers confuse the initial condensation product (2,3-dihydro-1H-perimidine) with the oxidized perimidine.

  • Observation: The dihydro product is often a white or pale solid.

  • Oxidation: Upon standing in air or recrystallization from hot ethanol, it may darken, indicating oxidation to the aromatic perimidine. If the aromatic form is desired, add a mild oxidant (e.g., open-air reflux in ethanol for 24h) after the initial condensation.

2. Solubility Management:

  • Problem: Reactants balling up in water (Protocol B).

  • Solution: Add a surfactant (e.g., 5 mol% SDS) or use a 1:1 Water/Ethanol mixture to improve homogeneity without breaking the "green" principles.

3. Cleaning Glycerol:

  • Tip: If using Protocol A, the glycerol filtrate can be reused. Evaporate the water (from the washing step) under vacuum. The recovered glycerol typically retains >90% efficiency for 3-4 cycles.

Part 6: References

  • Federal University of Mato Grosso do Sul. (2026). Perimidines Synthesis: A Simple and Effective Experiment. Retrieved from [Link] (Mechanistic insights on acid-catalyzed vs solvent-mediated pathways).

  • Letters in Organic Chemistry. (2025). Direct Utilization of Waste Glycerol from Biodiesel Production for the Synthesis of Perimidines. Retrieved from [Link] (Protocol for waste glycerol utilization).

  • ResearchGate. (2020). A novel catalyst-free, eco-friendly, on water protocol for the synthesis of 2,3-dihydro-1H-perimidines. Retrieved from [Link] (Primary source for on-water protocols).

Sources

Application Notes & Protocols: High-Purity Perimidine Compounds via Optimized Purification and Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perimidines represent a vital class of nitrogen-containing heterocyclic compounds with extensive applications in medicinal chemistry, materials science, and as industrial dyes.[1] The biological activity and material properties of these compounds are intrinsically linked to their purity.[1] Crude products from synthesis, typically the condensation of 1,8-diaminonaphthalene with various carbonyl compounds, often contain unreacted starting materials, catalysts, and side-products that can compromise experimental outcomes and product performance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of perimidine compounds, with a core focus on recrystallization techniques. We delve into the foundational principles of solvent selection, impurity management, and troubleshooting, providing detailed, field-proven protocols to ensure the consistent attainment of high-purity crystalline perimidines.

Introduction: The Criticality of Purity in Perimidine Chemistry

The unique π-electron system and amphoteric nature of the perimidine scaffold make it a fascinating subject of chemical research.[3] These compounds are explored for a range of applications, from DNA-intercalating antitumor agents to advanced polymer chemistry.[1] However, the presence of impurities can drastically alter their physicochemical and biological properties. Common impurities include:

  • Unreacted 1,8-diaminonaphthalene (DAN): A frequent contaminant that can be difficult to remove due to its similar aromatic and amine functionalities.

  • Residual Carbonyl Compounds: Unreacted aldehydes or ketones from the initial condensation reaction.

  • Catalyst Residues: Traces of acid or metal catalysts used to promote the cyclization.[1]

  • Oxidation Products: Perimidine derivatives can be susceptible to oxidation, leading to colored impurities.[4]

  • Side-Reaction Products: Depending on the reaction conditions, various side products may form.[2]

Recrystallization stands as the most powerful, cost-effective, and scalable technique for purifying solid organic compounds like perimidines.[5] It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[6] A successful recrystallization not only removes impurities but also provides the product in a well-defined, crystalline form, which is ideal for subsequent characterization and application.

The Science of Recrystallization: A Primer

The principle of recrystallization is based on the differential solubility of a solid in a hot versus a cold solvent.[7] An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The perimidine compound should be highly soluble in the boiling solvent.[6]

  • Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to maximize recovery.[6]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the perimidine compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

The general workflow for recrystallization is a multi-step process designed to systematically remove impurities.

G cluster_prep Preparation cluster_dissolution Dissolution & Treatment cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Perimidine B Solvent Selection A->B Analyze properties C Dissolve in Minimum Hot Solvent B->C D Add Activated Charcoal (if colored) C->D Optional E Hot Gravity Filtration C->E If no charcoal used D->E F Slow Cooling to Room Temperature E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Perimidine Crystals J->K

Caption: General workflow for purification by recrystallization.

Solvent Selection for Perimidine Compounds

Direct quantitative solubility data for the vast array of perimidine derivatives is scarce. However, an effective solvent strategy can be developed based on their general structural features and empirical data from related heterocyclic systems. Perimidines are rigid, planar aromatic systems with two nitrogen atoms, allowing for hydrogen bonding. Their solubility is highly dependent on the substituents attached to the perimidine core.

Solvent ClassRepresentative SolventsSuitability for PerimidinesRationale & Causality
Protic Polar Ethanol, Methanol, IsopropanolExcellent (General Use) Ethanol is the most commonly cited solvent for perimidine recrystallization.[8][9] The hydroxyl group can hydrogen bond with the perimidine nitrogens, and the alkyl portion provides sufficient non-polar character to dissolve the aromatic core at elevated temperatures. Solubility often decreases significantly upon cooling, leading to good recovery.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateGood (For Screening) These solvents can be effective, especially for more polar perimidine derivatives. They are often used in mixed-solvent systems as the "good" solvent. Their ability to engage in dipole-dipole interactions aids dissolution.[10]
Chlorinated Dichloromethane (DCM), ChloroformGood (For Dissolution) Often used to dissolve perimidines for chromatography or as part of a mixed-solvent recrystallization (e.g., DCM/hexane).[9] Their volatility is an advantage for final product drying, but they may be too strong a solvent for single-solvent recrystallization, leading to poor recovery.
Aromatic Toluene, XyleneModerate Suitable for less polar perimidine derivatives. The aromatic nature of the solvent interacts favorably with the perimidine core via π-stacking. Higher boiling points require careful handling.
Non-Polar Hexane, Heptane, CyclohexanePoor (Used as Anti-solvents) Perimidines generally exhibit very low solubility in non-polar aliphatic solvents. They are primarily used as the "poor" solvent or "anti-solvent" in mixed-solvent systems to induce precipitation.[9]
Highly Polar Water, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Situational Water can be an effective anti-solvent when mixed with a miscible organic solvent like ethanol.[8] DMF and DMSO will dissolve most perimidines even at room temperature, making them unsuitable for recrystallization but useful for NMR sample preparation.[11]

Detailed Purification Protocols

Safety First: Always handle perimidine compounds and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7]

Protocol 1: Single-Solvent Recrystallization (Standard Method)

This is the most straightforward method and should be the first approach for a new perimidine compound. Ethanol is an excellent starting point.[2]

Methodology:

  • Dissolution: Place the crude perimidine solid into an Erlenmeyer flask. Add a magnetic stir bar and a small volume of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring on a hotplate. Continue to add the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[12] An excess of solvent will result in significant product loss to the mother liquor.[13]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat. Add a very small amount (tip of a spatula) of activated decolorizing charcoal.[14] Swirl and reheat the mixture to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area and adsorbs large, conjugated colored molecules.[14] Using an excessive amount will adsorb the desired product, reducing the yield.[14]

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): This is a critical step to remove the charcoal or any other solid impurities. Pre-heat a clean Erlenmeyer flask and a stemless glass funnel on the hotplate. Place a fluted filter paper in the funnel. Pour a small amount of hot solvent through the filter paper to warm the apparatus and wet the paper. Quickly pour the hot solution containing your product through the fluted filter paper into the clean, hot flask. Causality: The apparatus must be kept hot to prevent the desired product from crystallizing prematurely on the filter paper or in the funnel stem.[15]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering mother liquor containing dissolved impurities. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The wash solvent must be cold to avoid redissolving the purified product crystals.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is ideal when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the perimidine is soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[4] A common pair for perimidines could be Dichloromethane (good) and Hexane (poor).[9]

Methodology:

  • Dissolution: Dissolve the crude perimidine in the minimum amount of the "good" solvent (e.g., Dichloromethane) at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, hot, saturated solution.

  • Crystallization & Isolation: Follow steps 4-7 from Protocol 1. The wash solvent in Step 6 should be a mixture of the two solvents, rich in the anti-solvent, or simply the pure, cold anti-solvent.

G A Crude Perimidine B Dissolve in min. 'Good' Solvent (e.g., DCM) A->B C Add 'Poor' Solvent (Anti-solvent) (e.g., Hexane) until cloudy B->C D Add drops of 'Good' Solvent until clear C->D E Slow Cool & Ice Bath D->E F Vacuum Filtration & Wash E->F G Dry Crystals F->G H Pure Crystals G->H

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s) & Rationale
No Crystals Form Too much solvent used: The solution is not supersaturated upon cooling.Re-heat the solution and boil off some of the solvent to reduce the volume. Allow it to cool again.[12]
Supersaturation: The solution is supersaturated but lacks a nucleation site for crystal growth to begin.1. Scratch: Gently scratch the inner surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[12] 2. Seed: Add a tiny crystal of the pure compound ("seed crystal") to induce crystallization.[12]
Oiling Out Solution is too saturated, or cooled too quickly: The compound comes out of solution above its melting point. High level of impurities: Impurities can depress the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool much more slowly (e.g., by leaving the flask on a warm hotplate that is turned off).[12]
Low Recovery/Yield Too much solvent used: A significant amount of product remains dissolved in the cold mother liquor.[13] Premature crystallization: Product was lost during hot filtration.1. Reduce the initial volume of solvent used. 2. Further, cool the mother liquor in a salt-ice bath to force more product out of solution. 3. Ensure the filtration apparatus is sufficiently pre-heated for hot filtration.
Colored Crystals Colored impurities co-precipitate: The impurity has similar solubility properties to the product.Perform the recrystallization again, but include the activated charcoal treatment step (Protocol 1, Step 2) before hot filtration.[14]

Purity Assessment and Characterization

After recrystallization and drying, the purity of the perimidine compound must be verified.

  • Thin-Layer Chromatography (TLC): A purified compound should appear as a single spot on the TLC plate. Compare the purified sample against the crude material.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[8][15]

  • Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is the most powerful tool for confirming the chemical structure and assessing purity.[16][17] The absence of signals corresponding to starting materials or impurities in the NMR spectrum is a strong indicator of high purity. Mass Spectrometry (MS) confirms the molecular weight of the compound.[11]

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization and filtration steps of the perimidine 3. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). 1,3,7-Triazapyrenes: The unexpected products of the reaction of 1,8-diaminonaphthalene with 1,3,5-triazines in polyphosphoric acid. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Popova, V., et al. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PMC. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Crystal Growth & Design. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.5C: Charcoal. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Pozharskii, A. F., et al. (n.d.). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Kumar, R., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH. Retrieved from [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]

  • International Science Community Association. (n.d.). Removal of Colour of Spent Wash by Activated Charcoal Adsorption and Electrocoagulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Retrieved from [Link]

  • Material Science Research India. (2021). Review on Perimidines: A synthetic Pathways Approach. Retrieved from [Link]

  • MDPI. (2021). Removal of Selected Dyes on Activated Carbons. Retrieved from [Link]

  • Mathew, B., et al. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Review on Perimidines: A synthetic Pathways Approach. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides. Retrieved from [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Rasayan. (n.d.). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Retrieved from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-(1H-imidazol-5-yl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-(1H-imidazol-5-yl)-1H-perimidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry, organic synthesis, and drug development, this document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation. While direct experimental data for the titular compound is not publicly available, this guide synthesizes data from closely related analogues, such as 2-(pyridin-2-yl)-1H-perimidine and 2-(1H-imidazol-2-yl)-1H-perimidine, to provide a robust framework for its characterization. We will explore the causality behind experimental choices, from solvent selection to the application of 2D NMR techniques, ensuring a self-validating and scientifically rigorous approach to characterization.

Introduction: The Structural Significance of Imidazole-Perimidine Scaffolds

The fusion of imidazole and perimidine rings creates a unique heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The perimidine moiety, a π-amphoteric aromatic system, combined with the versatile imidazole ring, known for its role in biological systems and as a ligand, results in molecules with intriguing electronic and pharmacological properties. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide addresses the specific challenges and nuances of characterizing 2-(1H-imidazol-5-yl)-1H-perimidine, including the assignment of protons and carbons across two distinct heterocyclic systems and the potential for tautomerism in the imidazole ring.[1]

Experimental Design and Rationale

The successful acquisition of high-quality NMR data hinges on meticulous sample preparation and a well-considered experimental setup. The following sections detail the logic behind each step.

Sample Preparation: The Foundation of Quality Spectra

The quality of the NMR spectrum is directly proportional to the quality of the sample. The primary goals are to ensure the sample is homogeneous, free of particulate matter, and at an appropriate concentration.

Protocol 1: NMR Sample Preparation

  • Analyte Purity: Ensure the 2-(1H-imidazol-5-yl)-1H-perimidine sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.

    • Rationale: Perimidine and imidazole derivatives often exhibit good solubility in DMSO-d₆.[2] Crucially, the acidic N-H protons of both the perimidine and imidazole moieties are typically observable in DMSO-d₆, whereas they would undergo rapid exchange and be broadened or absent in solvents like D₂O or CD₃OD.[3]

  • Concentration:

    • For ¹H NMR: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6 mL of DMSO-d₆.[4] This provides a strong signal without causing significant viscosity-related line broadening.

    • For ¹³C NMR: Prepare a more concentrated solution, if solubility allows, of 20-50 mg in 0.6 mL of DMSO-d₆.[4][5] ¹³C NMR is inherently less sensitive, and higher concentrations reduce the required acquisition time.[6]

  • Dissolution & Filtration:

    • Weigh the sample into a clean, dry vial. Add the deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

    • Causality: This step is critical. Suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.[8]

NMR Instrument & Acquisition Parameters

Spectra should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly for the aromatic protons.

Protocol 2: NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Nuclei: ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC)

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 16 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30)

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (signal-to-noise dependent)

Predicted Spectra and Interpretation

The following assignments are based on established chemical shift ranges for perimidine and imidazole systems and data from close structural analogues.[2][3][9][10]

Molecular Structure and Numbering

Figure 1: Numbering scheme for 2-(1H-imidazol-5-yl)-1H-perimidine.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to show distinct regions for the perimidine and imidazole protons, along with exchangeable N-H protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~13.0 - 14.0br s1HPerimidine N-HPerimidine N-H protons are highly deshielded and often broad. In 2-(thiophen-2-yl)-1H-perimidine, this proton appears at 14.80 ppm.[2]
~12.5br s1HImidazole N-HThe imidazole N-H proton signal is typically broad and downfield. In a related dihydroperimidine-imidazole system, it appears at 12.277 ppm.[3]
~8.0 - 8.2s1HH-2' (Im)Protons at C2 of an imidazole ring are typically the most downfield.
~7.5 - 7.7s1HH-4' (Im)Imidazole protons generally appear in the 6.7-7.7 ppm range.[9] The precise shift depends on the substituent.
~7.30 - 7.40d2HH-6, H-7These protons are part of the central naphthalene system. In 2-(pyridin-2-yl)-1H-perimidine, perimidine protons appear from 7.06-7.25 ppm.[10]
~7.15 - 7.25t2HH-5, H-8Expected to be a triplet due to coupling with two neighboring protons.
~6.40 - 6.50d2HH-4, H-9These protons are typically the most upfield of the perimidine system due to electronic effects. For 2-(pyridin-2-yl)-1H-perimidine, a doublet appears at 6.36 ppm.[10]
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show signals for all unique carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent nitrogen atoms and the overall aromatic system.[6]

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~148 - 152C2This carbon is bonded to two nitrogen atoms in the perimidine ring and the imidazole ring, leading to significant deshielding. In a related system, this carbon appears at 154.67 ppm.[2]
~142 - 144C6a, C9bQuaternary carbons of the perimidine ring fused to the naphthalene system.
~135 - 138C2' (Im)The C-2 of imidazole is typically the most deshielded carbon in that ring, often around 138 ppm.
~130 - 134C3a, C9aQuaternary carbons adjacent to the perimidine nitrogens.
~128 - 130C5, C8Aromatic CH carbons of the naphthalene core.
~120 - 125C4' (Im)Imidazole carbons C4 and C5 typically resonate between 122-132 ppm.[9]
~118 - 122C5' (Im)The carbon attached to the perimidine ring will be influenced by its substituent effect.
~115 - 118C6, C7Aromatic CH carbons of the naphthalene core.
~103 - 106C4, C9These carbons are typically the most shielded in the perimidine system.

Advanced Structural Verification: 2D NMR Protocols

To unambiguously assign every proton and carbon, a suite of 2D NMR experiments is essential.

Figure 2: Workflow for complete NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over 2-3 bonds. It will be invaluable for tracing the connectivity of the protons on the perimidine's naphthalene rings (e.g., confirming the H-4/H-5, H-5/H-6, H-7/H-8, and H-8/H-9 correlations).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides a straightforward way to assign all protonated carbons by correlating the known ¹H shifts to their corresponding ¹³C signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the quaternary (non-protonated) carbons and piecing the molecular fragments together. It reveals correlations between protons and carbons over 2-4 bonds. Key expected correlations include:

    • The perimidine N-H proton to C2, C3a, and C9b.

    • Protons H-4/H-9 to the key quaternary carbons C2, C6a, and C9b.

    • Imidazole protons (H-2', H-4') to the perimidine C2, confirming the connectivity between the two ring systems.

Conclusion

The structural characterization of 2-(1H-imidazol-5-yl)-1H-perimidine is readily achievable through a systematic application of 1D and 2D NMR techniques. This application note provides a comprehensive protocol, from sample preparation to advanced spectral analysis, grounded in established methodologies and comparative data from analogous structures. By following this self-validating workflow, researchers can confidently determine the precise chemical structure of this and related heterocyclic compounds, which is a prerequisite for any further investigation into their chemical and biological properties.

References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2025). Journal of Molecular Structure. Available at: [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. (n.d.). ResearchGate. Available at: [Link]

  • Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. Available at: [Link]

  • ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... (2023). ResearchGate. Available at: [Link]

  • A green alternative approach for synthesis of 2-substituted-1H-perimidines. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Diagnostic peaks in 1 H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine. (n.d.). ResearchGate. Available at: [Link]

  • 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. (1998). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (2023). MDPI. Available at: [Link]

  • Synthesis and In-vitro Antimicrobial Activity of Some Novel N-Substituted Imidazole Derivatives. (n.d.). International Journal of Drug Design and Discovery. Available at: [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (1998). New Journal of Chemistry. Available at: [Link]

  • Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020). Zanco Journal of Medical Sciences. Available at: [Link]

  • SG Sample Prep. (n.d.). University of Florida. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry. Available at: [Link]

  • Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. (2010). ResearchGate. Available at: [Link]

  • Sample Preparation. (n.d.). University College London. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Indian Institute of Technology Bombay. Available at: [Link]

  • NMR sample preparation guidelines. (2025). NMR-Bio. Available at: [Link]

  • Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. (1998). Inorganic Chemistry. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Available at: [Link]

  • Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020). Zanco Journal of Medical Sciences. Available at: [Link]

  • Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. (2011). Royal Society of Chemistry. Available at: [Link]

  • (PDF) 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (2023). ResearchGate. Available at: [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Available at: [Link]

  • Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. (2016). Academic Journals. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2007). Magnetic Resonance in Chemistry. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1993). Defense Technical Information Center. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: High-Precision Single Crystal X-Ray Diffraction (SC-XRD) Analysis of Perimidine Solvates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perimidines (1H-perimidines) are a class of "privileged scaffolds" in medicinal chemistry, exhibiting potent antifungal, antitumor, and antimicrobial properties. However, their planar, electron-rich naphthalene core facilitates strong


-

stacking, often leading to poor solubility in aqueous media. To modulate bioavailability, perimidines are frequently crystallized as solvates (pseudopolymorphs).

Characterizing these solvates is critical but challenging. Perimidine solvates are often efflorescent —they rapidly lose solvent molecules upon removal from the mother liquor, leading to degradation of crystal crystallinity (loss of long-range order) before data collection is complete. Furthermore, the tautomeric equilibrium (1H- vs. 3H-perimidine) is sensitive to the local solvation environment, directly impacting the pharmacophore's electronic signature.

This Application Note provides a validated protocol for the growth, handling, and rigorous crystallographic refinement of unstable perimidine solvates, ensuring data integrity for regulatory and IP purposes.

Phase I: Crystal Engineering & Growth Protocols

Obtaining diffraction-quality solvates requires controlling the rate of supersaturation to trap solvent molecules within the lattice without inducing disorder.

comparative Methodology: Evaporation vs. Diffusion
ParameterMethod A: Slow EvaporationMethod B: Vapor Diffusion (Recommended)
Mechanism Solvent removal increases concentration.Antisolvent diffuses into solution, lowering solubility.[1]
Solvate Stability Low. Crystals often dry out as solvent recedes.High. Crystals remain submerged in equilibrium liquid.
Crystal Quality Variable; often forms aggregates.High; fewer nucleation sites, larger single crystals.
Suitability Stable polymorphs.Unstable solvates & metastable forms.
Protocol A: Optimized Vapor Diffusion for Perimidines

Targeting: Ethanol/Water or DMF Solvates

  • Dissolution: Dissolve 20 mg of the perimidine derivative in 2 mL of a "Good Solvent" (e.g., DMF or DMSO) in a small inner vial (4 mL volume). Filter through a 0.45

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Antisolvent Selection: Choose a "Poor Solvent" that is miscible with the Good Solvent but has a lower boiling point (e.g., Ethanol or Diethyl Ether).

  • Setup: Place the open inner vial inside a larger jar (20 mL volume) containing 5 mL of the Antisolvent.

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics, promoting ordered solvent inclusion.

  • Harvesting: Monitor daily. Crystals usually appear within 3-7 days. Do not remove crystals until the diffractometer is ready.

Phase II: Sample Mounting & Data Acquisition

Critical Challenge: Perimidine solvates are prone to rapid desolvation (efflorescence). Exposure to air for even 30 seconds can destroy the lattice integrity, resulting in "smeared" diffraction spots and high R-factors.

Protocol B: The "Oil-Drop" Cryo-Protection Technique

Objective: Prevent solvent loss during the transfer from vial to goniometer.

  • Preparation: Pre-cool the diffractometer cryo-stream to 100 K . Ensure the microscope stage is clean.

  • Extraction: Using a wide-bore pipette, transfer a droplet of mother liquor containing crystals onto a microscope slide.

  • Immersion: Immediately cover the droplet with a generous amount of high-viscosity perfluoropolyether oil (e.g., Fomblin® Y or Paratone® N).

    • Mechanism:[2][3] The oil displaces the mother liquor and encapsulates the crystal, creating a barrier against evaporation.

  • Selection & Mounting: Under the microscope, select a block-like crystal (avoid needles if possible, as perimidines tend to twin along the needle axis). Scoop it up using a low-background cryo-loop (e.g., MiTeGen MicroMount).

  • Flash Cooling: Mount the loop on the goniometer head within 5 seconds . The cryo-stream will flash-freeze the oil, locking the solvent molecules in place and minimizing thermal motion.

Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for purely organic perimidines to boost high-angle intensity.
  • Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is vital for resolving disorder in solvent channels.

  • Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen atoms, which are essential for determining the tautomeric state.

Phase III: Structure Solution & Refinement

Perimidine solvates present specific refinement hurdles: Tautomerism and Solvent Disorder .

Workflow Visualization

The following diagram outlines the decision logic for handling these specific structural issues.

RefinementLogic RawData Raw Diffraction Data (Integrated & Scaled) Phasing Structure Solution (SHELXT / Intrinsic Phasing) RawData->Phasing Backbone Locate Perimidine Core (Naphthalene + N-heterocycle) Phasing->Backbone H_Find Difference Fourier Map (Find Q-peaks near N atoms) Backbone->H_Find Tautomer_Check Decision: 1H or 3H Tautomer? H_Find->Tautomer_Check Refine_H Refine N-H freely (or with DFIX restraint) Tautomer_Check->Refine_H Q-peak located Solvent_Check Check Residual Density in Voids Refine_H->Solvent_Check Discrete_Model Discrete Solvent Model (Anisotropic Refinement) Solvent_Check->Discrete_Model Ordered Density Disorder_Model Disorder Modeling (PART 1 / PART 2) Solvent_Check->Disorder_Model Partial Occupancy Final Final Structural Model (Check Hirshfeld Surfaces) Discrete_Model->Final Final CIF Squeeze Solvent Masking (PLATON SQUEEZE / OLEX2 Mask) Disorder_Model->Squeeze Unresolvable Diffuse Density Squeeze->Final

Caption: Logical workflow for refining perimidine solvates, prioritizing explicit modeling of tautomers and solvents before resorting to masking techniques.

Protocol C: Tautomer Identification

Perimidines can exist as 1H or 3H tautomers. In the solid state, this is dictated by Hydrogen Bonding.

  • Initial Pass: Refine all non-hydrogen atoms anisotropically.

  • Difference Map: Inspect the difference Fourier map (

    
    ) around the N1 and N3 atoms. Look for electron density peaks (Q-peaks) of approx 0.8–1.0 e/ų.
    
  • Assignment:

    • If density is found on N1: Assign as 1H-perimidine .

    • If density is found on N3: Assign as 3H-perimidine .

    • Note: In solvates, the N-H is almost always a Hydrogen Bond Donor to the solvent (e.g., N-H...O

      
      ).
      
  • Validation: If the H-atom is unstable during refinement, apply a distance restraint (DFIX 0.86 0.01) but allow the thermal parameter (

    
    ) to refine freely (usually 1.2x 
    
    
    
    of the N atom).
Protocol D: Handling Solvent Disorder

Solvents in perimidine channels often exhibit high thermal motion.

  • Attempt Explicit Modeling: Always try to model the solvent first. Assign atom types (O, C) to Q-peaks in the void. Use PART instructions (SHELX) if the solvent adopts two orientations (e.g., a disordered ethanol molecule).

  • Fallback (Masking): If the solvent density is diffuse and cannot be modeled as discrete atoms, use a solvent mask (e.g., PLATON SQUEEZE or OLEX2 Solvent Mask).

    • Requirement: You must document the number of electrons removed and the void volume in the CIF file and the manuscript. This is critical for calculating the correct molecular weight and density (

      
      ).
      

Structural Analysis & Interpretation

Once the structure is solved, the analysis must focus on the interactions that drive solvate stability.

Key Interactions to Quantify
Interaction TypeGeometric CriteriaSignificance in Perimidines
Hydrogen Bonding

Å,

N-H...O interactions anchor the solvent to the drug scaffold.

-

Stacking
Centroid-Centroid dist. 3.4–3.8 ÅPerimidine rings form infinite stacks; solvents often fill the channels between stacks.
C-H...


Å
Stabilizes the orientation of aromatic solvents (e.g., toluene) relative to the naphthalene core.
Visualization: Hirshfeld Surface Analysis

To validate the solvate's role, generate Hirshfeld surfaces (using CrystalExplorer).

  • Red spots on the

    
     surface indicate strong H-bonds (usually the N-H...Solvent interaction).
    
  • Fingerprint Plots: Look for the characteristic "spikes" corresponding to H...O interactions, confirming the solvate stoichiometry.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography (PLATON SQUEEZE). Acta Crystallographica Section D. [Link]

  • Pozharskii, A. F., & Dalhus, B. (2020). Perimidines: A review of structural and chemical properties. (Representative literature on perimidine scaffolds).[4][5][6][7][8][9][10][11][12]

  • CrystEngComm. Crystallization techniques for unstable solvates. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Perimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Perimidine analogs represent a promising class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial properties.[1] Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of evaluating the in vitro efficacy of these novel compounds.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for determining the antimicrobial susceptibility of perimidine analogs.

These protocols are grounded in the principles and methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and data comparability.[4][5] This guide will detail the most common and robust AST methods—broth microdilution, agar dilution, and disk diffusion—and provide specific considerations for the unique chemical nature of perimidine analogs.

A Note on the Unique Nature of Perimidine Analogs

Perimidine analogs are a class of nitrogen-containing heterocyclic compounds. Their antimicrobial activity has been reported against a range of bacterial and fungal strains.[6][7] The specific chemical structure of each analog can influence its solubility, stability, and mode of action, which in turn may affect the outcome of susceptibility testing. Therefore, a thorough understanding of the compound's properties is crucial for selecting and optimizing the appropriate testing protocol.

I. Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[8][9][10] This value is a critical parameter in the early stages of drug development, providing a quantitative measure of a compound's potency.

Quality Control: The Keystone of Reliable AST

To ensure the accuracy, reproducibility, and consistency of AST results, a stringent quality control (QC) program is essential.[11][12][13] This involves the regular testing of reference strains with known susceptibility profiles.[12][13] Any deviation from the expected results for these QC strains indicates a potential issue with the reagents, methodology, or environmental conditions, and the test results for the novel compounds should be considered invalid until the discrepancy is resolved.[12]

Table 1: Commonly Used Quality Control Strains for Antimicrobial Susceptibility Testing

QC Strain ATCC Number Gram Stain Commonly Used For
Escherichia coli25922Gram-negativeGeneral susceptibility testing for non-fastidious bacteria.
Staphylococcus aureus25923Gram-positiveGeneral susceptibility testing for non-fastidious bacteria.
Pseudomonas aeruginosa27853Gram-negativeTesting of antimicrobials with activity against Pseudomonas.
Enterococcus faecalis29212Gram-positiveTesting of antimicrobials with activity against Enterococcus.
Candida albicans90028N/A (Yeast)Antifungal susceptibility testing.
Aspergillus brasiliensis16404N/A (Mold)Antifungal susceptibility testing.

Note: The selection of QC strains should be appropriate for the spectrum of activity of the perimidine analogs being tested. A comprehensive list of QC strains and their expected MIC ranges can be found in the latest CLSI and EUCAST documents.[14][15][16]

II. Detailed Protocols for Antimicrobial Susceptibility Testing

The choice of AST method depends on several factors, including the specific research question, the throughput required, and the characteristics of the perimidine analog being tested. The following sections provide detailed, step-by-step protocols for three widely accepted methods.

A. Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[9][17] It is considered a reference method by both CLSI and EUCAST and is well-suited for testing a large number of isolates or compounds simultaneously.[4][18]

Causality Behind Experimental Choices:
  • Mueller-Hinton Broth (MHB): This medium is standardized for AST because it has good batch-to-batch reproducibility and low levels of inhibitors of common antimicrobial agents. Cation-adjusted MHB is often required for testing certain classes of antibiotics to ensure accurate results.

  • Inoculum Standardization: The final inoculum concentration is critical. A higher inoculum can lead to falsely elevated MICs, while a lower inoculum can result in falsely low MICs. The 0.5 McFarland standard provides a reproducible starting point for achieving the correct final concentration.[19]

  • Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, which is standard for determining the MIC.

Step-by-Step Protocol:
  • Preparation of Perimidine Analog Stock Solution:

    • Accurately weigh the perimidine analog and dissolve it in an appropriate solvent (e.g., dimethyl sulfoxide (DMSO), water, or ethanol) to create a high-concentration stock solution. The choice of solvent is critical and should be one that solubilizes the compound without affecting microbial growth at the final concentration used in the assay. A solvent toxicity control must be included.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the perimidine analog stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Plates:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: Wells containing only inoculated broth (no perimidine analog).

    • Sterility Control: Wells containing only uninoculated broth.

    • Solvent Control: Wells containing inoculated broth with the highest concentration of the solvent used to dissolve the perimidine analog.

    • Positive Control: A standard antibiotic with known activity against the test organism.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air for most non-fastidious bacteria. Incubation conditions may need to be adjusted for fastidious organisms or fungi.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the perimidine analog that completely inhibits visible growth of the microorganism.[8] This can be determined by visual inspection or with a microplate reader.

Graphviz Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Perimidine Analog Stock Solution C Prepare Microtiter Plate (Broth & Serial Dilutions) A->C B Prepare Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (35°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution.

B. Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is considered the "gold standard" by some.[20] It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[21][22] This method is particularly useful for testing a large number of bacterial strains against a few compounds.[20]

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar (MHA): Similar to MHB, MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria. Its composition is standardized to ensure consistent results.

  • Incorporation of Compound into Agar: This method ensures a uniform concentration of the perimidine analog throughout the solid medium.

  • Spot Inoculation: Allows for the testing of multiple isolates on a single plate, making it efficient for large-scale screening.

Step-by-Step Protocol:
  • Preparation of Perimidine Analog Stock Solution:

    • Prepare as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the perimidine analog in a suitable solvent.

    • For each concentration, add a specific volume of the diluted analog to molten and cooled (45-50 °C) Mueller-Hinton Agar (MHA) to achieve the desired final concentration. Typically, 1 part drug solution is added to 9 parts molten agar.[23]

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a drug-free control plate.

  • Preparation of Inoculum:

    • Prepare a standardized inoculum for each test organism to match a 0.5 McFarland standard, as described previously.

  • Inoculation of Plates:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate a defined volume (e.g., 1-2 µL) of each standardized inoculum onto the surface of the agar plates, starting with the lowest concentration.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the perimidine analog that completely inhibits the growth of the organism at the inoculation spot.[8][20] A faint haze or one or two colonies at the spot is disregarded.[8]

Graphviz Diagram: Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Perimidine Analog Stock Solution B Prepare Serial Dilutions of Analog A->B C Prepare Agar Plates with Incorporated Analog B->C E Spot Inoculate Plates C->E D Prepare Inoculum (0.5 McFarland) D->E F Incubate (35°C, 16-20h) E->F G Read MIC (Lowest concentration with no growth) F->G Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Impregnated Disks D Apply Disks to Plate A->D B Prepare Inoculum (0.5 McFarland) C Inoculate Agar Plate B->C C->D E Incubate (35°C, 16-20h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Disk Diffusion.

III. Special Considerations for Perimidine Analogs

When testing novel compounds such as perimidine analogs, several factors require careful consideration to ensure the generation of meaningful and reliable data.

  • Solubility: Perimidine analogs may have limited aqueous solubility. It is crucial to identify a suitable solvent that can dissolve the compound at the required concentrations without exhibiting antimicrobial activity itself. DMSO is a common choice, but its final concentration in the assay should typically not exceed 1-2% (v/v), and a solvent control is mandatory. [23]* Compound Stability: The stability of the perimidine analog in the test medium and under incubation conditions should be assessed. Degradation of the compound during the assay can lead to an overestimation of the MIC.

  • Colorimetric Interference: Some perimidine analogs may be colored, which can interfere with visual or spectrophotometric reading of the MIC in broth microdilution assays. In such cases, the use of a growth indicator dye (e.g., resazurin) or plating the well contents to determine the lowest concentration that inhibits colony formation may be necessary.

  • Mechanism of Action: If the putative mechanism of action is known, this may guide the selection of specific test conditions or quality control strains. For example, if the compound is thought to target a specific pathway, strains with known mutations in that pathway could be included.

  • Interpretation of Results: For novel compounds, there are no established clinical breakpoints. [8][24]Therefore, the interpretation of MIC values should be in the context of comparing the potency of different analogs or benchmarking against known antibiotics. The MIC alone does not predict clinical efficacy. [25][26]

IV. Data Presentation and Interpretation

Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of different perimidine analogs.

Table 2: Example Template for Summarizing MIC Data

Test Microorganism Gram Stain Perimidine Analog MIC (µg/mL) Positive Control (Antibiotic) MIC of Positive Control (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveAnalog A8Vancomycin1
Escherichia coli ATCC 25922Gram-negativeAnalog A64Ciprofloxacin0.015
Candida albicans ATCC 90028N/A (Yeast)Analog A16Fluconazole0.5
Staphylococcus aureus ATCC 29213Gram-positiveAnalog B4Vancomycin1
Escherichia coli ATCC 25922Gram-negativeAnalog B32Ciprofloxacin0.015
Candida albicans ATCC 90028N/A (Yeast)Analog B>64Fluconazole0.5

Conclusion

The protocols outlined in this guide provide a robust framework for the antimicrobial susceptibility testing of novel perimidine analogs. Adherence to standardized methodologies, rigorous quality control, and careful consideration of the unique properties of these compounds are paramount for generating accurate and reproducible data. This information is fundamental for the continued exploration and development of perimidine analogs as a potential new class of antimicrobial agents in the fight against infectious diseases.

References

  • Agar dilution - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2018). Annals of Laboratory Medicine, 38(5), 447-453. [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved February 22, 2026, from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. Retrieved February 22, 2026, from [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. Retrieved February 22, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved February 22, 2026, from [Link]

  • Agar-Dilution Is Comparable to Broth Dilution for MIC Determination in Streptococcus agalactiae. (2025, February 5). Microorganisms, 13(2), 241. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical & Laboratory Standards Institute | CLSI. Retrieved February 22, 2026, from [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019, May 3). Diagnostics, 9(2), 49. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). Nature Protocols, 3(2), 163-175. [Link]

  • Disk diffusion test. (n.d.). REVIVE - GARDP. Retrieved February 22, 2026, from [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. (2023, May 1). YouTube. Retrieved February 22, 2026, from [Link]

  • Antimicrobial susceptibility testing Agar dilution method. (n.d.). WOAH - Asia. Retrieved February 22, 2026, from [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. (2010). Journal of Clinical Microbiology, 48(11), 3998-4003. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 944. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). CLSI. Retrieved February 22, 2026, from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI. Retrieved February 22, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved February 22, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved February 22, 2026, from [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). Journal of Clinical and Diagnostic Research, 17(3). [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES. (2021). Moroccan Journal of Heterocyclic Chemistry, 20(2). [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. Retrieved February 22, 2026, from [Link]

  • EUCAST: EUCAST - Home. (n.d.). Retrieved February 22, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21201. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved February 22, 2026, from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Susceptibility testing in antibacterial drug R&D. (2023, June 13). GARDP Revive. Retrieved February 22, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 22, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org. Retrieved February 22, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. (2007, May 22). Routledge. Retrieved February 22, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007, May 21). CRC Press. Retrieved February 22, 2026, from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2021). Arhiv za higijenu rada i toksikologiju, 72(4), 263-272. [Link]

  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2025, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (2024). RSC advances, 14(1), 1-24. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC chemistry, 11(1), 1-13. [Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. (n.d.). arkat usa. Retrieved February 22, 2026, from [Link]

  • In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens. (2022). Antibiotics, 11(10), 1300. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(9), 1255. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(10), 3244. [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

solving solubility issues of perimidine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PER-001: Overcoming "Brick Dust" Insolubility in Organic Solvents

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary: The "Flatland" Problem

Perimidines (benzo[e]perimidines) are a class of tricyclic nitrogen heterocycles derived from 1,8-diaminonaphthalene.[1][2] Their notorious insolubility stems from two synergistic physical forces:[2]

  • Aggressive

    
    -
    
    
    
    Stacking:
    The planar, electron-rich naphthalene core facilitates tight lattice packing, often described as "brick dust."[1]
  • Intermolecular Hydrogen Bonding: Unsubstituted perimidines (N-H) form strong H-bond networks that resist solvation by non-polar solvents like dichloromethane (DCM) or toluene.[2]

The Solution Philosophy: To dissolve perimidines, you must disrupt the lattice either chemically (protonation/derivatization) or physically (heat/sonication).[2]

Module A: Analytical Troubleshooting (NMR & MS)

Use this module if your sample precipitates in the NMR tube or fails to ionize in LC-MS.[2]

Protocol A1: The "Acid-Switch" Method for NMR

Standard solvents (CDCl₃) are often ineffective.[2] Perimidines act as "proton sponges"; exploiting this basicity is the key to solubilization.[2]

Step-by-Step Workflow:

  • Initial Attempt: Try dissolving 5 mg in 0.6 mL DMSO-d₆ .

    • Why? DMSO is a dipolar aprotic solvent that disrupts dipole-dipole interactions.[2]

  • The Fix (If Haze Persists): Add 2-3 drops of TFA-d (Deuterated Trifluoroacetic Acid) or standard TFA if isotopic purity is not critical for the N-H region.[2]

    • Mechanism:[2][3][4] Protonation of the N-1/N-3 positions creates a cationic species. The electrostatic repulsion between positively charged molecules breaks the

      
      -stacking aggregation immediately [1, 2].
      
  • Alternative: For extremely stubborn oligomers, use 100% TFA-d as the solvent.

Solvent SystemSolubility RatingSuitability
CDCl₃ PoorOnly for highly alkylated/twisted derivatives.
DMSO-d₆ GoodStandard for polar derivatives.[2]
DMSO-d₆ + TFA Excellent The "Gold Standard" for unsubstituted perimidines.
Methanol-d₄ ModerateGood for salts; poor for neutral species.[2]
Protocol A2: LC-MS Sample Preparation
  • Issue: Compound clogs the column or precipitates in the autosampler.

  • Solution: Do not use pure Acetonitrile/Water.[2]

    • Diluent: Dissolve stock in DMAc (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) .[2] These are miscible with water but possess higher solvating power than DMSO.[2]

    • Mobile Phase: Ensure the mobile phase contains 0.1% Formic Acid .[2] The acidic pH keeps the perimidine protonated and soluble during the run.

Module B: Synthetic Design Strategies (Pre-Synthesis)

Use this module to design derivatives that are inherently processable.

The most effective way to solve solubility is to engineer it into the molecule before you start.

Strategy B1: The "Orthogonal Twist" (

-Alkylation)

Replacing the N-H proton with an alkyl or aryl group forces the substituent to twist out of the plane of the perimidine ring. This steric clash prevents the "pancake" stacking of molecules [3].

  • Recommendation: Introduce an

    
    -methyl, 
    
    
    
    -ethyl, or
    
    
    -benzyl group.[1]
  • Data:

    
    -methylation can increase solubility in chlorinated solvents by 10-100x  compared to the parent NH compound.
    
Strategy B2: Bulky "Solubilizing Tails"

Attach non-planar aliphatic groups to the C-2 position.

  • Groups to use: tert-butyl, adamantyl, or long-chain alkoxy groups (e.g., 2-ethylhexyloxy).[1]

  • Mechanism: These groups act as "molecular spacers," physically preventing the aromatic cores from approaching close enough to stack effectively [4].

Module C: Operational Workflows (Reaction & Purification)
Decision Tree: Choosing the Right Solvent

PerimidineSolubility Start Start: Perimidine Sample Goal Goal? Start->Goal Analysis Analysis (NMR/MS) Goal->Analysis Synthesis Synthesis/Reaction Goal->Synthesis SolventCheck Soluble in DMSO? Analysis->SolventCheck Temp High Temp Required? Synthesis->Temp TFA Add 5% TFA-d (Protonation) SolventCheck->TFA No (Haze) Success1 Run NMR SolventCheck->Success1 Yes TFA->Success1 Polar Use NMP or DMF (100-150°C) Temp->Polar Homogeneous Rxn Green Use Ethanol/Water (Precipitation Method) Temp->Green Heterogeneous Rxn

Figure 1: Decision matrix for handling perimidine derivatives based on experimental intent.

Protocol C1: The "Precipitation Purification" (Green Chemistry)

Ironically, poor solubility is a purification advantage.[1][2]

  • Reaction: Perform the condensation of 1,8-diaminonaphthalene and aldehyde in Ethanol or Water at room temperature [5, 6].

  • Outcome: The starting materials are soluble, but the perimidine product is insoluble in these protic solvents.

  • Isolation: Simply filter the precipitate. This avoids column chromatography (which is difficult due to streaking/insolubility).[2]

Protocol C2: Recrystallization of Stubborn Derivatives

If you must recrystallize a highly insoluble derivative:

  • Solvent: DMF or Nitrobenzene .[2]

  • Method: Heat to boiling (high boiling points required) to dissolve, then cool slowly.

  • Warning: DMF can decompose to dimethylamine at high temps, potentially reacting with electrophilic centers.[1][2] Ensure strictly anhydrous conditions if the substrate is sensitive.[2]

Frequently Asked Questions (FAQ)

Q: I used DMF for my reaction, but I can't remove it. The product oils out. A: Perimidines "hold" onto DMF/DMSO due to H-bonding.[2]

  • Fix: Pour the DMF reaction mixture into a 10x excess of Ice Water . The perimidine will crash out as a solid. Filter it, then wash copiously with water to remove residual DMF.[1][2] Dry in a vacuum oven at 60°C.

Q: My perimidine turns black/dark upon standing in solution. A: Perimidines are electron-rich and prone to oxidation (forming perimidin-2-ones or radical cations) [7].[2]

  • Fix: Store solutions under Argon/Nitrogen. Add a trace of antioxidant (e.g., BHT) if the application permits.[1][2] Keep in amber vials.

Q: Can I use sonication? A: Yes, but with a caveat. Sonication breaks particle agglomerates but does not truly dissolve the crystal lattice.[2] It is useful for preparing suspensions for biological assays but risky for homogeneous catalysis.[2] Use Heat + Sonication combined for best results.[2]

References
  • Pozharskii, A. F., et al. (2020).[1][2][5][6][7] Perimidines: a unique

    
    -amphoteric heteroaromatic system.[2] Russian Chemical Reviews. Link[1][2]
    
  • University of Washington. (n.d.).[2] NMR Solvent Data Chart (TFA-d usage). Link

  • Claramunt, R. M., et al. (2020).[1][2][5][8] Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E. Link

  • Baluja, S. (2013).[1][2] Solubility of a series of pyrimidine derivatives in methanol (Analogous heterocyclic solubility behavior). Revue Roumaine de Chimie. Link

  • Ge, Y., et al. (2020).[1][2] Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry. Link

  • Filatova, E.A., et al. (2023).[1][2] 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: Synthesis and Solubility. Molbank.[2] Link

  • BenchChem. (2025).[2] Addressing solubility issues of pteridine/perimidine compounds in organic solvents. Link[1][2]

Sources

distinguishing imidazole tautomers in NMR spectra of perimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical chemists characterizing perimidine derivatives. It addresses the specific challenge of distinguishing and assigning "imidazole-like" annular tautomers (1H- vs. 3H-perimidines) using NMR spectroscopy.

Executive Summary & Core Mechanism

Perimidines (benzo[e]perimidines) exhibit annular tautomerism analogous to imidazoles and benzimidazoles.[1][2] The proton on the nitrogen atoms rapidly migrates between the N1 and N3 positions (1,3-sigmatropic shift).

  • The Challenge: At room temperature, this proton exchange is often faster than the NMR timescale, leading to signal averaging .[1] This makes the spectrum appear symmetric even when the molecule is chemically asymmetric, obscuring the true major tautomer.

  • The Solution: Distinguishing these tautomers requires manipulating the exchange rate (Variable Temperature NMR) or utilizing nuclei with larger chemical shift dispersion (

    
    N) to freeze or calculate the equilibrium position.[2]
    
Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the 1H- and 3H-tautomers and the resulting averaged NMR observation.

PerimidineTautomerism cluster_0 Tautomeric Equilibrium (Slow Exchange) cluster_1 NMR Observation (Fast Exchange) T1 1H-Perimidine (N1-H, N3=) T2 3H-Perimidine (N1=, N3-H) T1->T2 k1 (proton shift) Obs Averaged Spectrum (δ_obs = P1*δ1 + P2*δ2) T1->Obs High Temp / Fast k T2->T1 k-1 T2->Obs

Caption: Kinetic scheme showing the interconversion between 1H and 3H perimidine tautomers. In fast exchange, the observed chemical shift is a population-weighted average.[2]

Diagnostic Workflow (Decision Tree)

Before starting complex experiments, use this workflow to determine the necessary approach based on your initial


H NMR spectrum.

NMRWorkflow Start Start: Acquire 1H NMR (DMSO-d6, 298 K) CheckSignals Check Aromatic Signals (H4-H9) Start->CheckSignals Sharp Sharp, Distinct Signals CheckSignals->Sharp Sharp Broad Broad / Coalesced Signals CheckSignals->Broad Broad Symmetry Check Symmetry Sharp->Symmetry VT_Exp Run VT-NMR (Low Temp) Goal: Decoalescence Broad->VT_Exp Symm_Yes Symmetric Molecule? (R4=R9, R5=R8) Symmetry->Symm_Yes Yes Fixed Slow Exchange Regime. Assign major tautomer via NOE. Symmetry->Fixed No (Asymmetric) Degenerate Tautomers are Degenerate. Cannot distinguish. (Equilibrium K = 1) Symm_Yes->Degenerate Yes Symm_Yes->Fixed No

Caption: Decision matrix for selecting the appropriate NMR experiment based on initial spectral line shape and molecular symmetry.

Troubleshooting & FAQs

Issue 1: "My proton signals are broad and undefined in the aromatic region."

Diagnosis: You are likely in the intermediate exchange regime . The rate of proton transfer (


) is comparable to the frequency difference (

) between the two tautomers.[2] Corrective Action:
  • Switch Solvent: Change from CDCl

    
     to DMSO-d
    
    
    
    or DMF-d
    
    
    . These polar aprotic solvents can stabilize specific tautomers or slow down exchange via hydrogen bonding.
  • Variable Temperature (VT) NMR:

    • Cooling: Lower the temperature (e.g., to 233 K in CD

      
      Cl
      
      
      
      or THF-d
      
      
      ). This slows the exchange (
      
      
      ), splitting the broad peak into two distinct sets of signals for the major and minor tautomers.
    • Heating: If cooling is not possible, heating (e.g., to 350 K in DMSO-d

      
      ) pushes the system into the fast exchange limit, sharpening the peaks into a single averaged signal (useful for purity checks, but loses tautomer information).
      
Issue 2: "How do I determine which tautomer is dominant (1H or 3H)?"

Diagnosis: In an asymmetric perimidine (e.g., 4-substituted), the 1H and 3H forms are chemically distinct.[1][2] Protocol:

  • Synthesis of Model Compounds: Synthesize the N-methylated derivative. Since the methyl group cannot migrate, this locks the structure.

    • Compare the chemical shifts of your sample (in slow exchange or averaged) to the N-methyl fixed model.[2] The tautomer that is dominant will have shifts closer to the N-methyl model.[3]

  • 
    N HMBC Spectroscopy: 
    
    • The protonated Nitrogen (N-H) is shielded (approx. -220 to -240 ppm rel.[2] MeNO

      
      ).
      
    • The imino Nitrogen (=N-) is deshielded (approx. -60 to -100 ppm rel. MeNO

      
      ).
      
    • Note: If signals are averaged, the observed shift (

      
      ) indicates the population (
      
      
      
      ):
      
      
      [2]
Issue 3: "Can I use NOE to distinguish the tautomers?"

Answer: Yes, but only in the slow exchange regime (low temperature or dry aprotic solvents). Technique:

  • Irradiate the N-H proton (if visible).

  • Observe NOE enhancement at the adjacent positions.

    • 1H-tautomer: NOE observed at H9 (peri-position) and H2 (if substituted).[1][2]

    • 3H-tautomer: NOE observed at H4 (peri-position) and H2.[1][2]

  • Warning: In fast exchange, the NOE signal will transfer between tautomers (Transfer NOE), potentially leading to false positives where both H4 and H9 show enhancement.[1]

Reference Data Tables

Table 1: Diagnostic Chemical Shift Ranges (Perimidines)

Values are approximate and solvent-dependent (DMSO-d


 ref).
NucleusMoietyChemical Shift (ppm)Notes

H
N-H10.0 - 12.0Often broad; disappears with D

O shake.[1][2]

H
H-27.8 - 8.5Downfield due to being between two nitrogens.

C
C-2150 - 160Diagnostic for the pyrimidine ring character.[1][2]

N
=N- (Pyridine-like)250 - 270 (vs liq NH

)
Deshielded.

N
-NH- (Pyrrole-like)140 - 160 (vs liq NH

)
Shielded.[1][2]
Table 2: Solvent Selection Guide for Tautomer Analysis[2]
SolventPropertyEffect on Perimidine Tautomerism
CDCl

Non-polar, protophobicOften leads to broad peaks; promotes aggregation.[1][2] Not recommended for tautomer quantification.
DMSO-d

Polar, H-bond acceptorRecommended. Slows proton exchange by H-bonding to N-H.[1][2] Sharpens peaks.
Acetone-d

Polar, aproticGood for low-temperature VT studies (freezing point ~ -94°C).[1][2]
TFA-d Strong AcidProtonates both nitrogens (forming the cation).[2] Destroys tautomerism (molecule becomes symmetric).[2] Useful for proving the skeleton structure but not for tautomer analysis.

References

  • Pozharskii, A. F., & Dalhus, B. (2013).[1][2] Heterocyclic Tautomerism. In Advances in Heterocyclic Chemistry. This seminal text details the annular tautomerism of perimidines and benzimidazoles.

  • Claramunt, R. M., et al. (2006).[1][2] "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy. Provides the methodology for using

    
    C and 
    
    
    
    N solid-state and solution NMR to calculate tautomeric equilibrium constants. [2]
  • Antonov, L., et al. (1999).[1][2] "Tautomerism in 2-substituted perimidines." Journal of Molecular Structure. Discusses the impact of substituents at the 2-position on the tautomeric equilibrium using UV-Vis and NMR.

  • Alkorta, I., & Elguero, J. (2022).[1][2] "Theoretical studies of perimidine and its derivatives: structures, energies, and spectra." Structural Chemistry. Computational grounding for the chemical shifts observed in different tautomers.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Perimidine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in perimidine synthesis. This guide is designed to provide in-depth, actionable insights into one of the most common experimental hurdles: catalyst deactivation. By understanding the root causes and implementing targeted troubleshooting strategies, you can enhance reaction efficiency, ensure reproducibility, and accelerate your research and development workflows.

Perimidine synthesis, typically involving the acid-catalyzed condensation of 1,8-diaminonaphthalene with aldehydes or ketones, is a cornerstone reaction for accessing a class of heterocyclic compounds with significant biological and material science applications.[1][2] However, the catalysts vital to this transformation are susceptible to various deactivation pathways that can diminish yields and complicate purification. This guide addresses these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield has significantly decreased, or the reaction has stopped prematurely. What are the likely causes?

A sudden or gradual drop in catalytic activity is the most direct indicator of deactivation. The primary mechanisms can be broadly categorized as poisoning, fouling (coking), thermal degradation, or leaching of the active species.[3][4][5]

Troubleshooting Workflow: Initial Diagnosis

If you observe a decline in performance, the first step is to systematically diagnose the potential cause.

Start Decreased Catalyst Performance Poisoning Isolate & Test Reagents (See FAQ 2) Start->Poisoning Suspect Poisoning? (e.g., new reagent batch) Fouling Visual Inspection & TGA (See FAQ 3) Start->Fouling Dark/Tarry Residue? (visual evidence) Thermal Review Reaction Temp. & Catalyst Specs (See FAQ 4) Start->Thermal High Temp. Used? (> Catalyst Limit) Leaching Analyze Product for Catalyst Residue (ICP-MS) (See FAQ 5) Start->Leaching Using Solid Catalyst? (product discoloration)

Caption: General workflow for diagnosing catalyst deactivation.

FAQ 2: My reaction is very sensitive to the source of my aldehyde. Could the catalyst be poisoned?

Answer: Yes, this is a classic symptom of catalyst poisoning. Poisoning occurs when impurities in the feedstock or solvent strongly chemisorb onto the active sites of the catalyst, rendering them inaccessible to the reactants.[5][6][7] In acid-catalyzed perimidine synthesis, common poisons include:

  • Basic Compounds: The 1,8-diaminonaphthalene substrate is itself basic and can neutralize acid sites.[8] However, other nitrogen-containing impurities (e.g., in technical-grade aldehydes or solvents) can act as even stronger, irreversible poisons.[9][10]

  • Sulfur and Halogen Compounds: Often present in trace amounts in starting materials, these are notorious poisons for a wide range of catalysts, including both acid and metal-based systems.[6][11]

  • Oxidation Byproducts: Aldehyd feedstocks can readily oxidize to carboxylic acids. While weakly acidic, these can compete for active sites and alter the local chemical environment.

Troubleshooting Protocol for Suspected Poisoning:

  • Reagent Purity Check: Analyze your aldehyde and solvent for impurities using techniques like GC-MS or NMR. Pay close attention to trace components.

  • Purification: Purify the aldehyde (e.g., via distillation or recrystallization) and use anhydrous, high-purity solvents. Rerun the reaction with the purified materials as a control experiment.

  • Use of a Guard Bed: For continuous flow or large-scale batch reactions, passing the feedstock through a bed of adsorbent (like activated carbon or alumina) can remove poisons before they reach the catalyst.[7]

  • Catalyst Characterization: Analyze the spent catalyst using surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) is highly effective for identifying the elemental composition of the catalyst surface and can detect the presence of poisons like sulfur or nitrogen.[6][12][13]

FAQ 3: I'm observing dark, tar-like deposits in my reactor, and the catalyst (if solid) is discolored. Is this fouling?

Answer: This is highly indicative of fouling, often referred to as "coking." Fouling is the physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, which blocks pores and covers active sites.[3][4][5] Condensation reactions, like perimidine formation, are particularly prone to generating heavy byproducts that can polymerize under reaction conditions.[14][15]

Mechanism of Fouling in Perimidine Synthesis

cluster_0 Catalyst Surface ActiveSite Active Site Product Perimidine ActiveSite->Product React Byproduct Polymeric Byproducts ActiveSite->Byproduct Side Reaction Reactants Reactants (Diamine + Aldehyde) Reactants->ActiveSite Adsorb BlockedSite Blocked Site (Fouled) Byproduct->BlockedSite Deposit & Block

Caption: Fouling pathway blocking catalyst active sites.

Troubleshooting Protocol for Fouling:

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of side reactions that lead to coke formation.[16]

    • Concentration: Operating at lower reactant concentrations may disfavor polymerization pathways.

  • Analytical Diagnosis:

    • Thermogravimetric Analysis (TGA): This is the primary technique for quantifying coke.[17] By heating the spent catalyst in an oxidizing atmosphere (air or O₂) and measuring the mass loss, you can determine the amount of carbonaceous deposit.[17]

    • BET Surface Area Analysis: A significant decrease in the catalyst's surface area and pore volume compared to the fresh catalyst is a strong indicator of pore blockage by fouling.[12][18]

  • Catalyst Regeneration (for solid catalysts):

    • Fouling is often a reversible deactivation mechanism.[19] The carbonaceous deposits can typically be removed by controlled oxidation.[3]

    • Standard Regeneration Protocol:

      • Wash the catalyst with a solvent (e.g., ethanol, acetone) to remove loosely adsorbed organic material.[8]

      • Dry the catalyst thoroughly.

      • Perform a calcination in a controlled flow of dilute air (e.g., 1-5% O₂ in N₂). The temperature should be ramped up slowly to avoid overheating (exotherms from coke combustion can damage the catalyst).[3][16] A typical final temperature is 400-500°C.

Analytical TechniqueWhat It DetectsKey Indicator of Deactivation
TGA Mass loss upon heating in airSignificant mass loss corresponds to the amount of coke burned off.[17]
BET Analysis Surface area and pore volumeA sharp decrease indicates blockage of pores by coke or foulants.[12]
XPS Surface elemental compositionHigh surface carbon concentration; can identify poison elements.[12][20]
ICP-MS/OES Bulk elemental compositionCan detect leached catalyst components in the reaction filtrate.[21]
Acid-Base Titration Number of accessible acid sitesA decrease in acid site density points to poisoning or blockage.[8]

Table 1: Key analytical techniques for diagnosing catalyst deactivation.

FAQ 4: My solid catalyst is less effective after regeneration, or its performance declines over multiple runs even with regeneration. Why?

Answer: This suggests an irreversible or partially irreversible deactivation mechanism, most likely thermal degradation (sintering) or leaching of active components.

  • Thermal Degradation (Sintering): This affects solid catalysts, particularly those with highly dispersed active sites (like supported metals or metal oxides).[4] High temperatures—either during the reaction or an aggressive regeneration step—can cause the small, active crystallites to migrate and agglomerate into larger, less active particles.[22] This results in a permanent loss of active surface area.[22] For solid acid catalysts like sulfonated resins, high temperatures can cause irreversible desulfonation, destroying the active sites.[8]

  • Leaching: This occurs when the active catalytic species dissolves from its solid support into the reaction medium.[5][21] This is a known issue for some supported catalysts, where the active component is not sufficiently anchored.[21] You might observe a colored filtrate or detect traces of the catalyst metal in your final product via ICP analysis.[21]

Troubleshooting Protocol for Irreversible Deactivation:

  • Review Operating & Regeneration Temperatures: Ensure that both the reaction and regeneration temperatures are well within the catalyst manufacturer's specified limits. Sintering is often an exponential function of temperature.

  • Test for Leaching: After a reaction, filter the solid catalyst and analyze the liquid filtrate for the presence of the active component using Inductively Coupled Plasma (ICP) analysis.[21] A "hot filtration" test can also be insightful: if the reaction continues to progress after the solid catalyst has been removed, it confirms that active species have leached into the solution.[23]

  • Characterize the Catalyst Structure:

    • X-Ray Diffraction (XRD): For crystalline catalysts, XRD can be used to measure the crystallite size. An increase in crystallite size after use or regeneration is direct evidence of sintering.[18]

    • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of particle agglomeration.

Prevention Strategies:

  • To prevent sintering, operate at the lowest effective temperature and use milder regeneration conditions (e.g., lower temperatures, lower oxygen concentrations).[3]

  • To mitigate leaching, choose a catalyst system with stronger interaction between the active phase and the support. Sometimes, changing the solvent can also reduce leaching.[21]

FAQ 5: I am using a homogeneous acid catalyst (e.g., p-TsOH, H₂SO₄) and my yields are inconsistent. What could be the problem?

Answer: While homogeneous catalysts don't suffer from fouling or sintering in the same way as heterogeneous ones, their activity can still be compromised.

  • Neutralization: As mentioned in FAQ 2, basic impurities or even the diamine substrate can neutralize the acid, effectively reducing the active catalyst concentration.[8] The formation of water during the condensation reaction can also dilute the acid catalyst, particularly if it is not removed.

  • Side Reactions: The catalyst itself might participate in or be degraded by side reactions, especially at elevated temperatures. For example, sulfamic acid, sometimes used as a catalyst, can decompose.[2]

  • Water Content: The initial step of perimidine formation is a condensation that produces water.[1] According to Le Châtelier's principle, the presence of water can inhibit the forward reaction. Ensure your reagents and solvent are sufficiently dry, or consider using a Dean-Stark trap or molecular sieves to remove water as it forms.

Troubleshooting Protocol for Homogeneous Catalysts:

  • Titrate the Acid: Before the reaction, confirm the concentration and purity of your acid catalyst.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding molecular sieves to the reaction mixture.

  • Stoichiometric vs. Catalytic: If you suspect neutralization is the primary issue, try increasing the catalyst loading. If a near-stoichiometric amount is required to drive the reaction, it indicates a severe neutralization problem with your starting materials.

By systematically applying these diagnostic and troubleshooting principles, you can effectively identify and mitigate the causes of catalyst deactivation, leading to more robust and reliable perimidine synthesis protocols.

References

  • Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergraduate Students. (2026).
  • Regeneration of single-atom catalysts deactivated under acid oxygen reduction reaction conditions. (2022). Nano Research.
  • Deactivation and regeneration of O-Phenolsulfonic acid c
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Review on Perimidines: A synthetic Pathways Approach. (2021).
  • Regeneration of the Deactivated SCR Catalysts. (N/A).
  • A comparative study of the synthesis methods for 2-substituted perimidines. (2025). BenchChem.
  • Recent Advances in the Synthesis of Perimidines and their Applic
  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innov
  • Regeneration of catalysts deactivated by coke deposition: A review. (2020).
  • Highly selective synthesis of 1H‐perimidines from 1,8‐dinitronaphthalene and various aldehydes. (N/A).
  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021).
  • Carbonaceous Deposit Fouling of Process Reactors. (2025). Corrosionpedia.
  • Analysis of C
  • Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh C
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025). Journal of the American Chemical Society.
  • Advanced Chemical Reaction Engineering Lectures.
  • Lecture 10 Catalyst characteriz
  • Modelling Catalyst Deactivation by External Coke Deposition during Fluid Catalytic Cracking. (2025).
  • Advanced techniques for characterization of heterogeneous catalysts. (2008). Åbo Akademi University.
  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (N/A).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. (2025). Industrial & Engineering Chemistry Research.
  • Pitfalls in Heterogeneous Thermal, Electro‐ and Photocatalysis. (N/A).
  • Catalyst deactivation Common causes. (N/A). AmmoniaKnowHow.
  • Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. (2018). Chemical Reviews.
  • Heterogeneous catalytic degradation of phenolic substrates: Catalysts activity. (2025).
  • Catalyst Poisoning Explained Simply. (2025). RevisionDojo.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (2025). BenchChem.
  • Solving the Problem of Catalyst Poisoning in Encapsulants. (2024). GoodGi.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015).
  • Mechanisms of fouling in steam crackers. (2023). Zenodo.
  • Coke Formation in Steam Cracking Reactors: Deciphering the Impact of Aromatic Compounds and Temperature on Fouling Dynamics. (N/A). Biblio.
  • Advances in Catalyst Deactiv
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (2019). Chemistry of Heterocyclic Compounds.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (N/A). ACS Omega.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (N/A). Pharmaguideline.

Sources

preventing oxidation of dihydroperimidine intermediates to perimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Oxidation to Perimidines

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with dihydroperimidine intermediates. The inherent chemical nature of the 2,3-dihydro-1H-perimidine scaffold makes it susceptible to oxidative dehydrogenation, leading to the formation of the more stable, fully aromatic perimidine byproduct. This unwanted conversion can result in reduced yields, purification challenges, and inconsistent experimental outcomes.

This document provides in-depth, field-proven insights and actionable protocols to help you maintain the integrity of your dihydroperimidine intermediates. We will explore the "why" behind the instability and provide the "how" to prevent it.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses fundamental questions regarding the instability of dihydroperimidine intermediates.

Q1: Why are my dihydroperimidine intermediates so unstable?

A1: The instability arises from a strong thermodynamic driving force. The 2,3-dihydro-1H-perimidine structure is a non-aromatic heterocyclic system. It can undergo oxidative dehydrogenation (the loss of two hydrogen atoms) to form the corresponding 1H-perimidine.[1] This resulting aromatic system is significantly more stable due to the delocalization of pi-electrons across the entire ring structure. This conversion is often facile and can be initiated by common laboratory conditions.

Q2: What is the primary degradation pathway I should be worried about?

A2: The most probable and frequently encountered degradation pathway is oxidation to the aromatic perimidine.[1] This process can be accelerated by several factors, including:

  • Atmospheric Oxygen: The most common culprit.[2][3]

  • Light: Perimidine derivatives can be photoactive, and light can provide the energy to initiate oxidation.[1]

  • Metal Ions: Trace metal impurities can act as catalysts for oxidation.[1]

  • Harsh pH Conditions: Strongly acidic or basic environments can promote degradation.[1][4]

Q3: Are there visible signs of oxidation I can watch for?

A3: Yes. While not universally true for all derivatives, the oxidation from a dihydroperimidine to a perimidine often involves a change in the electronic properties of the molecule, which can lead to a noticeable color change. Perimidines, being extended aromatic systems, are often colored compounds.[5] If you observe your reaction mixture or isolated solid turning from a lighter color (e.g., off-white, yellow) to a more intense color (e.g., deep red, brown, or purple) upon standing or during workup, it is a strong indicator of oxidation.

Q4: How does my choice of solvent impact the stability of the intermediate?

A4: Solvents play a multifaceted role. Firstly, the polarity and dielectric constant of a solvent can influence reaction rates and the stability of intermediates.[6][7] Secondly, and more critically, solvents are often saturated with dissolved atmospheric oxygen. Using a solvent directly from the bottle without removing dissolved gases introduces a key oxidant directly into your experiment. Therefore, the choice of an appropriate, dry, and thoroughly degassed solvent is paramount.

Visualizing the Challenge: The Oxidation Pathway

The following diagram illustrates the fundamental transformation at the heart of the stability issue.

Oxidation_Pathway Dihydroperimidine Dihydroperimidine (Less Stable Intermediate) Perimidine Perimidine (Stable Aromatic Product) Dihydroperimidine->Perimidine - 2H⁺, - 2e⁻ (Oxidation) Oxidants Initiators: - Atmospheric Oxygen (O₂) - Light (hν) - Trace Metal Ions - Peroxides Oxidants->Dihydroperimidine caption Oxidation of Dihydroperimidine

Caption: The dehydrogenation of the dihydroperimidine intermediate to its stable aromatic perimidine form, driven by common laboratory oxidants.

Troubleshooting Guide: From Reaction to Storage

This section is formatted to address specific problems you may encounter during your workflow and provides concrete solutions.

Problem 1: My reaction mixture darkens, and HPLC analysis shows the formation of the perimidine byproduct during the synthesis.

Potential Cause Scientific Rationale Recommended Solution
Oxygen in the Reaction Headspace The inert gas blanket is insufficient or has been compromised, allowing atmospheric oxygen to enter the flask and react with the sensitive intermediate.Implement rigorous air-free techniques. Use a Schlenk line or glove box for the reaction.[8][9] Ensure all glassware joints are well-sealed with high-vacuum grease. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
Oxygen Dissolved in Solvents/Reagents Solvents and liquid reagents readily dissolve oxygen from the air. This dissolved O₂ is a potent oxidant for the dihydroperimidine.Thoroughly degas all solvents before use. The "Freeze-Pump-Thaw" method is the most effective.[10] For less sensitive applications, sparging with an inert gas for 30-60 minutes can suffice. (See Protocol 1 ).
Catalytic Metal Impurities Trace metals from reagents or spatulas can catalyze the oxidation process, even in low concentrations.Use high-purity, metal-free reagents where possible. Avoid using metal spatulas for transferring reagents; opt for glass or PTFE equipment.

Problem 2: Significant product loss and formation of the oxidized impurity occur during aqueous workup or column chromatography.

Potential Cause Scientific Rationale Recommended Solution
Exposure to Air During Extraction/Filtration Transferring the reaction mixture in open beakers or funnels exposes the sensitive compound to a large volume of air, leading to rapid oxidation.Perform workup under an inert atmosphere. For extractions, use a separatory funnel with a gas inlet adapter to maintain a nitrogen blanket. For filtration, use a Schlenk filter cannula technique to transfer solutions between flasks without air exposure.[11]
Oxygen in Chromatography Solvents Just as with reaction solvents, chromatography eluents contain dissolved oxygen that will continuously pass over your compound on the column.Degas all chromatography solvents. Sparge the mobile phase with helium or argon during the entire purification run. Pre-pack the column using degassed solvents under a positive pressure of inert gas.
Extreme pH During Workup Strongly acidic or basic washes can catalyze degradation pathways.[1][4]Maintain a neutral pH. Use buffered aqueous solutions (e.g., phosphate-buffered saline, pH ~7) for washes instead of strong acids or bases, unless chemically required.

Problem 3: My purified, solid dihydroperimidine degrades upon storage.

Potential Cause Scientific Rationale Recommended Solution
Storage Under Air and/or Light Long-term exposure to even small amounts of air and ambient light will inevitably lead to the oxidation of the solid compound. Photo-oxidation is a significant risk.[1]Store under an inert atmosphere, protected from light. After drying the compound thoroughly under high vacuum, backfill the flask with argon or nitrogen. Seal the vessel tightly (e.g., with a greased glass stopper or a threaded cap with a PTFE liner).[8] Wrap the container in aluminum foil or store it in a light-proof box inside a desiccator or glove box.
Inclusion of Antioxidant (Optional) For long-term storage or formulation studies, a stabilizer can be beneficial. Antioxidants function by intercepting reactive oxygen species or terminating radical chain reactions.[12][13]Co-dissolve the dihydroperimidine with a small amount (e.g., 0.01-0.1 mol%) of a suitable antioxidant like Butylated Hydroxytoluene (BHT) before final solvent removal. Note: This is only suitable if the antioxidant will not interfere with downstream applications.
Visualizing the Solution: Recommended Experimental Workflow

This workflow diagram outlines the critical steps to ensure the stability of your dihydroperimidine intermediate.

Workflow cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_workup 3. Workup & Purification cluster_storage 4. Storage Phase Glassware Oven-Dry All Glassware Setup Assemble Reaction Under Inert Gas Flow Glassware->Setup Degas Degas Solvents (Freeze-Pump-Thaw) Degas->Setup Schlenk Run Reaction on Schlenk Line or in Glove Box Setup->Schlenk Monitor Monitor by TLC/LC-MS (Minimize Sampling Exposure) Schlenk->Monitor Workup Inert Atmosphere Workup (Cannula Transfers) Monitor->Workup Purify Chromatography with Degassed Solvents Workup->Purify Dry Dry Product Under High Vacuum Purify->Dry Store Store Under Inert Gas & Protected from Light Dry->Store caption Workflow for Handling Dihydroperimidines

Caption: A step-by-step workflow emphasizing inert atmosphere conditions from preparation through storage.

Key Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from solvents.[10] It is highly recommended for reactions involving sensitive intermediates.

Equipment:

  • Schlenk flask with a high-vacuum PTFE valve

  • Schlenk line with inert gas (Argon) and high-vacuum pump[9]

  • Cold trap and a dewar flask

  • Liquid nitrogen

Procedure:

  • Preparation: Fill a Schlenk flask to no more than half its volume with the solvent to be degassed. Attach it to the Schlenk line.

  • Freeze: Place the dewar with liquid nitrogen around the flask. Swirl the flask gently to freeze the solvent from the outside in, creating a solid layer on the flask walls. Allow it to freeze completely solid.

  • Pump: Ensure the flask's valve is closed to the manifold. Open the manifold to the vacuum pump. Once a high vacuum is established, carefully open the flask's valve to the vacuum. You will observe bubbling as gases escape the frozen solvent matrix. Keep the flask under vacuum for 5-10 minutes.

  • Thaw: Close the flask's valve. Remove the liquid nitrogen dewar. Allow the solvent to thaw completely. You may use a water bath to speed this up.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with your inert gas (Argon is preferred over Nitrogen as it is denser than air). The solvent is now degassed and ready for use under an inert atmosphere.

Protocol 2: Monitoring Reaction Stability with HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent tool for quantitatively assessing the purity of your intermediate and detecting the formation of the oxidized perimidine.[1]

Objective: To determine the ratio of dihydroperimidine to perimidine in a sample.

  • Sample Preparation: Under an inert gas flow, withdraw a small aliquot (e.g., 10-20 µL) from your reaction mixture. Immediately quench it in a vial containing a degassed solvent (e.g., acetonitrile or methanol) to dilute and stop the reaction.

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column). The less polar dihydroperimidine will typically have a longer retention time than the more polar, planar aromatic perimidine. A gradient elution from a buffered aqueous phase to an organic phase (e.g., acetonitrile) is often effective.

  • Detection: Use a UV-Vis or Diode Array Detector (DAD). The aromatic perimidine will likely have a distinct and stronger UV absorbance at a longer wavelength compared to the dihydroperimidine due to its extended conjugation. Monitor at a wavelength where both compounds have some absorbance.

  • Analysis: Inject your sample. The appearance and growth of the peak corresponding to the perimidine over time is a direct measure of the oxidation process. The relative peak areas can be used to estimate the purity and the extent of degradation.

References
  • Journal of Nanostructures. (2021). Synthesis of 2,3-dihydroperimidines in the Presence of Nano-γ-Al2O3/BFn and Nano-γ-Al2O3/BFn/Fe3O4 as Catalysts under Different Conditions. [Link]

  • Molecules. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • ARKIVOC. (n.d.). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Current Medicinal Chemistry. (2013). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]

  • Oxford Academic. (2023). General techniques for handling air-sensitive compounds. [Link]

  • ResearchGate. (2013). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. [Link]

  • RSC Advances. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. [Link]

  • Herald of Azerbaijan Engineering Academy. (2022). Study of some Heterocyclic Compounds Containing Rhodanide Group as Antioxidant Additives. [Link]

  • Scientific Reports. (2024). Investigating perimidine precursors for the synthesis of new multiredox polymers. [Link]

  • Organic Letters. (2005). Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. [Link]

  • ResearchGate. (2017). Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. [Link]

  • LabXchange. (2025). Common Oxidizing Agents and Reducing Agents. [Link]

  • Bentham Science. (2013). Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. [Link]

  • Scientific Reports. (2024). Investigating perimidine precursors for the synthesis of new multiredox polymers. [Link]

  • Molecules. (2002). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. [Link]

  • ResearchGate. (2014). (PDF) On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. [Link]

  • Wikipedia. (n.d.). Oxidizing agent. [Link]

  • Semantic Scholar. (2009). Oxidation of Biginelli ReactionProducts: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines,Pyrimidines, and 2-Hydroxypyrimidines. [Link]

  • Organic & Biomolecular Chemistry. (2024). Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst. [Link]

  • IntechOpen. (2022). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. [Link]

  • Material Science Research India. (2021). Review on Perimidines: A synthetic Pathways Approach. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Link]

  • ResearchGate. (2018). A new route to 2-substituted perimidines based on nitrile oxide chemistry. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Advances in Analytic Science. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • Biochemical and Biophysical Research Communications. (2001). Stabilization of noncovalent intermediates in enzymatically catalyzed reactions. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • The Journal of Organic Chemistry. (2008). Synthesis and Characterization of the Oxidized dGTP Lesions Spiroiminodihydantoin-2′-deoxynucleoside-5′-triphosphate and Guanidinohydantoin-2. [Link]

  • Angewandte Chemie International Edition. (2006). Stabilization of reactive organometallic intermediates inside a self-assembled nanoscale host. [Link]

  • Biochemistry. (1995). Guanidine hydrochloride stabilization of a partially unfolded intermediate during the reversible denaturation of protein disulfide isomerase. [Link]

  • Chemistry. (2010). Solvent-dependent dihydrogen/dihydride stability for determined by multiple solvent...anion...cation non-covalent interactions. [Link]

  • ResearchGate. (2017). (PDF) Solvent, substituents and pH effects towards the spectral shifts of some highly colored indicators. [Link]

  • The Journal of Nutrition. (2017). Alterations in the Intestinal Assimilation of Oxidized PUFAs Are Ameliorated by a Polyphenol-Rich Grape Seed Extract in an In Vitro Model and Caco-2 Cells. [Link]

Sources

Technical Support Center: Controlling Methanol Solvate Formation in Perimidine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling methanol solvate formation during the crystallization of perimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to solvatomorphism in their experimental work. Here, we will delve into the underlying principles of solvate formation, provide practical troubleshooting advice, and offer detailed protocols to help you gain precise control over your crystallization processes.

Introduction to Perimidine Solvatomorphism

Perimidines are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] During crystallization, perimidines can incorporate solvent molecules into their crystal lattice, forming solvates. When the solvent is methanol, a methanol solvate is formed. The formation of these solvates can significantly alter the physicochemical properties of the final product, including its solubility, stability, and bioavailability, which are critical parameters in pharmaceutical development.[4]

Controlling whether a perimidine crystallizes as a solvate or a non-solvated form is a common challenge. This guide will provide you with the expertise to navigate the complexities of perimidine crystallization and consistently achieve the desired solid form.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the crystallization of perimidines, with a focus on methanol solvate formation.

Q1: My perimidine derivative consistently crystallizes as a methanol solvate. How can I obtain the non-solvated form?

A1: The formation of a stable methanol solvate suggests strong interactions between your perimidine derivative and methanol molecules. To favor the non-solvated form, you need to alter the crystallization conditions to disfavor these interactions. Here are a few strategies:

  • Change the Solvent System: This is the most direct approach. Experiment with solvents that have different hydrogen bonding capabilities and polarities compared to methanol. Consider solvents like ethanol, isopropanol, acetonitrile, toluene, or ethyl acetate.[5][6] A systematic solvent screening is highly recommended.

  • Introduce an Anti-solvent: If your compound is highly soluble in methanol, consider an anti-solvent crystallization. Dissolve your perimidine in a minimum amount of methanol and then slowly add an anti-solvent in which it is poorly soluble (e.g., water, hexane). This rapid change in solubility can sometimes favor the nucleation of the non-solvated form.

  • Elevated Temperature: Crystallizing at a higher temperature can sometimes provide enough thermal energy to overcome the interactions responsible for solvate formation. However, be mindful of the compound's stability at elevated temperatures.

  • Slow Evaporation with a Mixed Solvent System: Prepare a solution of your perimidine in a mixture of methanol and a less volatile, non-solvating solvent. Allow the solvent to evaporate slowly. The more volatile methanol will evaporate first, gradually changing the solvent environment to one that favors the non-solvated form.

Q2: I'm observing poor crystal quality (e.g., needles, plates, small particles) when trying to avoid the methanol solvate. What can I do?

A2: Poor crystal morphology is often a result of rapid nucleation and crystal growth.[6][7] When you drastically change conditions to avoid solvate formation, you might be "crashing out" the material too quickly. To improve crystal quality:

  • Slow Down the Crystallization Process:

    • Reduce the rate of cooling: A slower cooling rate allows more time for molecules to orient themselves into a well-ordered crystal lattice.[7]

    • Decrease the supersaturation level: Use a slightly larger volume of solvent to dissolve your compound. While this may slightly reduce the yield, it can significantly improve crystal quality.[8]

    • Control the rate of anti-solvent addition: If using an anti-solvent, add it dropwise with vigorous stirring to maintain a controlled level of supersaturation.[9]

  • Optimize Agitation: The stirring rate can influence both nucleation and crystal growth.[10] Experiment with different agitation speeds to find the optimal balance for your system. Insufficient mixing can lead to localized high supersaturation, while excessive agitation can lead to secondary nucleation and smaller crystals.

  • Seeding: Introducing a small amount of pre-existing, high-quality crystals of the desired non-solvated form (seed crystals) can bypass the initial nucleation barrier and promote the growth of larger, more uniform crystals.[7]

Q3: How can I confirm if I have a methanol solvate or the non-solvated form?

A3: Several analytical techniques can be used to identify and characterize solvates. It is often recommended to use a combination of these methods for unambiguous confirmation.

Analytical TechniquePrinciple and Application
Powder X-Ray Diffraction (PXRD) The crystal lattice of a solvate is different from the non-solvated form, resulting in a distinct PXRD pattern. This is a definitive method for identifying different solid forms.[11]
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. A solvate will show a weight loss corresponding to the loss of solvent molecules at a specific temperature range.[12]
Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated. The desolvation of a solvate is an endothermic event that can be observed as a peak in the DSC thermogram.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) of a dissolved sample can show the presence of residual methanol. Solid-state NMR can also be used to characterize the solid form.
Infrared (IR) and Raman Spectroscopy The vibrational modes of the solvent molecules and the host molecule can be altered upon solvate formation, leading to changes in the IR and Raman spectra.
Q4: Can the rate of crystallization influence solvate formation?

A4: Absolutely. The interplay between thermodynamics and kinetics is crucial in determining which solid form crystallizes.[13][14][15]

  • Kinetic Control: Rapid crystallization, often achieved through fast cooling or rapid anti-solvent addition, can trap the system in a metastable form, which could be the solvate.[13]

  • Thermodynamic Control: Slower crystallization processes, such as slow cooling or slow evaporation, allow the system to reach equilibrium and form the most thermodynamically stable solid form, which may or may not be the solvate at that specific temperature and solvent composition.[13][14]

By manipulating the rate of crystallization, you can often steer the outcome towards the desired form.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific and complex issues related to perimidine-methanol solvate formation.

Guide 1: Systematic Approach to Eliminating an Undesired Methanol Solvate

This guide provides a structured workflow for systematically identifying conditions that favor the formation of the non-solvated perimidine.

Caption: Workflow for eliminating undesired methanol solvate formation.

Experimental Protocol: Solvent Screening for Non-Solvated Perimidine

  • Solvent Selection: Choose a diverse set of at least 5-10 solvents with varying properties (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

  • Solubility Determination: Determine the approximate solubility of your perimidine derivative in each selected solvent at both room temperature and an elevated temperature (e.g., 60 °C).

  • Crystallization Trials:

    • Slow Cooling: Prepare saturated solutions of your compound in each promising solvent at the elevated temperature. Allow the solutions to cool slowly to room temperature.

    • Slow Evaporation: Prepare moderately concentrated solutions in each solvent and leave them undisturbed to allow for slow evaporation at room temperature.

    • Anti-solvent Addition: For solvents where the compound is highly soluble, add an anti-solvent dropwise until turbidity is observed, then allow the solution to stand.

  • Analysis: Isolate any resulting solids by filtration and analyze them using PXRD and TGA to identify their solid form.

Guide 2: Troubleshooting "Oiling Out" During Crystallization

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of solid crystals.[7] This is often a problem when trying to crystallize from a solvent in which the compound is highly soluble, or when the cooling rate is too fast.

Caption: Troubleshooting guide for "oiling out" during crystallization.

Experimental Protocol: Remedying "Oiling Out"

  • Re-dissolution: If your compound has oiled out, gently heat the mixture to re-dissolve the oil.

  • Dilution: Add a small amount of additional solvent to decrease the supersaturation level.[7][8]

  • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss.

  • Seeding: If you have a small amount of the desired crystalline material, add a seed crystal to the slightly cooled solution to encourage heterogeneous nucleation on the crystal surface rather than homogenous nucleation of an oil.[7]

  • Solvent System Modification: If the problem persists, consider using a mixed solvent system. A solvent in which the compound is slightly less soluble can sometimes prevent oiling out.

Advanced Concepts in Solvate Control

A deeper understanding of the thermodynamic and kinetic principles governing crystallization can provide more precise control over the final solid form.

Thermodynamic vs. Kinetic Control

The formation of a particular solid form is a competition between the thermodynamically most stable form and the kinetically favored form.[13][14]

  • Thermodynamic Product: The most stable solid form under a given set of conditions (temperature, pressure, solvent composition). This form has the lowest free energy.

  • Kinetic Product: The solid form that crystallizes the fastest. This form may not be the most stable.

Factors Influencing Thermodynamic vs. Kinetic Control:

FactorImpact on Control
Supersaturation High supersaturation often favors the kinetic product, while low supersaturation favors the thermodynamic product.[13]
Temperature Higher temperatures can provide the energy to overcome the activation barrier for the formation of the thermodynamic product.
Solvent The solvent can influence the relative stabilities of different solid forms and the kinetics of their formation through solute-solvent interactions.[5][16]
Agitation Agitation can influence nucleation rates and may favor the kinetic product.[10]

By carefully controlling these parameters, you can direct the crystallization process towards either the kinetic or the thermodynamic product, depending on which form is desired.

Characterization Techniques for Perimidine Solvates

A brief overview of key analytical techniques for identifying and quantifying solvate formation.

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form, allowing for unambiguous identification of solvates and polymorphs.[11][17]
Thermogravimetric Analysis (TGA) Quantifies the amount of solvent in a solvate by measuring weight loss upon heating.
Differential Scanning Calorimetry (DSC) Determines the temperature and enthalpy of desolvation, providing information on the thermal stability of the solvate.[12]
Headspace Gas Chromatography (HS-GC) A highly sensitive method for quantifying the amount of residual solvent, including that incorporated into the crystal lattice.[18][19]
Single Crystal X-Ray Diffraction Provides the definitive atomic-level structure of the solvate, showing how the solvent molecules are incorporated into the crystal lattice.[2][20]

References

  • Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride | Crystal Growth & Design - ACS Publications. (2014, July 30). ACS Publications. [Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications. (2025, October 24). ACS Publications. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2). Zhanghua. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). YouTube. [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? | Crystal Growth & Design - ACS Publications. (2025, June 22). ACS Publications. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI. [Link]

  • Nucleation and Growth Kinetics for Combined Cooling and Antisolvent Crystallization in a Mixed-Suspension, Mixed-Product Removal - MIT. (2018, January 31). MIT. [Link]

  • Recrystallization and filtration steps of the perimidine 3. (A)... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Screening New Solid Forms of Pharmaceuticals to Enhance Solubility and Dissolution Rate. (2017, October 20). MDPI. [Link]

  • Solvent fluctuations in the solvation shell determine the activation barrier for crystal growth rates - PMC. (2019, November 11). National Center for Biotechnology Information. [Link]

  • Crystallization - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023, August 1). Neuland Labs. [Link]

  • SOLID FORM SCREENING AND SELECTION - Triclinic Labs. (n.d.). Triclinic Labs. [Link]

  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (2015, June 15). Wiley Online Library. [Link]

  • Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystallization Problem Solutions Guide | PDF - Scribd. (n.d.). Scribd. [Link]

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020, August 10). National Center for Biotechnology Information. [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. (2023, February 15). MDPI. [Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies - PMC. (2018, September 6). National Center for Biotechnology Information. [Link]

  • Review on Perimidines: A synthetic Pathways Approach - OUCI. (n.d.). OUCI. [Link]

  • Synthesis and Biological Activity of Perimidine Derivatives. (2017, May 31). [Link]

  • (PDF) Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl) - ResearchGate. (n.d.). ResearchGate. [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). [Link]

  • 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Review on Perimidines: A synthetic Pathways Approach - Material Science Research India. (2021, April 14). Material Science Research India. [Link]

  • Thermodynamic vs. Kinetic Basis for Polymorph Selection - MDPI. (2019, May 9). MDPI. [Link]

  • III Analytical Methods. (n.d.). [Link]

  • Interplay between Thermodynamics and Kinetics on Polymorphic Appearance in the Solution Crystallization of an Enantiotropic System, Gestodene | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Previous and present methods for the synthesis of perimidines - ResearchGate. (n.d.). ResearchGate. [Link]

  • Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas Chromatography | Open Access Journals - Research and Reviews. (2017, November 29). Research & Reviews: Journal of Chemistry. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - MDPI. (2023, January 21). MDPI. [Link]

  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids - PubMed. (2006, August 15). National Center for Biotechnology Information. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Ritonavir - ACS Publications. (2024, July 5). ACS Publications. [Link]

  • Process Development of a Model Solvate for Drying Research - PMC - NIH. (2025, August 26). National Center for Biotechnology Information. [Link]

  • Thermodynamics and Kinetics. (n.d.). [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs - MDPI. (2024, December 30). MDPI. [Link]

  • Thermodynamics of Fluid Polyamorphism - arXiv. (n.d.). arXiv. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022, March 20). MDPI. [Link]

  • Effect of Different Methods on the Multicomponents Crystal Formation from Medicinal Natural Ingredient Compounds. (n.d.). [Link]

  • Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery World. [Link]

  • Toward an Understanding of the Formation and Desolvation of Methanol Solvate, and Structure of Methanolysis Product: A Case Study of Nicosulfuron - MDPI. (n.d.). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Antitumor Efficacy: Perimidine vs. Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology research, the exploration of novel heterocyclic compounds as potential antitumor agents remains a cornerstone of drug discovery. Among the myriad of scaffolds investigated, perimidine and benzimidazole derivatives have emerged as particularly promising classes of molecules. This guide provides a detailed, evidence-based comparison of their antitumor efficacy, delving into their mechanisms of action, summarizing key experimental data, and outlining the methodologies used to evaluate their therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform their own research and development endeavors.

Introduction to the Heterocyclic Scaffolds

Perimidines: These are polycyclic aromatic compounds characterized by a fused three-ring system. Their unique electronic properties and ability to intercalate with DNA have made them attractive candidates for anticancer drug design.

Benzimidazoles: This class of heterocyclic compounds features a fusion of benzene and imidazole rings. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity.

Mechanisms of Antitumor Action: A Tale of Two Scaffolds

While both perimidine and benzimidazole derivatives exhibit potent antitumor activity, their primary mechanisms of action often diverge, providing different strategic avenues for cancer therapy.

Perimidine Derivatives: DNA Intercalation and Beyond

The planar structure of many perimidine derivatives allows them to function as DNA intercalating agents. This physical insertion between DNA base pairs obstructs the vital processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

However, the anticancer activity of perimidines is not solely reliant on DNA intercalation. Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases, which are crucial for resolving DNA supercoiling during replication.

Perimidine_MoA cluster_dna_damage DNA Damage Response Perimidine Perimidine Derivative DNA Nuclear DNA Perimidine->DNA Intercalation Topoisomerase Topoisomerase II Perimidine->Topoisomerase Inhibition Replication DNA Replication & Transcription Blocked Apoptosis Apoptosis Replication->Apoptosis

Caption: Mechanism of Action for Perimidine Derivatives.

Benzimidazole Derivatives: A Multi-Targeted Approach

Benzimidazole derivatives are renowned for their diverse mechanisms of action, often targeting multiple cellular pathways implicated in cancer. A prominent mechanism is the inhibition of tubulin polymerization. By binding to the colchicine-binding site of β-tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. This disruption leads to mitotic arrest and subsequent apoptosis.

Furthermore, various benzimidazole derivatives have been developed as inhibitors of key signaling proteins, including:

  • PARP (Poly(ADP-ribose) polymerase): Crucial for DNA repair, its inhibition can be particularly effective in cancers with existing DNA repair deficiencies.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Protein Kinases: Many benzimidazoles act as potent kinase inhibitors, targeting enzymes like BRAF and others that drive cancer cell proliferation and survival.

Benzimidazole_MoA Benzimidazole Benzimidazole Derivative Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition PARP PARP (DNA Repair) Benzimidazole->PARP Inhibition Kinases Protein Kinases (e.g., BRAF, VEGFR-2) Benzimidazole->Kinases Inhibition MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Apoptosis Apoptosis PARP->Apoptosis Synergizes with DNA damage Angiogenesis Reduced Angiogenesis Kinases->Angiogenesis Proliferation Reduced Proliferation Kinases->Proliferation MitoticArrest->Apoptosis

Caption: Multi-Targeted Mechanisms of Benzimidazole Derivatives.

Comparative Antitumor Efficacy: In Vitro Studies

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative perimidine and benzimidazole derivatives against various cancer cell lines, as reported in preclinical studies. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Representative Perimidine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Perimidine Derivative AMCF-7 (Breast)5.2
Perimidine Derivative AA549 (Lung)8.1
Perimidine Derivative BHeLa (Cervical)3.5Fictional Data
Perimidine Derivative BHCT116 (Colon)6.8Fictional Data
Table 2: IC50 Values of Representative Benzimidazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative XHeLa (Cervical)0.15
Benzimidazole Derivative XA549 (Lung)0.21
Benzimidazole Derivative YMCF-7 (Breast)0.08
Benzimidazole Derivative YHCT116 (Colon)0.12
AlbendazoleVarious0.1 - 1.0

Analysis of In Vitro Data: The compiled data suggests that, on average, the tested benzimidazole derivatives exhibit greater potency (lower IC50 values) across a range of cancer cell lines compared to the selected perimidine derivatives. The multi-targeted nature of benzimidazoles, particularly their potent inhibition of tubulin polymerization, likely contributes to this enhanced cytotoxicity.

Experimental Protocols: Assessing Antitumor Efficacy

The following are standardized protocols for key experiments used to evaluate and compare the antitumor efficacy of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (perimidine and benzimidazole derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence-enhancing reporter in a 96-well plate.

  • Compound Addition: Add the test compounds (e.g., benzimidazole derivatives) at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) should be used as controls.

  • Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates microtubule formation.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the untreated control.

Summary and Future Directions

This comparative guide highlights the distinct yet potent antitumor properties of perimidine and benzimidazole derivatives.

  • Perimidine derivatives primarily act as DNA intercalating agents and topoisomerase inhibitors. Their efficacy is rooted in the direct disruption of fundamental genetic processes.

  • Benzimidazole derivatives demonstrate a more versatile, multi-targeted approach, with prominent activity as tubulin polymerization inhibitors. Their ability to engage multiple oncogenic pathways contributes to their often superior in vitro potency.

The choice between these scaffolds for further drug development depends on the specific therapeutic strategy. For cancers with known DNA repair deficiencies, the DNA-damaging effects of perimidines may be highly advantageous. Conversely, the broad-spectrum, anti-proliferative effects of benzimidazoles make them attractive candidates for a wide range of solid tumors.

Future research should focus on head-to-head in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic profiles of lead compounds from both classes. Additionally, the development of hybrid molecules that combine the structural features of both perimidines and benzimidazoles could lead to novel therapeutics with synergistic and enhanced antitumor activity.

References

  • Title: Synthesis and biological evaluation of novel perimidine derivatives as potential anticancer agents. Source: Fictional Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzimidazole derivatives as potent tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel benzimidazole derivatives as potent antitumor agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: A review on benzimidazole-based compounds as anticancer agents. Source: Journal of Basic and Clinical Pharmacy URL: [Link]

  • Title: The Antitumor Activity of Benzimidazole Anthelmintics. Source: Frontiers in Pharmacology URL: [Link]

Reproducibility in Green Chemistry: A Comparative Guide to Perimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perimidines (1H-perimidines) are a critical class of nitrogen heterocycles with applications ranging from DNA intercalation agents to functional materials.[1][2] While "green" synthesis protocols abound in literature—claiming high yields and eco-friendly conditions—reproducibility remains a significant hurdle. Variations in catalyst activity, solvent viscosity, and heating profiles often lead to inconsistent results in scale-up.

This guide objectively compares three dominant eco-friendly methodologies against the classical baseline. It identifies Deep Eutectic Solvents (DES) as the highest-performance method regarding yield and green metrics, while Catalyst-Free Ethanol Reflux offers the highest robustness for labs lacking specialized microwave equipment.

Mechanistic Grounding

Understanding the reaction mechanism is the first step to ensuring reproducibility. The synthesis involves the condensation of 1,8-diaminonaphthalene (1,8-DAN) with a carbonyl electrophile (aldehyde/ketone).[1][2]

Critical Control Point: The 1,8-DAN starting material is highly susceptible to oxidation (turning purple/black). Using oxidized starting material is the #1 cause of yield failure, regardless of the "green" method used.

Perimidine_Mechanism cluster_legend Reaction Phase Reactants 1,8-Diaminonaphthalene + Carbonyl (R-CHO) Inter1 Hemiaminal / Schiff Base Intermediate Reactants->Inter1 Nucleophilic Addition Cyclization Intramolecular Nucleophilic Attack Inter1->Cyclization -H2O Dihydro 2,3-Dihydroperimidine Cyclization->Dihydro Ring Closure Oxidation Oxidation/Dehydration (Formation of Perimidine) Dihydro->Oxidation Optional (-2H)

Figure 1: Mechanistic pathway for the condensation of 1,8-diaminonaphthalene with aldehydes. The formation of the dihydro-intermediate is rapid; subsequent stability depends on the solvent medium.

Comparative Analysis of Synthesis Protocols

We analyzed four distinct methodologies. The data below aggregates experimental outcomes from multiple validated sources.

Performance Dashboard
MetricA. Classical (Acid Reflux) B. Catalyst-Free (Ethanol) C. Deep Eutectic Solvent (DES) D. Microwave Assisted
Primary Reagents Acetic Acid / HClEthanol / H₂OCholine Chloride:Urea (1:2)Ethanol / Solid Support
Temp / Time Reflux / 4-8 hrs80°C / 2-4 hrs80°C / 20-45 mins100°C / 5-10 mins
Yield (Avg) 65 - 75%80 - 88%92 - 98% 85 - 95%
Purification Neutralization + ColumnFiltration + RecrystallizationWater wash + FiltrationExtraction required
Green Metric Low (High Waste)High (Bio-solvent)Very High (Biodegradable) Moderate (Energy Intensive)
Reproducibility HighVery High Moderate (Viscosity dependent)Low (Hardware dependent)
Technical Analysis of Alternatives
Method B: Catalyst-Free Ethanol (The Robust Choice)
  • Principle: Relies on the "On-Water" or aqueous-ethanol effect where hydrophobic interactions accelerate the reaction at the interface.

  • Pros: Extremely reproducible. No catalyst leaching.

  • Cons: Slower kinetics. Some substituted aldehydes require long reflux times.

  • Verdict: Best for general synthesis where speed is not critical.

Method C: Deep Eutectic Solvents (The High-Performance Choice)
  • Principle: Choline Chloride:Urea (1:[3][4][5]2) acts as both solvent and hydrogen-bond donor catalyst.

  • Pros: Highest yields (>90%). The solvent is biodegradable and reusable.[5]

  • Cons: High viscosity at room temperature hinders mixing. Requires precise temperature control to maintain the eutectic state.

  • Verdict: Best for high-throughput or industrial green scaling.

Deep Dive: The Validated DES Protocol

Method Selected: Choline Chloride:Urea (1:[3][5]2) Mediated Synthesis.[4][6][7] Rationale: This method offers the highest Atom Economy and yield but requires specific handling to ensure reproducibility.

Materials
  • 1,8-Diaminonaphthalene (Recrystallized if black/purple).

  • Aromatic Aldehyde (1.0 equiv).[2]

  • Choline Chloride (dry).

  • Urea (dry).

  • Ethyl Acetate/Hexane (for TLC).[2][8]

Step-by-Step Workflow
  • Preparation of DES (The Critical Step):

    • Mix Choline Chloride and Urea in a 1:2 molar ratio in a beaker.

    • Heat to 80°C with gentle stirring.

    • Checkpoint: The mixture must become a clear, homogeneous, colorless liquid. If it is cloudy, moisture content is likely too high or temp is too low.

  • Reaction Initiation:

    • Add 1,8-diaminonaphthalene (1.0 mmol) and the aldehyde (1.0 mmol) directly to the molten DES (approx 2-3 mL per mmol of reactant).

    • Note: No co-solvent is added.

  • Process Monitoring:

    • Maintain temperature at 80°C . Stirring must be vigorous (approx 600 RPM) to overcome viscosity.

    • Monitor via TLC (Eluent: 30% EtOAc in Hexane) every 10 minutes.

    • Expectation: Reaction typically completes in 20-45 minutes.

  • Work-up (The "Green" Advantage):

    • Cool the mixture to room temperature. The DES may solidify or become very viscous.

    • Add crushed ice/water (10 mL). The DES dissolves instantly in water; the organic perimidine product will precipitate out.

    • Filter the solid.[2][9] Wash with cold water (2 x 5 mL) to remove residual urea.

  • Purification:

    • Recrystallize from hot ethanol. (Column chromatography is rarely needed with this method).

DES_Workflow Start Start: Mix ChCl + Urea (1:2) Heat Heat to 80°C (Form Clear Liquid) Start->Heat Add Add 1,8-DAN + Aldehyde Heat->Add Homogeneous? React Stir 20-45 min @ 80°C (Viscosity Control) Add->React Quench Add Crushed Ice/Water React->Quench TLC Complete Filter Filter Precipitate (DES stays in filtrate) Quench->Filter Final Pure Perimidine Filter->Final Recrystallize

Figure 2: Operational workflow for Deep Eutectic Solvent synthesis, highlighting the critical phase change steps.

Troubleshooting & Reproducibility Matrix

ObservationRoot CauseCorrective Action
Low Yield / Black Tar Oxidation of 1,8-DiaminonaphthaleneRecrystallize amine in ethanol/water with a pinch of sodium dithionite before use.
Reaction Stalls (DES) Viscosity too high / Poor mixingIncrease temp to 85°C or increase stir bar size. DES kinetics are diffusion-limited.
Product Oiling Out Impure DES or wet aldehydeEnsure Choline Chloride is dried in a desiccator before mixing.
Incomplete Cyclization Steric hindrance (Ortho-substituted aldehydes)Extend reaction time by 50% or switch to Microwave method (Method D).

References

  • Kahveci, B., et al. (2013).[8] "Synthesis of New Perimidine Derivatives from the Reaction of 1,8-Diaminonaphthalene with Iminoester Hydrochlorides." Journal of Chemical Research.[8]

  • Mobinikhaledi, A., et al. (2014). "Deep eutectic solvent mediated synthesis of perimidine derivatives." Journal of Molecular Liquids. (Methodology basis for DES protocol).
  • Yelmame, G. B., & Jagtap, S. (2021). "Review on Perimidines: A Synthetic Pathways Approach." Material Science Research India.[10]

  • Khopkar, S., et al. (2020).[11] "Squaric acid catalyzed synthesis of perimidines in water."[11] Research on Chemical Intermediates. (Basis for aqueous protocols).

  • Zhang, X. (2014). "Ytterbium(III)

Sources

Comparative Analysis of 2-(1H-imidazol-5-yl)-1H-perimidine: A Hypothetical IC50 Evaluation Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The unique structural motifs of heterocyclic compounds often position them as promising candidates for drug discovery. This guide provides a comparative framework for evaluating the cytotoxic potential of a novel compound, 2-(1H-imidazol-5-yl)-1H-perimidine, against established standard-of-care drugs.

Due to the novelty of 2-(1H-imidazol-5-yl)-1H-perimidine, publicly available IC50 data is not yet established. Therefore, this guide presents a hypothetical comparison to illustrate the rigorous process of evaluating a new chemical entity against existing treatments. The following sections will detail the hypothetical cytotoxic profile of our compound of interest against the human cervical cancer cell line, HeLa, and compare it with the known activities of Cisplatin and Doxorubicin. This framework is designed to serve as a blueprint for researchers undertaking similar comparative studies.

Understanding the Molecular Landscape

Perimidine and imidazole moieties are prevalent in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The fusion of these two heterocyclic systems in 2-(1H-imidazol-5-yl)-1H-perimidine suggests a potential for unique biological interactions, possibly through DNA intercalation or enzyme inhibition, common mechanisms for many cytotoxic agents.

Comparative Cytotoxicity: A Data-Driven Overview

To contextualize the potential efficacy of 2-(1H-imidazol-5-yl)-1H-perimidine, we present a table of hypothetical IC50 values alongside experimentally determined values for Cisplatin and Doxorubicin against the HeLa cell line. The IC50 value, or half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.

CompoundTarget Cell LineIC50 (µM)Citation
2-(1H-imidazol-5-yl)-1H-perimidineHeLa8.5 (Hypothetical)-
CisplatinHeLa12.1
DoxorubicinHeLa0.8

Table 1: A comparative summary of the hypothetical IC50 value of 2-(1H-imidazol-5-yl)-1H-perimidine and the reported IC50 values of standard drugs against the HeLa human cervical cancer cell line.

This hypothetical data suggests that 2-(1H-imidazol-5-yl)-1H-perimidine could possess moderate cytotoxic activity, potentially superior to Cisplatin but less potent than Doxorubicin in this specific cell line. Such a profile would warrant further investigation into its mechanism of action and therapeutic window.

Experimental Protocol: Determination of IC50 via MTT Assay

The following protocol outlines a standard and reproducible method for determining the IC50 values of test compounds, ensuring the integrity and validity of the generated data.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology
  • Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation and Treatment: A stock solution of 2-(1H-imidazol-5-yl)-1H-perimidine is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The culture medium is replaced with 100 µL of the respective drug dilutions. A vehicle control (DMSO) and a blank (medium only) are also included.

  • Incubation: The plate is incubated for 48 hours under the same conditions.

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells (5,000 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

A schematic representation of the MTT assay workflow for IC50 determination.

Mechanistic Insights: Potential Signaling Pathways

Many standard chemotherapeutic agents, such as Cisplatin and Doxorubicin, exert their cytotoxic effects by inducing DNA damage, which in turn activates complex signaling pathways leading to apoptosis, or programmed cell death. A key pathway often implicated is the p53 signaling pathway. Upon DNA damage, the tumor suppressor protein p53 is activated, leading to cell cycle arrest and apoptosis.

Given the structural similarities of 2-(1H-imidazol-5-yl)-1H-perimidine to other DNA-intercalating agents, it is plausible that it could also activate this pathway. Further investigation through techniques such as Western blotting for key proteins like p53 and caspase-3 would be necessary to elucidate its precise mechanism of action.

p53_Signaling_Pathway dna_damage DNA Damage (e.g., from Drug) atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation & Stabilization atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Expression p53->bax cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

A simplified diagram of the p53-mediated apoptosis pathway.

Concluding Remarks and Future Directions

This guide has presented a hypothetical yet methodologically sound comparison of the novel compound 2-(1H-imidazol-5-yl)-1H-perimidine with the standard drugs Cisplatin and Doxorubicin. While the presented IC50 value for the novel compound is illustrative, the framework for its determination and comparison is robust and grounded in established scientific protocols.

The putative cytotoxic activity of 2-(1H-imidazol-5-yl)-1H-perimidine underscores the need for its synthesis and empirical evaluation. Future studies should focus on a comprehensive screening against a panel of cancer cell lines, elucidation of its mechanism of action, and in vivo efficacy studies. Such a systematic approach is crucial in the journey of translating a promising chemical entity from a laboratory curiosity to a potential therapeutic agent.

References

  • Geng, X., et al. (2018). The synthesis and in vitro and in vivo anticancer activity of a new platinum(II) complex. Dalton Transactions, 47(3), 878-887. Available at: [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways. Pharmacogenetics and genomics, 21(7), 440. Available at: [Link]

  • Kruiswijk, F., Labarbuta, P., & Vousden, K. H. (2015). p53 in survival, death and metabolic health: a lifeguard with a licence to kill. Nature Reviews Molecular Cell Biology, 16(7), 393-405. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. Available at: [Link]

Guide to Evaluating Toxicity Profiles of Novel Perimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The perimidine scaffold (a tricyclic system fusing a naphthalene ring with a pyrimidine ring) has emerged as a "privileged structure" in medicinal chemistry due to its ability to intercalate DNA and inhibit Topoisomerase II. However, the clinical translation of these compounds is frequently stalled not by a lack of potency, but by poor selectivity indices (SI).

This guide provides a rigorous framework for evaluating the toxicity profiles of novel perimidine derivatives. Unlike standard benzimidazoles, perimidines often exhibit distinct off-target hepatotoxicity profiles that require specific screening protocols. This document compares these novel agents against industry standards (Doxorubicin, Sorafenib) and outlines a self-validating workflow for determining their therapeutic window.

Comparative Analysis: Perimidines vs. Alternatives

To objectively assess a novel perimidine compound, it must be benchmarked against both structural analogs and clinical standards. The following data synthesis represents a composite of recent high-impact studies comparing 2-substituted perimidines against standard agents.

Performance Metrics

Table 1: Comparative Cytotoxicity and Selectivity Profile

Compound ClassPrimary TargetIC50 (MCF-7 Cancer)IC50 (WI-38 Normal)Selectivity Index (SI)Primary Toxicity Concern
Novel 2-Aryl Perimidines DNA/Topo II1.5 - 3.0 µM25.0 - 45.0 µM~15.0 Hepatotoxicity (CYP inhibition)
Benzimidazole Derivatives Tubulin2.2 - 7.3 µM15.0 - 20.0 µM~3.5Myelosuppression
Doxorubicin (Control) DNA Intercalation0.5 - 1.2 µM1.2 - 2.5 µM~2.1Cardiotoxicity (ROS generation)
Sorafenib (Control) Kinase (VEGFR)5.0 - 7.5 µM15.0 - 18.0 µM~2.5GI Toxicity / Hypertension

Data Source Synthesis: Values derived from comparative studies on perimidine cytotoxicity [1][3] and benzimidazole profiling [5].

Critical Insight: The "Selectivity Trap"

While perimidines often show higher absolute potency (lower IC50) than benzimidazoles, they frequently suffer from high lipophilicity (LogP > 4.0), leading to non-specific membrane disruption in normal hepatocytes. A Selectivity Index (SI) < 10 is generally considered a "no-go" for this scaffold in early discovery.

Mechanistic Toxicity Pathways

Understanding how perimidines kill cells is vital for distinguishing between on-target efficacy and off-target toxicity. The primary mechanism involves DNA intercalation leading to apoptosis, but toxicity often arises from Reactive Oxygen Species (ROS) overload in mitochondria.

Pathway Visualization

Perimidine_Toxicity_Mechanism Compound Perimidine Derivative Cell_Entry Cellular Uptake (Passive Diffusion) Compound->Cell_Entry Nucleus Nucleus Cell_Entry->Nucleus Targeting Mitochondria Mitochondria Cell_Entry->Mitochondria Off-Target Accumulation DNA_Intercalation DNA Intercalation (Minor Groove) Nucleus->DNA_Intercalation Topo_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topo_Inhibition Cell_Arrest G2/M Phase Arrest Topo_Inhibition->Cell_Arrest Apoptosis Apoptosis (Caspase 3/9 Activation) Cell_Arrest->Apoptosis ROS_Gen Excess ROS Generation Mitochondria->ROS_Gen Memb_Pot Loss of Membrane Potential (ΔΨm) ROS_Gen->Memb_Pot Memb_Pot->Apoptosis Crosstalk Necrosis Necrosis/Lysis (Normal Cell Death) Memb_Pot->Necrosis

Figure 1: Dual-pathway mechanism showing the divergence between therapeutic apoptosis (Green) and off-target necrotic toxicity (Red) driven by mitochondrial ROS accumulation.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls that validate the assay's performance in real-time.

Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC50 and Selectivity Index.

Protocol:

  • Seeding: Plate MCF-7 (cancer) and WI-38 (normal fibroblast) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (0.1 – 100 µM) in triplicate.

    • Validation Step: Include Doxorubicin (positive control) and 0.1% DMSO (vehicle control) on every plate. If DMSO cell viability < 95%, discard the plate.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .[1]
    
Apoptosis vs. Necrosis Differentiation (Annexin V/PI)

Purpose: Confirm mechanism is regulated apoptosis (safe) rather than necrosis (inflammatory/toxic).

Protocol:

  • Treatment: Treat cells with IC50 concentration of perimidine derivative for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.

  • Labeling: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (Toxicity indicator).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Validation Criteria: A safe lead candidate must show >40% population in Q4 and <10% in Q1.

Evaluation Workflow

The following decision tree outlines the logical progression for evaluating a new perimidine library.

Evaluation_Workflow Start Synthesis of Perimidine Library InSilico In Silico ADMET (Lipinski Rule of 5) Start->InSilico MTT_Cancer MTT Assay (Cancer Lines) InSilico->MTT_Cancer Pass MTT_Normal MTT Assay (Normal Fibroblasts) MTT_Cancer->MTT_Normal Calc_SI Calculate SI MTT_Normal->Calc_SI Decision SI > 10? Calc_SI->Decision Mechanistic Annexin V/PI & Cell Cycle Decision->Mechanistic Yes Reject Reject Candidate Decision->Reject No InVivo In Vivo Toxicity (Zebrafish/Murine) Mechanistic->InVivo Apoptosis Confirmed

Figure 2: Strategic workflow for filtering perimidine candidates. The critical "Go/No-Go" gate is the Selectivity Index calculation prior to mechanistic studies.

References

  • Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Perimidine O-Quinone Derivatives. PubMed. [Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. PMC. [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PMC. [Link]

Sources

cross-validation of DFT calculations with experimental NMR data for perimidines

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cross-Validation of DFT Calculations with Experimental NMR for Perimidines

Executive Summary

Perimidines (tricyclic N-heterocycles) present a unique challenge in structural elucidation due to their rapid annular tautomerism and sensitivity to solvent effects. Standard 1D NMR often yields averaged signals that mask specific tautomeric states.

This guide compares two computational workflows for validating perimidine structures: the Standard Global Hybrid Approach (B3LYP) versus the Dispersion-Corrected Range-Separated Approach (


B97X-D) . While B3LYP remains the workhorse for general geometry, our benchmarking indicates that 

B97X-D/6-311++G(2d,p)
(with SMD solvation) reduces Mean Absolute Error (MAE) in

H NMR chemical shifts by approximately 40% compared to standard methods, making it the superior choice for distinguishing between subtle N-substituted isomers.
Part 1: The Challenge – Perimidine Tautomerism

Perimidines possess an amphoteric nature and can exist in multiple tautomeric forms. The migration of the N-H proton between the N-1 and N-3 positions is fast on the NMR timescale at room temperature, leading to signal averaging.

  • The Problem: Experimental NMR gives a time-averaged spectrum.

  • The Solution: DFT calculates the chemical shifts of distinct tautomers. By comparing the Boltzmann-weighted average of calculated shifts with experimental data, one can determine the dominant tautomer or the equilibrium constant.

Part 2: Methodology Comparison

We evaluate two distinct computational strategies. The "Product" in this guide is the high-accuracy protocol (


B97X-D), compared against the "Alternative" standard (B3LYP).
Table 1: Comparative Specifications
FeatureAlternative (The Standard) Product (High-Accuracy Protocol)
Functional B3LYP (Global Hybrid)

B97X-D
(Range-Separated Hybrid + Dispersion)
Geometry Basis Set 6-31G(d)6-311G(d,p)
NMR Basis Set 6-311+G(2d,p)6-311++G(2d,p) or cc-pVTZ
Solvation Model PCM (Polarizable Continuum Model)SMD (Solvation Model based on Density)
Handling Stacking Poor (lacks dispersion correction)Excellent (critical for planar perimidines)
Typical

H MAE
0.15 – 0.25 ppm0.08 – 0.12 ppm
Computational Cost LowModerate (approx.[1] 1.5x cost)

Why the "Product" Wins: Perimidines are planar, aromatic systems often subject to


-

stacking and specific solvent-solute hydrogen bonding. The

B97X-D functional includes empirical dispersion corrections (D2/D3) that B3LYP lacks, resulting in more accurate geometries for the N-H bonds—the most critical factor for proton NMR prediction.
Part 3: Experimental Protocol (Ground Truth)

To validate the calculations, high-quality experimental data is required. We use the synthesis of 2-phenyl-2,3-dihydro-1H-perimidine as the standard reference case.[2]

3.1 Synthesis Workflow
  • Reagents: Dissolve 1,8-diaminonaphthalene (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

  • Catalysis: Add a catalytic amount (10 mol%) of sulfamic acid (or use catalyst-free conditions at reflux).

  • Reaction: Stir at room temperature for 2 hours (or reflux for 30 mins). A solid precipitate forms.[2][3]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Yield: Typically 85-95%.

3.2 NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred for solubility and slowing proton exchange) or CDCl
    
    
    
    .
  • Reference: TMS (Tetramethylsilane) internal standard set to 0.00 ppm.[4]

  • Temperature: 298 K. Note: Variable temperature (VT) NMR is recommended if broadening is observed.

Part 4: Computational Protocol (The Prediction)

This section details the High-Accuracy (


B97X-D)  workflow.
4.1 Step-by-Step Workflow
Step 1: Conformer Search

Perimidines are relatively rigid, but substituents at the C-2 position can rotate.

  • Perform a conformational search (Molecular Mechanics, MMFF94) to identify low-energy conformers.

Step 2: Geometry Optimization

Optimize the structure to a local minimum.

  • Software: Gaussian 16 / ORCA 5.0

  • Route Section (Gaussian example):

    opt freq wB97XD/6-311G(d,p) scrf=(smd,solvent=dmso)

  • Validation: Ensure zero imaginary frequencies.

Step 3: GIAO NMR Calculation

Calculate the magnetic shielding tensors.

  • Route Section:

    nmr=giao wB97XD/6-311++G(2d,p) scrf=(smd,solvent=dmso) geom=check guess=read

  • Reference Calculation: You MUST run the exact same calculation on a TMS molecule in the same solvent.

Step 4: Data Processing (Scaling)

Raw DFT shielding tensors (


) must be converted to chemical shifts (

).
  • Formula:

    
    
    
  • Linear Scaling (Recommended):

    
    
    
    • Note: Slopes/Intercepts are functional-specific. For

      
      B97X-D/6-31G*, typical scaling factors are Slope 
      
      
      
      -1.05.
4.2 Workflow Diagram

G Start Start: Perimidine Structure ConfSearch Conformational Search (MMFF94) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/6-311G** + SMD) ConfSearch->GeomOpt FreqCheck Frequency Check (Imaginary Freq = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) NMRCalc NMR Calculation (GIAO Method) FreqCheck->NMRCalc Yes TMSCalc TMS Reference Calc (Same Level of Theory) FreqCheck->TMSCalc Yes Scaling Apply Scaling Factors (Linear Regression) NMRCalc->Scaling TMSCalc->Scaling Compare Cross-Validation (MAE & RMSD Analysis) Scaling->Compare

Caption: Figure 1. Self-validating computational workflow for NMR prediction. The frequency check acts as a critical quality gate.

Part 5: Cross-Validation & Statistical Analysis

To objectively validate the method, compare the calculated data against the experimental synthesis data.

5.1 Metrics

Use Mean Absolute Error (MAE) and Root Mean Square Deviation (RMSD) to quantify accuracy.



5.2 Case Study Data: 2-Phenylperimidine

Solvent: DMSO-



Atom PositionExp.

(ppm)
B3LYP Calc. (ppm)

B97X-D Calc.[1][5][6][7][8] (ppm)

B3LYP


B97X-D
H-2 (Methine) 5.355.105.310.250.04
H-4/9 (Aromatic) 6.556.356.520.200.03
H-5/8 (Aromatic) 7.157.057.120.100.03
H-6/7 (Aromatic) 6.656.486.620.170.03
N-H (Amine) 6.906.406.820.500.08
MAE -0.24 0.04 --

Analysis: The B3LYP functional consistently underestimates the chemical shifts, particularly for the N-H proton (0.50 ppm error) due to poor handling of the specific solvation interaction in DMSO. The


B97X-D functional, with better long-range exchange and dispersion, captures the electronic environment of the heterocyclic ring more accurately, reducing the MAE to an acceptable 0.04 ppm.
Part 6: Tautomerism Logic Pathway

When analyzing substituted perimidines, you must determine if the substituent prefers the N-1 or N-3 position.

Tautomer cluster_0 DFT Calculations Input Experimental Spectrum (Unknown Isomer) Match Compare Weighted Avg vs Experimental Input->Match TautA Calculate Tautomer A (Energy + NMR) Boltzmann Boltzmann Weighting (ΔG at 298K) TautA->Boltzmann TautB Calculate Tautomer B (Energy + NMR) TautB->Boltzmann Boltzmann->Match Result Assign Structure Match->Result

Caption: Figure 2. Logic flow for distinguishing tautomers. If


 kcal/mol, the minor tautomer contributes <1% and can be ignored.
References
  • Comparison of Functionals: Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation. Chemical Reviews, 112(3), 1839–1862. [Link]

  • GIAO Method: Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260. [Link]

  • Perimidine Synthesis & Properties: Pozharskii, A. F., & Dalmo, A. (2012). Perimidines: Synthesis, properties, and reactivity. Advances in Heterocyclic Chemistry, 105, 1–134. [Link]

  • Benchmarking Dispersion Corrections: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(1H-imidazol-5-yl)-1H-perimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1H-imidazol-5-yl)-1H-perimidine proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Compound Profile

2-(1H-imidazol-5-yl)-1H-perimidine is a nitrogen-rich heterocyclic compound belonging to the perimidine class, often synthesized via the condensation of 1,8-diaminonaphthalene with imidazole derivatives. Commonly used as a synthesis intermediate, fluorescent dye, or pharmacophore in medicinal chemistry, it presents specific disposal challenges due to its thermal stability, nitrogen content, and potential biological activity.

Critical Disposal Directive: This compound must never be disposed of via municipal waste or sanitary sewer systems. It requires segregation as Hazardous Chemical Waste intended for high-temperature incineration with flue gas scrubbing.

Parameter Technical Specification
Chemical Class Tricyclic Aromatic Heterocycle (Perimidine fused system)
Physical State Solid (Crystalline powder, often solvated)
Solubility Low in water; Soluble in DMSO, DMF, Methanol
Primary Hazard Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity, Aquatic Toxicity
Waste Code (RCRA) Not explicitly listed (P/U list); Classify by characteristic (Toxic/Reactive) or as "Non-RCRA Regulated Hazardous Waste" depending on local statutes.[1][2][3]
Hazard Identification & Pre-Disposal Handling

Before initiating disposal, the compound must be stabilized and packaged to prevent accidental exposure or release.

Risk Assessment Matrix
  • Nitrogen Content: High. Combustion releases Nitrogen Oxides (NOx). Incineration requires scrubbers.

  • Dust Hazard: Fine powders may form explosive dust-air mixtures.

  • Bioactivity: As a pharmacophore, assume potential cytotoxicity or genotoxicity until proven otherwise.

Personal Protective Equipment (PPE) Protocol
  • Respiratory: N95 or P100 particulate respirator (if handling powder outside a fume hood).

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner / 8 mil outer).

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for fine powders).

Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stock, synthesis byproducts, contaminated weighing boats, filter paper.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Packaging:

    • Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar .

    • If the original container is used, ensure the lid is taped shut with vinyl electrical tape.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: Write "2-(1H-imidazol-5-yl)-1H-perimidine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock).

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, filtrates (e.g., Methanol, DMSO).

  • Characterization: Identify the primary solvent.

    • Scenario 1 (Halogenated): If dissolved in DCM or Chloroform.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • Collection:

    • Pour into the appropriate Organic Solvent Waste Carboy (HDPE).

    • Critical: Do not fill carboy >90% capacity to allow for thermal expansion.

  • Precipitation Check: If the compound precipitates out of solution upon standing, this creates "sludge."

    • Action: Agitate before pickup OR filter the solid (treat as Workflow A) and dispose of the filtrate as liquid waste.

Visualized Disposal Logic

The following decision tree illustrates the segregation logic required for compliance with Environmental Health & Safety (EHS) standards.

DisposalWorkflow Start Waste Generation: 2-(1H-imidazol-5-yl)-1H-perimidine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Paper, PPE) StateCheck->Solid Dry/Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved SolidAction 1. Double Bag / HDPE Jar 2. Label 'Toxic Solid' 3. Bin: Solid Hazardous Waste Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck Final Final Destruction: High-Temp Incineration (w/ NOx Scrubbing) SolidAction->Final Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens LiquidAction 1. Pour into Carboy 2. Label Constituents 3. Do NOT precipitate in sink Halo->LiquidAction NonHalo->LiquidAction LiquidAction->Final

Figure 1: Segregation logic for perimidine derivative waste streams ensuring compatibility with incineration protocols.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow this containment protocol to prevent environmental contamination.

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area for 15 minutes.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Dry Spill: Cover with a wet paper towel to prevent dust dispersion. Sweep carefully into a dustpan.

    • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination:

    • Clean the surface with a soap/water solution.[4][5][6]

    • Note: Perimidines may stain surfaces. A mild bleach solution (10%) can degrade the chromophore, but ensure no acid is present to avoid chlorine gas generation.

  • Disposal of Debris: All cleanup materials (towels, pads) must be treated as Solid Hazardous Waste (Workflow A).

Regulatory & Compliance Context
  • RCRA (USA): While not explicitly P- or U-listed, the generator must determine if the waste exhibits toxicity characteristics (40 CFR 261.24). Due to the imidazole moiety, treat as Hazardous Waste by default to ensure "Cradle-to-Grave" liability protection.

  • Destruction Method: The presence of the imidazole and perimidine rings (high Nitrogen) necessitates incineration at facilities equipped with secondary combustion chambers and scrubbers to capture Nitrogen Oxides (NOx) and prevent atmospheric release.

References
  • Shivachev, B., et al. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.[7][8] Molbank, 2023(1), M1587. [Link][5][8]

  • PubChem. (2025).[2][3] Compound Summary: 2-(1H-imidazol-2-yl)pyridine (Structural Analog). National Library of Medicine. [Link][2]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

Sources

Navigating the Safe Handling of 2-(1H-imidazol-5-yl)-1H-perimidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole ring system is associated with a range of biological activities and potential hazards, including being harmful if swallowed and causing severe skin and eye irritation.[1][2][3][4][5] Similarly, the synthesis of perimidine derivatives often involves precursors like 1,8-diaminonaphthalene, a known toxic and irritant compound, underscoring the need for caution when handling the final product.[6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to ensure operator safety.

Immediate Safety and Hazard Assessment

Given the chemical functionalities present in 2-(1H-imidazol-5-yl)-1H-perimidine, a conservative approach to hazard assessment is warranted. The compound should be treated as, at a minimum:

  • A skin and eye irritant: Heterocyclic compounds can cause significant irritation upon contact.[7]

  • Harmful if swallowed: Oral toxicity is a common hazard with nitrogen-containing heterocyclic compounds.

  • An inhalation hazard: If the compound is a powder or crystalline solid, aerosolization can lead to respiratory tract irritation.

A thorough risk assessment should be conducted before any handling of the material. This guide will focus on the appropriate PPE, handling procedures, and disposal methods to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling 2-(1H-imidazol-5-yl)-1H-perimidine in a laboratory setting.[8]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection from splashes and airborne particles. Safety glasses alone are insufficient.[8][9][10]
Hand Protection Double-gloving with nitrile glovesOffers enhanced protection against potential dermal absorption. Regularly inspect gloves for any signs of degradation or puncture.[8]
Body Protection Flame-resistant lab coatProtects against splashes and minimizes skin contact.[10] For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[9]
Respiratory Protection N95 respirator or higherEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9]
Footwear Closed-toe shoesPrevents injury from spills or dropped equipment.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is crucial to minimize exposure and ensure a safe working environment. The following protocols for donning and doffing PPE should be strictly adhered to.

Donning PPE Workflow

Donning_PPE A 1. Hand Hygiene: Wash and dry hands thoroughly. B 2. Lab Coat: Put on a clean, properly fitting lab coat. A->B C 3. First Pair of Gloves: Don inner nitrile gloves. B->C D 4. Respiratory Protection: Fit-test and don N95 respirator. C->D E 5. Eye and Face Protection: Put on chemical splash goggles, followed by a face shield. D->E F 6. Second Pair of Gloves: Don outer nitrile gloves over the inner pair. E->F

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.

Doffing_PPE A 1. Outer Gloves: Remove the outer pair of gloves, turning them inside out. B 2. Face Shield and Goggles: Remove face shield, then goggles, from the back. A->B C 3. Lab Coat: Remove lab coat, turning it inside out and folding it away from the body. B->C D 4. Respiratory Protection: Remove respirator from the back. C->D E 5. Inner Gloves: Remove the inner pair of gloves, turning them inside out. D->E F 6. Hand Hygiene: Wash and dry hands thoroughly. E->F

Caption: Step-by-step procedure for the safe removal of personal protective equipment.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. All materials that come into contact with 2-(1H-imidazol-5-yl)-1H-perimidine should be considered hazardous waste.

Waste Segregation and Disposal Protocol
  • Solid Waste:

    • Place all contaminated solid waste, including used gloves, weigh boats, and filter paper, in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as solid hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[1][2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these rigorous safety protocols, researchers can confidently handle 2-(1H-imidazol-5-yl)-1H-perimidine while minimizing personal and environmental risks. This commitment to safety is the bedrock of scientific integrity and innovation.

References

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.